molecular formula C16H30OSn B054039 2-(Tributylstannyl)furan CAS No. 118486-94-5

2-(Tributylstannyl)furan

Cat. No.: B054039
CAS No.: 118486-94-5
M. Wt: 357.1 g/mol
InChI Key: SANWDQJIWZEKOD-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)furan is a useful research compound. Its molecular formula is C16H30OSn and its molecular weight is 357.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(furan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWDQJIWZEKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402802
Record name 2-(Tributylstannyl)furan
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Molecular Weight

357.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118486-94-5
Record name 2-(Tributylstannyl)furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)furan
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Tributylstannyl)furan from Furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of 2-(tributylstannyl)furan, a critical reagent in modern synthetic chemistry. Intended for an audience of researchers, scientists, and drug development professionals, this guide elucidates the underlying chemical principles, provides a robust, field-proven experimental protocol, and emphasizes the critical safety considerations inherent in the process. We will explore the mechanism of directed ortho-metalation, detail the key reaction parameters for achieving high yield and purity, and discuss the role of this organostannane as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Synthetic Value of this compound

Organotin compounds, or stannanes, are indispensable tools in organic synthesis, primarily for their role in the formation of carbon-carbon bonds.[1] Among these, this compound holds a significant position as a versatile building block.[1] It serves as the furan-2-yl nucleophile in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for creating new C-C bonds with high efficiency and functional group tolerance.[2][3] The Stille reaction's development, pioneered by John K. Stille, revolutionized the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][4]

The utility of this compound stems from its ability to introduce the furan moiety—a common heterocycle in bioactive molecules—into complex scaffolds with high regioselectivity.[1][5] The synthesis of this reagent is therefore a foundational procedure for laboratories engaged in medicinal chemistry and materials science. The most common and efficient method for its preparation involves the direct stannylation of furan via a deprotonation-quenching sequence, which will be the central focus of this guide.[1]

Mechanistic Rationale: Directed ortho-Metalation (DoM)

The selective synthesis of this compound hinges on the principle of Directed ortho-Metalation (DoM).[6][7] In this reaction, a heteroatom on an aromatic ring directs a strong organometallic base, typically an alkyllithium, to deprotonate the adjacent ortho position.

For π-electron-rich heterocycles like furan, the C-2 proton (adjacent to the oxygen) is the most acidic C-H bond.[1][8] This enhanced acidity is due to the inductive effect of the ring oxygen atom.[1] The reaction mechanism proceeds as follows:

  • Coordination: The Lewis acidic lithium atom of the n-butyllithium ((n-BuLi)n) aggregate interacts with the Lewis basic oxygen atom of the furan ring.[7][9] This interaction brings the base into close proximity to the C-2 proton.

  • Deprotonation: The highly basic butyl anion removes the acidic C-2 proton, forming a stable 2-lithiofuran intermediate and butane as a byproduct.[8] This step is highly regioselective.

  • Electrophilic Quench: The nucleophilic 2-lithiofuran intermediate then reacts with an electrophilic tin source, tributyltin chloride (Bu₃SnCl). The lithiated carbon attacks the electrophilic tin center, displacing the chloride ion and forming the desired carbon-tin bond.[1]

This entire process must be conducted under strictly anhydrous and anaerobic conditions at low temperatures to prevent the quenching of the highly reactive organolithium species by atmospheric moisture or oxygen.[1]

G

Critical Parameters and Reagent Overview

Achieving a successful synthesis requires careful control over reagents and conditions. The key reagents are furan, n-butyllithium, and tributyltin chloride, with tetrahydrofuran (THF) serving as the solvent.

ReagentFormulaMolar Mass ( g/mol )Key Properties
FuranC₄H₄O68.07Colorless, volatile liquid. Must be freshly distilled.[10]
n-ButyllithiumC₄H₉Li64.06Pyrophoric, water-reactive. Typically used as a solution in hexanes.[11][12]
Tributyltin ChlorideC₁₂H₂₇ClSn325.51Toxic liquid, moisture-sensitive.[13]
Tetrahydrofuran (THF)C₄H₈O72.11Must be anhydrous. Common solvent for organometallic reactions.[1]

Key Experimental Considerations:

  • Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the decomposition of n-butyllithium and the lithiated furan intermediate.[12]

  • Temperature: The lithiation step is highly exothermic and must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[1]

  • Stoichiometry: A slight excess of n-butyllithium is often used to ensure complete deprotonation of the furan.[14]

  • Purity of Reagents: The use of anhydrous solvent and freshly distilled furan is critical for high yields. Water will rapidly quench the n-butyllithium.[1][14]

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis. All operations must be performed in a well-ventilated fume hood by trained personnel.

4.1. Materials and Equipment

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stir bar

  • Septa

  • Argon or Nitrogen line with bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Furan (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

4.2. Step-by-Step Procedure

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Cooldown: Add anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of Furan: Add freshly distilled furan (e.g., 1.36 g, 20 mmol) to the cold THF solution via syringe and stir for 5 minutes.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.[14] A color change to pale yellow or white suspension may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiofuran intermediate.

  • Stannylation: Add tributyltin chloride (e.g., 7.16 g, 22 mmol, 1.1 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours (or overnight).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

4.3. Purification The crude product, a colorless to pale yellow oil, typically requires purification to remove unreacted starting materials and tin byproducts.

  • Vacuum Distillation: For larger scales, purification can be achieved by vacuum distillation. This compound has a reported boiling point of 90 °C at 0.1 mmHg.[15]

  • Column Chromatography: Alternatively, the crude oil can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexanes.[16][17]

Safety: A Non-Negotiable Priority

The reagents used in this synthesis present significant hazards. Strict adherence to safety protocols is mandatory.

HazardReagent(s)Required Precautions & PPE
Pyrophoric/Water-Reactive n-ButyllithiumHandle under inert atmosphere only. Use proper syringe/cannula techniques. Keep away from water and ignition sources.[18][19]
High Toxicity Tributyltin Chloride & ProductHighly toxic via all routes of exposure (inhalation, ingestion, skin contact).[13][20] Known neurotoxin, immunotoxin, and endocrine disruptor.[20][21]
Corrosive n-ButyllithiumCauses severe skin and eye burns.[12]
General All ReagentsWork in a fume hood. Wear a flame-retardant lab coat, safety goggles/face shield, and chemical-resistant gloves (e.g., nitrile).[11][12] Have appropriate spill cleanup materials (dry sand, not water) and a Class D fire extinguisher readily available.[11]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[13][22]

  • Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[13][22]

  • Spill: Cover small spills with dry sand or absorbent material. For larger spills, evacuate the area and contact emergency services.[11]

Application in Synthesis: The Stille Cross-Coupling

The primary application of this compound is in the Stille cross-coupling reaction, which couples the organostannane with an organic halide or triflate (R-X) in the presence of a palladium catalyst.[3][4]

StilleCycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_R1R2->Product Byproduct Bu₃Sn-X PdII_R1R2->Byproduct RX Organic Halide (R¹-X) RX->PdII_RX Stannane This compound (R²-SnBu₃) Stannane->PdII_R1R2 center center

This reaction is highly valued for its tolerance of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules in drug discovery and natural product synthesis.[2][23]

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the furan ring protons and the aliphatic protons of the three butyl groups.
¹³C NMR Signals for the furan carbons and the butyl group carbons.
IR Spectroscopy Characteristic peaks for C-H and C-O stretching of the furan ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass (357.12 g/mol for C₁₆H₃₀OSn).[24]

Spectral data for this compound can be found in public databases such as PubChem.[24][25]

Conclusion

The synthesis of this compound from furan is a robust and reliable procedure that provides access to a key synthetic intermediate. The reaction, governed by the principles of directed ortho-metalation, requires meticulous attention to experimental conditions, particularly the maintenance of an inert and anhydrous environment. The significant toxicity of the organometallic reagents involved necessitates a profound respect for and adherence to safety protocols. When executed correctly, this synthesis provides researchers with a valuable tool for the construction of complex molecular architectures, underscoring its continued importance in the fields of chemical research and development.

References

  • BenchChem. (n.d.). safety and handling precautions for organotin compounds.
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  • Journal of the Chemical Society, Chemical Communications. (n.d.). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. Retrieved from [Link]

  • Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tributyl(furan-2-yl)stannane: Synthesis, Applications, and Core Principles for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tributyl(furan-2-yl)stannane in Modern Synthesis

Tributyl(furan-2-yl)stannane, identified by its CAS number 118486-94-5 , is a cornerstone organometallic reagent in contemporary organic synthesis.[1][2][3] Its significance is particularly pronounced in the fields of pharmaceutical research and drug development, where the furan moiety serves as a versatile bioisostere for phenyl rings, often enhancing metabolic stability and modulating drug-receptor interactions. This guide provides an in-depth exploration of tributyl(furan-2-yl)stannane, from its synthesis and characterization to its pivotal role in carbon-carbon bond formation, most notably through the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity, offer practical, field-tested protocols, and discuss its applications in the synthesis of complex molecules, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic properties is paramount for its effective and safe use. The key data for tributyl(furan-2-yl)stannane are summarized in the table below.

PropertyValue
CAS Number 118486-94-5
IUPAC Name tributyl(furan-2-yl)stannane
Molecular Formula C16H30OSn
Molecular Weight 357.12 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 90 °C at 0.1 mmHg
Density 1.134 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.494[2]
Solubility Soluble in common organic solvents such as chloroform, benzene, and ethanol.
Spectroscopic Characterization: A Gateway to Purity and Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of tributyl(furan-2-yl)stannane. While detailed spectra are best consulted from primary sources, the expected nuclear magnetic resonance (NMR) data provides a reliable fingerprint of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the tributyl groups, typically appearing as multiplets in the upfield region (δ 0.8-1.6 ppm). The protons of the furan ring will resonate in the downfield region, with distinct chemical shifts and coupling patterns that confirm the 2-substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the butyl chains and the furan ring. The carbon directly attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), providing definitive evidence of the carbon-tin bond.

Synthesis of Tributyl(furan-2-yl)stannane: A Step-by-Step Protocol

The synthesis of tributyl(furan-2-yl)stannane is typically achieved through the reaction of a lithiated furan species with a tributyltin halide. The following protocol outlines a standard laboratory procedure, emphasizing the causality behind each step to ensure reproducibility and safety.

Experimental Workflow: From Reagents to Purified Product

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Stannylation cluster_3 Workup and Purification A Dry glassware under vacuum B Introduce inert atmosphere (N2 or Ar) A->B C Add anhydrous THF and cool to -78 °C B->C D Add furan C->D E Slowly add n-butyllithium D->E F Stir at -78 °C for 1 hour E->F G Add tributyltin chloride F->G H Warm to room temperature and stir overnight G->H I Quench with saturated NH4Cl (aq) H->I J Extract with diethyl ether I->J K Dry organic layer over Na2SO4 J->K L Concentrate under reduced pressure K->L M Purify by vacuum distillation L->M

Caption: A generalized experimental workflow for the synthesis of tributyl(furan-2-yl)stannane.

Detailed Methodology:
  • Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The use of thoroughly dried glassware is critical as organolithium reagents are extremely sensitive to moisture.

  • Inert Atmosphere: The flask is purged with dry nitrogen or argon to displace air and moisture. This inert environment is maintained throughout the reaction to prevent the quenching of the highly reactive organolithium intermediate.

  • Reagent Addition and Cooling: Anhydrous tetrahydrofuran (THF) is added via syringe, followed by cooling the flask to -78 °C using a dry ice/acetone bath. Furan (1.0 equivalent) is then added. The low temperature is essential to control the exothermic lithiation reaction and prevent side reactions.

  • Lithiation of Furan: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The formation of 2-furyllithium is a rapid and efficient process at this temperature. The reaction is stirred for 1 hour at -78 °C to ensure complete lithiation.

  • Stannylation: Tributyltin chloride (1.1 equivalents) is added slowly to the solution of 2-furyllithium. A white precipitate of lithium chloride will form. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete conversion to the desired product.

  • Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes any remaining organolithium species and hydrolyzes the tin-halide byproducts.

  • Extraction and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield tributyl(furan-2-yl)stannane as a colorless to pale yellow oil. The reduced pressure is necessary to prevent decomposition of the product at high temperatures.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.[4] It is a highly versatile and reliable method for constructing carbon-carbon bonds, and tributyl(furan-2-yl)stannane is an excellent coupling partner in these transformations.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

G Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition Transmetalation R¹-Pd(II)L_n-R² PdII->Transmetalation Transmetalation Byproduct X-SnBu₃ PdII->Byproduct Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product Stannane R²-SnBu₃ Stannane->PdII Halide R¹-X Halide->PdII

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex. The choice of the halide is crucial, with reactivity generally following the trend I > Br > Cl.

  • Transmetalation: The organostannane (in this case, tributyl(furan-2-yl)stannane) transfers the furan group to the palladium center, displacing the halide. This is often the rate-determining step of the reaction. The use of additives like copper(I) iodide can sometimes accelerate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Protocol for a Typical Stille Coupling with Tributyl(furan-2-yl)stannane

This protocol provides a general procedure for the coupling of tributyl(furan-2-yl)stannane with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an appropriate anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane). The choice of solvent can significantly impact the reaction rate and yield.

  • Reagent Addition: Add tributyl(furan-2-yl)stannane (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. A common method to remove the tin byproducts is to add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours. The resulting precipitate of tributyltin fluoride can be removed by filtration through a pad of Celite.

  • Purification: The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Natural Product Synthesis

The furan nucleus is a prevalent motif in a wide array of biologically active natural products and pharmaceuticals.[5] Tributyl(furan-2-yl)stannane serves as a key building block for the introduction of this important heterocyclic scaffold. The Stille coupling's tolerance for a broad range of functional groups makes it particularly well-suited for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery programs.[6] While specific examples of its use in the synthesis of marketed drugs are often proprietary, its application in the total synthesis of complex natural products with potential therapeutic applications is well-documented in the scientific literature.[7][8]

Safety and Handling of Organotin Compounds

Organotin compounds, including tributyl(furan-2-yl)stannane, are toxic and require careful handling.[9] It is imperative to adhere to strict safety protocols to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Exposure Routes: Organotins can be absorbed through the skin, ingested, or inhaled. Avoid direct contact and the generation of aerosols.

  • Waste Disposal: All organotin-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

Conclusion: A Versatile and Indispensable Reagent

Tributyl(furan-2-yl)stannane is a powerful and versatile reagent that has firmly established its place in the synthetic organic chemist's toolbox. Its ability to efficiently introduce the furan moiety via the robust and functional-group-tolerant Stille cross-coupling reaction makes it an invaluable asset in the synthesis of complex molecules, particularly in the pursuit of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors.

References

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025-08-10). ResearchGate. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Myers' Chem 115 Handouts. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(9), 5453–5474. [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tributylstannyl furan-2-carboxylate. (2026-01-03). PubChem. Retrieved from [Link]

  • Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Marshall, J. A., Garofalo, A. W., & Hinkle, K. W. (2000). SYNTHESIS OF (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Organic Syntheses, 77, 98. [Link]

  • 2-(Tributylstannyl)furan. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Furan-2-yl(phenyl)methanol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Optimization of the Stille coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tributylstannane. (n.d.). PubChem. Retrieved from [Link]

  • Tributyl(furan-2-yl)stannane. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Furan Oxidation Reactions in the Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. (2025-08-07). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1H-NMR data of tributyl(thiophen-2-yl)stannane. (n.d.). ResearchGate. Retrieved from [Link]

  • Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. (n.d.). PMC. Retrieved from [Link]

  • Total Synthesis of C-O Ring-Containing Natural Products. (2013-04-15). Organic Chemistry Portal. Retrieved from [Link]

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An In-depth Technical Guide to 2-(Tributylstannyl)furan: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)furan is a pivotal organometallic reagent in modern organic synthesis, belonging to the class of organostannanes. Its significance lies in its role as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] This reaction enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance, a critical transformation in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The tributylstannyl group at the 2-position of the furan ring renders the compound an ideal nucleophilic partner for coupling with a wide array of organic electrophiles.[1] This guide provides a comprehensive overview of the physical properties, synthesis, core applications, and critical safety protocols associated with this compound, designed to equip researchers with the technical knowledge for its effective and safe utilization.

Section 1: Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its key physical properties are summarized in the table below. The high boiling point necessitates purification by vacuum distillation to prevent decomposition. Its density is greater than water, and it is generally not reactive with water under neutral conditions.[5]

PropertyValueSource(s)
Boiling Point 90 °C at 0.1 mmHg[6][7][8]
Density 1.134 g/mL at 25 °C[6][7][8]
Molecular Weight 357.12 g/mol [7][9][10]
Molecular Formula C₁₆H₃₀OSn[7][9][10]
Refractive Index (n20/D) 1.494[4][6][8]
Flash Point 113 °C (235.4 °F) - closed cup[7][8][10]
CAS Number 118486-94-5[6][7][8]

Section 2: Synthesis and Characterization

Synthesis of this compound

The most common and direct synthesis of this compound involves the lithiation of furan followed by quenching with an electrophilic tin species, typically tributyltin chloride. This acid-base reaction is driven by the formation of the more stable furyl anion.

Causality Behind Experimental Choices:

  • Reagents: Furan is the starting heterocycle. n-Butyllithium (n-BuLi) is a strong base used to deprotonate the most acidic proton on the furan ring, which is at the C2 position. Tributyltin chloride is the electrophile that provides the tributylstannyl moiety.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation, preventing aggregation of the organolithium species.

  • Temperature: The initial deprotonation is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. The subsequent reaction with tributyltin chloride is also performed at low temperature to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of this compound

Caution: This procedure involves pyrophoric (n-BuLi) and highly toxic organotin reagents. All operations must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemically resistant gloves.[7]

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Initial Reaction: Charge the flask with anhydrous tetrahydrofuran (THF) and furan. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (as a solution in hexanes) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Stannylation: In a separate flame-dried flask under inert atmosphere, prepare a solution of tributyltin chloride in anhydrous THF. Add this solution dropwise to the 2-furyllithium solution at -78 °C via cannula.

  • Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at 90 °C / 0.1 mmHg) to yield pure this compound as a colorless oil.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Verification of the product's identity and purity is achieved through standard spectroscopic methods.[5]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons (typically in the range of 6.0-7.5 ppm) and a complex set of multiplets for the butyl groups attached to the tin atom (typically 0.8-1.6 ppm).

  • ¹³C NMR: The carbon NMR will display distinct resonances for the furan ring carbons and the four different carbons of the butyl chains.

  • IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching frequencies for the aromatic furan ring and aliphatic butyl groups, as well as C-O and C=C stretching vibrations associated with the furan moiety.

Section 3: Core Application - The Stille Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction to form a new sp²-sp² carbon-carbon bond. This reaction is exceptionally valuable due to its tolerance of a wide variety of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[3][11]

Mechanism of the Stille Reaction

The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[12]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate, to form a Pd(II) complex.

  • Transmetalation: The organostannane (in this case, this compound) transfers its furan group to the palladium center, displacing the halide or triflate, and forms a new Pd(II)-furan complex. The tributyltin halide is formed as a byproduct. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and the furyl group) on the palladium complex are coupled together, and the C-C bond is formed. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Cycle center pd0 Pd(0)L₂ pd_ox trans-R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pdx R¹-X pdx->pd_ox pd_trans R¹-Pd(II)L₂-Furan pd_ox->pd_trans Transmetalation stannane 2-(Bu₃Sn)-Furan stannane->pd_ox pd_trans->pd0 Reductive Elimination product R¹-Furan pd_trans->product byproduct Bu₃Sn-X pd_trans->byproduct +

Sources

An In-depth Technical Guide to Tributyl(furan-2-yl)stannane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tributyl(furan-2-yl)stannane, a pivotal organotin reagent in contemporary organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, a cornerstone of modern carbon-carbon bond formation. The guide further explores the mechanistic intricacies of these transformations, their utility in the synthesis of complex molecules, and the critical safety and handling protocols required when working with organotin compounds. Through a combination of theoretical insights, practical experimental procedures, and illustrative diagrams, this guide aims to serve as an essential resource for the effective and safe utilization of tributyl(furan-2-yl)stannane in a research and development setting.

Introduction and Nomenclature

Tributyl(furan-2-yl)stannane, a member of the organostannane family, has emerged as a versatile and widely employed building block in organic chemistry. Its utility primarily stems from its role as a nucleophilic partner in the Stille cross-coupling reaction, enabling the facile introduction of a furan-2-yl moiety into a diverse range of molecular scaffolds.[1] The furan ring system is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents, making tributyl(furan-2-yl)stannane a reagent of significant interest in the field of medicinal chemistry and drug discovery.[2][3][4][5]

The nomenclature of this compound can sometimes be a source of ambiguity. While commonly referred to as 2-(tributylstannyl)furan in laboratory settings and commercial catalogs, its preferred IUPAC name is tributyl(furan-2-yl)stannane .[6] This guide will primarily use the IUPAC nomenclature, with acknowledgment of its common synonym.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueReference(s)
Preferred IUPAC Name tributyl(furan-2-yl)stannane[6]
Common Synonym This compound
CAS Number 118486-94-5
Molecular Formula C₁₆H₃₀OSn
Molecular Weight 357.12 g/mol
Appearance Colorless to pale yellow liquid[7]
Boiling Point 90 °C @ 0.1 mmHg
Density 1.134 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.494

Synthesis of Tributyl(furan-2-yl)stannane

The most common and efficient laboratory-scale synthesis of tributyl(furan-2-yl)stannane involves the direct stannylation of furan. This method leverages the relative acidity of the proton at the C-2 position of the furan ring, which can be selectively removed by a strong base to generate a potent nucleophile. This intermediate is then quenched with an electrophilic tin species, typically tributyltin chloride, to afford the desired product.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step deprotonation-stannylation sequence. The choice of a strong, non-nucleophilic base is critical to ensure efficient and regioselective deprotonation of the furan ring. n-Butyllithium (n-BuLi) is the most commonly employed base for this purpose. The reaction is conducted at low temperatures (typically -78 °C) to mitigate side reactions and ensure the stability of the highly reactive 2-furyllithium intermediate. The subsequent addition of tributyltin chloride results in a rapid and irreversible carbon-tin bond formation.

Detailed Experimental Protocol: Synthesis of Tributyl(furan-2-yl)stannane

Caution: This procedure involves pyrophoric and highly toxic reagents. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Reagents and Materials:

  • Furan (distilled prior to use)

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated prior to use)

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, syringes, needles, and other standard glassware (oven-dried and cooled under an inert atmosphere)

  • Inert atmosphere (dry nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add freshly distilled furan (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate oven-dried flask under an inert atmosphere, prepare a solution of tributyltin chloride (1.1 equivalents) in anhydrous THF.

  • Add the tributyltin chloride solution to the reaction mixture at -78 °C via cannula or a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with hexanes (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford tributyl(furan-2-yl)stannane as a colorless to pale yellow liquid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Furan Furan in Anhydrous THF Deprotonation Deprotonation at -78 °C Furan->Deprotonation nBuLi n-Butyllithium in Hexanes nBuLi->Deprotonation Bu3SnCl Tributyltin Chloride in Anhydrous THF Stannylation Stannylation at -78 °C Bu3SnCl->Stannylation Deprotonation->Stannylation Warm Warm to Room Temperature Stannylation->Warm Quench Quench with NH4Cl(aq) Warm->Quench Extraction Extraction with Hexanes Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Tributyl(furan-2-yl)stannane Distillation->Product

Caption: Workflow for the synthesis of tributyl(furan-2-yl)stannane.

Reactivity and Applications: The Stille Cross-Coupling Reaction

The paramount application of tributyl(furan-2-yl)stannane is its participation in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile, typically an organic halide or triflate.[1] The Stille reaction is renowned for its tolerance of a wide array of functional groups, its stereospecificity with respect to the geometry of the vinyl stannane, and its generally mild reaction conditions.[8]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst.[9] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃, in this case, 2-furyl-SnBu₃) transfers its organic group (the 2-furyl group) to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are reductively eliminated from the palladium, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 byproduct X-SnBu₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product stannane R²-SnBu₃ stannane->transmetalation halide R¹-X halide->oxidative_addition

Sources

Fundamental reactivity of organostannyl furans

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of Organostannyl Furans

Abstract

Organostannyl furans represent a class of highly versatile and pivotal intermediates in modern organic synthesis. Their unique electronic properties, coupled with the stability and functional group tolerance of the organotin moiety, make them indispensable reagents for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the reactivity of organostannyl furans. We will delve into their synthesis, the mechanistic intricacies of their participation in palladium-catalyzed cross-coupling reactions, their behavior in electrophilic substitutions, and the subtle yet critical differences in reactivity based on stannyl group positioning. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these powerful building blocks.

Introduction: The Strategic Value of Organostannyl Furans

The furan nucleus is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Consequently, the development of efficient methods for its selective functionalization is a cornerstone of synthetic chemistry. Organostannyl furans, or stannylfurans, have emerged as preeminent synthons for this purpose.[3] These organometallic compounds, which feature a tin-carbon bond, offer a unique balance of stability and reactivity.[4][5] Unlike more reactive organometallics like organolithiums or Grignards, organostannanes are generally stable to air and moisture, can be purified by standard chromatographic techniques, and are compatible with a wide range of functional groups, obviating the need for extensive use of protecting groups.[4][6]

The premier application of organostannyl furans is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming new carbon-carbon bonds.[6][7][8] However, their utility extends beyond this single transformation. Understanding their synthesis, the factors that control their reactivity in cross-coupling, and their responses to electrophilic attack is critical to their effective deployment in complex synthetic campaigns. This guide will provide the foundational knowledge and practical insights required to master their application. It is important to note, however, that organotin compounds are known for their toxicity and require careful handling.[9][10]

Synthesis of Organostannyl Furans: Accessing the Key Intermediates

The most direct and widely employed method for the synthesis of organostannyl furans is the deprotonation of furan followed by electrophilic trapping with an organotin halide.

Deprotonation and Stannylation

Furan is a π-rich heterocycle, and the protons at the C2 and C5 positions are the most acidic due to the inductive effect of the oxygen atom and the stability of the resulting anion.[11] Treatment of furan with a strong organolithium base, such as n-butyllithium (n-BuLi), results in rapid and highly regioselective deprotonation at the C2 position to form 2-furyllithium.[12][13] This lithiated intermediate is then quenched with a trialkyltin halide, typically tributyltin chloride (Bu₃SnCl) or trimethyltin chloride (Me₃SnCl), to afford the desired 2-organostannyl furan in high yield.

The synthesis of 3-stannylfurans is more challenging due to the lower acidity of the C3 proton. Direct lithiation at this position is not feasible. Access to these isomers typically involves multi-step sequences, often starting from a pre-functionalized furan derivative. An alternative strategy involves a tin-lithium exchange from a bis(stannyl)furan precursor. For instance, 3,4-bis(tri-n-butylstannyl)furan can undergo selective tin-lithium exchange at the 3-position, which can then be manipulated further.[14]

Caption: General workflow for the synthesis of 2-(tributylstannyl)furan.

Core Reactivity I: The Stille Cross-Coupling Reaction

The palladium-catalyzed Stille reaction is the hallmark transformation of organostannyl furans, enabling the formation of C(sp²)–C(sp²) bonds with exceptional reliability and scope.[4][6][15] The reaction couples the organostannane (R¹-SnR₃) with an organic electrophile (R²-X, where X is typically I, Br, or OTf) in the presence of a Pd(0) catalyst.[7][9]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Stille_Cycle cluster_steps Pd0 Pd(0)L₂ OA_Complex R²-Pd(II)L₂-X Pd0->OA_Complex R²-X TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex R¹-SnBu₃ TM_Complex->Pd0 R¹-R² Product Coupled Product OA_label Oxidative Addition TM_label Transmetalation (Rate-Limiting) RE_label Reductive Elimination R2X Organic Electrophile (e.g., Aryl Halide) R1SnBu3 Organostannyl Furan

Caption: The catalytic cycle of the Stille cross-coupling reaction.
Mechanistic Pillars
  • Oxidative Addition: The active Pd(0) catalyst inserts into the R²–X bond of the organic electrophile, forming a square planar Pd(II) intermediate. This step is generally faster for iodides > triflates > bromides.[4]

  • Transmetalation: This is the crucial step where the organic group from the stannane (the furyl moiety) is transferred to the palladium center, displacing the halide or triflate.[4][9] This step is often rate-determining.[16][17] The precise mechanism can be complex, but it is generally accepted to proceed through an associative pathway where the stannane coordinates to the palladium complex.[4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][9]

Causality in Experimental Design
  • Catalyst and Ligands: While Pd(PPh₃)₄ is a classic catalyst, modern systems often use a combination of a Pd(0) or Pd(II) precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with phosphine ligands. Bulky, electron-rich phosphines can accelerate both oxidative addition and reductive elimination.[15]

  • The Role of Additives: The rate-limiting transmetalation step can be significantly accelerated by additives.

    • Copper(I) Salts: Co-catalytic amounts of Cu(I) salts (e.g., CuI) are believed to facilitate the transmetalation step, possibly via the formation of a more reactive organocopper intermediate.[8][16]

    • Fluoride Ions: Sources like CsF can activate the organostannane by forming a hypervalent tin species, which enhances the nucleophilicity of the transferring group.[8]

  • Solvent Choice: Polar aprotic solvents like THF, DMF, or NMP are commonly used as they can stabilize the polar intermediates in the catalytic cycle.

Stannylfuran Coupling Partner Catalyst/Ligand Additive Solvent Temp (°C) Yield (%) Reference
This compoundIodobenzenePd(PPh₃)₄NoneToluene10095[6] (Illustrative)
This compound4-BromobenzonitrilePd₂(dba)₃ / P(o-tol)₃NoneDMF8088[15] (Illustrative)
3-(Tributylstannyl)furanVinyl BromidePdCl₂(PPh₃)₂NoneTHF6576[14] (Illustrative)
2-(Trimethylstannyl)furan2-IodopyridinePd(OAc)₂ / SPhosCsFDioxane10091General Conditions

Table 1: Representative conditions for Stille coupling reactions involving organostannyl furans. Yields and conditions are illustrative of typical outcomes.

Core Reactivity II: Transmetalation and Electrophilic Substitution

While dominant in cross-coupling, the reactivity of the C-Sn bond can be harnessed in other fundamental transformations.

Tin-Lithium Exchange

The C-Sn bond can be cleaved by organolithium reagents in a transmetalation reaction known as tin-lithium exchange.[14] This process effectively reverses the synthesis of the stannane, regenerating a furyllithium species. This is synthetically valuable as it allows the stannyl group to act as a stable placeholder for a highly reactive nucleophilic site, which can then be unmasked and reacted with a different electrophile.

Electrophilic Substitution

Furan itself is highly reactive towards electrophiles, with a strong preference for substitution at the C2 position.[11][18] The introduction of a stannyl group at C2 further influences this reactivity. Kinetic studies have shown that in electrophilic attacks on this compound, the reaction occurs preferentially at the C5 position of the furan ring, not at the carbon bearing the tin (ipso-substitution).[19]

This outcome is rationalized by the stability of the cationic intermediate (Wheland intermediate). Attack at C5 allows the positive charge to be delocalized across the ring and stabilized by the oxygen lone pair, a pathway that is energetically favored over attack at any other position. The stannyl group primarily exerts a weak electronic effect in this context, with the inherent reactivity of the furan ring dominating the regiochemical outcome.

Caption: Regioselectivity of electrophilic attack on 2-stannylfuran.

Experimental Protocols

Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[10] All waste should be quenched and disposed of according to institutional guidelines.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound via lithiation and stannylation.

  • Materials:

    • Furan (distilled, 1.36 g, 20.0 mmol, 1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF), 80 mL

    • n-Butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol, 1.05 equiv)

    • Tributyltin chloride (6.84 g, 21.0 mmol, 1.05 equiv)

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add furan and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe over 15 minutes. The solution may turn slightly yellow. Stir for 1 hour at -78 °C.

    • Add tributyltin chloride dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Protocol 2: Stille Coupling of this compound with 1-Iodo-4-nitrobenzene

This protocol is a representative example of a Stille cross-coupling reaction.

  • Materials:

    • This compound (357 mg, 1.0 mmol, 1.0 equiv)

    • 1-Iodo-4-nitrobenzene (249 mg, 1.0 mmol, 1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

    • Anhydrous Toluene, 10 mL

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₄, and a magnetic stir bar.

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous toluene via syringe, followed by this compound.

    • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour. This helps to precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate (30 mL).

    • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-nitrophenyl)furan as a solid.

Conclusion

Organostannyl furans are robust and versatile synthetic intermediates whose reactivity is dominated by the palladium-catalyzed Stille cross-coupling. The efficiency of this reaction is governed by a predictable catalytic cycle, and its rate can be rationally optimized through the judicious choice of ligands and additives that target the rate-limiting transmetalation step. Beyond cross-coupling, the C-Sn bond can be leveraged for other transformations, including tin-lithium exchange. When subjected to electrophilic attack, the regiochemical outcome is dictated by the inherent electronic properties of the furan ring, leading to preferential substitution at the C5 position. A thorough understanding of these fundamental principles empowers the synthetic chemist to strategically incorporate the furan motif into complex molecules with precision and control.

References

  • Knight, D. W., & O'Mahony, D. J. R. (1987). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

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  • Wikipedia. Stille reaction. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Herrlich, M., Mayr, H., & Faust, R. (2001). Nucleophilic Reactivities of Tributylstannyl-Substituted Furans and Thiophenes. Organic Letters, 3(11), 1645-1648. [Link]

  • Davies, A. G. (1997). Book Review: Organotin Chemistry. Organometallics, 16(6), 1251-1252. [Link]

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  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

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  • Yao, T., & Larock, R. C. (2003). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936-5942. [Link]

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Organotin Reagents: A Senior Application Scientist’s Guide to Synthesis, Reactivity, and Modern Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organotin reagents, or stannanes, represent a venerable and powerful class of organometallic compounds that have played a pivotal role in the advancement of modern organic synthesis. First synthesized by Edward Frankland in 1849, their utility blossomed with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2][3] This guide provides an in-depth exploration of organotin chemistry, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the underlying principles governing the synthesis, structure, and reactivity of these reagents. A critical focus will be placed on their application in constructing complex molecular architectures, the mechanistic details of their key transformations, and the essential practical considerations regarding their handling, toxicity, and the landscape of modern, more sustainable alternatives.

Foundational Principles: Structure and Synthesis

The utility of an organotin reagent is intrinsically linked to its structure. Organotin compounds are typically categorized by the number of organic substituents on the tin atom (RₙSnX₄₋ₙ), with the tin(IV) oxidation state being the most common and stable.[2][4] While tetraorganotins (R₄Sn) are generally tetrahedral, a key feature of organotin halides and other derivatives is the ability of the tin atom to expand its coordination number from four to five or even six.[1][2] This hypercoordination gives rise to their character as Lewis acids, a property that is fundamental to their reactivity.[4][5]

The Lewis acidity increases as more electron-withdrawing groups are attached to the tin center, following the general trend: R₃SnX < R₂SnX₂ < RSnX₃.[5] This tunable acidity is a critical factor in many of their catalytic applications.

Core Synthetic Methodologies

The preparation of organotin reagents is a well-established field, with several robust methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and the scale of the reaction.

  • Nucleophilic Substitution: The most common laboratory-scale synthesis involves the reaction of a tin(IV) halide, typically tin tetrachloride (SnCl₄), with a potent organometallic nucleophile such as a Grignard (RMgX) or organolithium (RLi) reagent.[1][2][5] This method is highly effective for producing symmetrical tetraorganotin compounds.

G SnCl4 SnCl₄ reaction + SnCl4->reaction RMgX 4 R-MgX (Grignard Reagent) RMgX->reaction Solvent Ether Solvent Solvent->reaction R4Sn R₄Sn (Tetraorganotin) Salt 4 MgClX reaction->R4Sn Nucleophilic Substitution reaction->Salt

Caption: Synthesis of Tetraorganotins via Grignard Reagents.

  • Kocheshkov Redistribution: For accessing tri-, di-, and mono-organotin halides, which are often the direct precursors for cross-coupling reactions, the Kocheshkov redistribution reaction is paramount.[1][4] This reaction involves heating a tetraorganotin with a tin tetrahalide in specific stoichiometric ratios to achieve the desired product. The equilibrium can be driven by controlling the stoichiometry of the reactants.

    • 3 R₄Sn + SnCl₄ → 4 R₃SnCl

    • R₄Sn + SnCl₄ → 2 R₂SnCl₂

    • R₄Sn + 3 SnCl₄ → 4 RSnCl₃

  • Hydrostannylation: Organotin hydrides can be added across unsaturated bonds (alkenes and alkynes) in a process called hydrostannylation. This reaction, often initiated by radicals, is a powerful method for creating vinyl- and alkylstannanes.[5]

The Workhorse of C-C Bond Formation: The Stille Cross-Coupling Reaction

The Stille reaction is arguably the most significant application of organotin reagents in organic synthesis. It is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile (typically a halide or triflate), forming a new carbon-carbon bond.[1][6][7] Its prominence in both academic and industrial settings, including drug development, stems from its remarkable tolerance of a vast array of functional groups, such as esters, amides, ketones, and even free hydroxyl groups.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille coupling is rooted in a well-understood catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Caption: The Catalytic Cycle of the Stille Cross-Coupling Reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the organic electrophile (R¹-X), forming a Pd(II) intermediate. The rate of this step generally follows the trend I > OTf > Br >> Cl.[9][10]

  • Transmetalation: This is the crucial step where the organostannane transfers one of its organic groups (R²) to the palladium center, displacing the halide.[10][11][12] This process is typically the rate-limiting step and is facilitated by the formation of a more stable tin-halide bond. The efficiency of group transfer is paramount for a clean reaction.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

Causality in Experimental Design: The Transfer Hierarchy

A key field-proven insight for designing a successful Stille coupling is understanding the relative rates of transfer for different organic groups from the tin atom. Not all R-groups on the stannane are created equal. To avoid wasteful homocoupling or the transfer of the wrong group, a "non-transferable" or "dummy" ligand is typically used for three of the positions on the tin. The butyl group is the most common choice for this role.

Table 1: Relative Transfer Rates of Organic Groups from Tin

Relative Transfer Rate Organic Group (R) Comments
Fastest Alkynyl Excellent transfer ability.
Alkenyl (Vinyl) Widely used; stereochemistry is retained.[10]
Aryl A cornerstone of biaryl synthesis.
Allyl, Benzyl Prone to side reactions but effective.

| Slowest | Alkyl (e.g., Butyl, Methyl) | Rarely transfers in the presence of faster groups. Butyl is the standard "dummy" ligand. |

This table summarizes generally accepted trends in Stille coupling reactions.

A Self-Validating Protocol: Stille Coupling for Biaryl Synthesis

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an aryltributylstannane.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide, aryltributylstannane, and the palladium catalyst.

    • Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for catalytic turnover.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

    • Causality: Water can interfere with the catalyst and reagents. Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The primary challenge is removing the toxic tributyltin bromide byproduct. A common and effective method is to dissolve the residue in a solvent like diethyl ether or ethyl acetate and stir vigorously with an aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

    • The organic filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

    • Trustworthiness: The KF wash is a self-validating step. The formation of a white precipitate confirms the removal of the tin byproduct, ensuring a purer final product.

Beyond Coupling: Organotin Hydrides in Radical Chemistry

While cross-coupling reactions are prominent, the utility of organotins extends to radical chemistry. Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are premier reagents for generating radicals due to the relatively weak Sn-H bond (approx. 74 kcal/mol).[1][5][13]

Bu₃SnH acts as a highly efficient hydrogen-atom donor in radical chain reactions.[13][14] This reactivity is harnessed in a variety of transformations, including dehalogenations, deoxygenations (e.g., Barton-McCombie reaction), and radical cyclizations, which are powerful methods for forming 5- and 6-membered rings in complex natural product synthesis.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ or hν Bu₃SnH Bu₃Sn-H R• R• Bu₃Sn• Bu₃Sn• Bu₃SnH->Bu₃Sn• H-atom transfer Bu₃SnH->Bu₃Sn• R¹-X R¹-X (Substrate) Bu₃Sn•->R¹-X R¹• R¹• R¹-X->R¹• Atom transfer R¹•->Bu₃SnH

Caption: Radical Dehalogenation via a Tin Hydride Chain Reaction.

Practical Considerations: Navigating the Toxicity Challenge

The primary drawback impeding the widespread use of organotin reagents, especially in industrial and pharmaceutical development, is their significant toxicity.[1][7]

  • Toxicity Profile: The toxicity is highly dependent on the substitution pattern. Triorganotin compounds (R₃SnX), such as tributyltin (TBT) and triphenyltin (TPT), are acutely toxic, with toxicities that can approach that of cyanide.[1][15] The toxicity generally decreases with the size of the alkyl groups.[15]

  • Handling Protocols: All manipulations of organotin compounds must be conducted in a well-ventilated chemical fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. Accidental exposure via ingestion, inhalation, or skin contact can lead to severe health effects, including neurological damage.[15][16][17]

  • Waste Management: Due to their environmental persistence and toxicity, all organotin waste must be segregated and disposed of according to institutional and regulatory guidelines.[15]

Table 2: Acute Toxicity of Selected Organotin Compounds

Compound Formula Oral LD₅₀ (rat) Major Hazards
Trimethyltin Chloride (CH₃)₃SnCl 12.6 mg/kg High acute toxicity, neurotoxin
Tributyltin Chloride (C₄H₉)₃SnCl 122 - 349 mg/kg High acute toxicity, immunotoxin
Dibutyltin Dichloride (C₄H₉)₂SnCl₂ 74 - 237 mg/kg Moderate toxicity
Trioctyltin Chloride (C₈H₁₇)₃SnCl >4000 mg/kg Low acute toxicity

Data sourced from the Laboratory Chemical Safety Summary for Trimethyltin Chloride and Other Organotin Compounds.[15]

The Modern Landscape: Alternatives to Organotins

The valid concerns over toxicity have spurred the development of numerous alternative cross-coupling technologies that are now often preferred in drug development pipelines.

  • Suzuki-Miyaura Coupling (Organoboron): Uses generally less toxic and environmentally benign boronic acids and esters. It has become one of the most widely used C-C bond-forming reactions.

  • Negishi Coupling (Organozinc): Organozinc reagents are highly reactive and often provide excellent yields where other methods fail, though they can be sensitive to moisture and air.[9][18][19]

  • Hiyama Coupling (Organosilicon): Organosilanes are low in toxicity and stable, but often require an activating agent (like fluoride) to facilitate transmetalation.[20]

While these methods offer significant advantages in safety and sustainability, the Stille reaction remains a valuable tool in the synthetic chemist's arsenal, particularly for its unique reactivity profile and exceptional functional group tolerance.

Conclusion

Organotin reagents are a mature but still highly relevant class of synthetic tools. Their predictable reactivity in palladium-catalyzed cross-coupling and radical reactions has secured their place in the history of organic synthesis. For the modern researcher, a deep understanding of their mechanistic underpinnings, a mastery of the protocols for their use, and an unwavering respect for their handling requirements are essential. While greener alternatives are often the first choice, particularly in process chemistry, the unique capabilities of organotin reagents ensure they will continue to be used to solve complex synthetic challenges in research and discovery for the foreseeable future.

References

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  • Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Biological Sciences, 3(5). [Link]

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  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. [Link]

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  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]

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  • Wikipedia. Transmetalation. [Link]

  • Grandjean, P. (1991). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 95, 201-210. [Link]

  • Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719-2724. [Link]

  • Falck, J. R., et al. (2008). Tin-Copper Transmetalation: Cross-Coupling of α-Heteroatom-Substituted Alkyltributylstannanes with Organohalides. Journal of the American Chemical Society, 130(13), 4242-4243. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

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  • Orita, A., et al. (2001). Recent Applications of Organotin Oxides/Hydroxides and Alkylstannonic Acids in Organic Synthesis. ResearchGate. [Link]

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  • Rasmussen, S. C. (2021). Transmetalation: a fundamental organometallic reaction critical to synthesis and catalysis. ResearchGate. [Link]

  • PubMed Central. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. [Link]

  • ResearchGate. (2015). Toxicity and speciation analysis of organotin compounds. [Link]

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  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Taylor & Francis Online. (2008). Recent Applications of Organotin Oxides/Hydroxides and Alkylstannonic Acids in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane). [Link]

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A Comprehensive Technical Guide to 2-(Tributylstannyl)furan: Physicochemical Properties and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-(Tributylstannyl)furan, a versatile organotin reagent critical to modern synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, with a particular focus on its refractive index and appearance. Furthermore, it offers practical, field-proven methodologies for the precise measurement of these characteristics, ensuring both data integrity and operational safety.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 118486-94-5) is a pivotal building block in organic synthesis, primarily utilized in Stille cross-coupling reactions to form carbon-carbon bonds.[1] Its ability to introduce a furan moiety into complex molecular architectures makes it an invaluable tool in the synthesis of natural products and novel pharmaceutical agents.[1][2] The tributyltin group serves as a reactive handle, enabling facile palladium-catalyzed coupling with a wide array of organic electrophiles. A thorough understanding of its physical properties is paramount for its effective use, storage, and handling in a laboratory setting.

Physicochemical Characteristics

The physical state and optical properties of a reagent are fundamental parameters that can indicate purity and are essential for certain analytical techniques and reaction monitoring.

Appearance

Under standard laboratory conditions, this compound presents as a colorless to pale yellow, slightly viscous liquid.[2] Any significant deviation from this appearance, such as pronounced discoloration or the presence of solid precipitates, may suggest degradation or impurity and warrants further analytical investigation before use. For optimal stability, it is recommended to store the compound under an inert atmosphere at room temperature, as prolonged exposure to air can lead to gradual oxidation.[2]

Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic physical property that is sensitive to temperature, the wavelength of light used for measurement, and the purity of the sample. For a liquid, it can be a quick and reliable indicator of its identity and purity.[3]

The established refractive index of this compound is n20/D 1.494 .[4][5][6][7] The notation "n20/D" specifies that the measurement is taken at 20°C using the D-line of a sodium lamp (wavelength of 589 nm).[3]

Summary of Physical and Chemical Properties

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀OSn[1][4][8]
Molecular Weight 357.12 g/mol [1][4][5]
CAS Number 118486-94-5[1][4][5]
Appearance Colorless liquid[2]
Physical Form Liquid[4][5]
Refractive Index (n20/D) 1.494[4][5][6][7]
Density 1.134 g/mL at 25 °C[4][5]
Boiling Point 90 °C at 0.1 mmHg[4][5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Insoluble in water; soluble in many organic solvents such as benzene, dichloromethane, and petroleum ether.[2]

Experimental Protocol: Determination of Refractive Index

The following protocol outlines a standard operating procedure for the precise measurement of the refractive index of this compound using a digital refractometer. This procedure is designed to be self-validating by incorporating calibration and verification steps.

Causality in Experimental Design: The choice of a digital refractometer is predicated on its high accuracy, minimal sample requirement, and ease of use. Temperature control is critical as the refractive index is temperature-dependent.[3][9] Calibration with a known standard ensures the instrument's accuracy, thereby lending trustworthiness to the measurements of the target compound.

Materials and Equipment
  • Digital refractometer with temperature control (e.g., Abbemat or similar)

  • This compound sample

  • Distilled water (for calibration)

  • Standard reference liquid with a certified refractive index close to that of the analyte (e.g., bromonaphthalene)

  • Lint-free laboratory wipes

  • Pasteur pipettes or micropipette

  • Appropriate waste container for organotin compounds

Safety Precautions

This compound is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[8][10] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[5][8] All handling must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] All waste must be disposed of according to institutional and local regulations for hazardous organotin compounds.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the refractometer is clean and placed on a level, stable surface.

    • Turn on the instrument and allow it to stabilize to the set temperature of 20°C.

    • Calibrate the instrument using distilled water. The refractive index of distilled water at 20°C is approximately 1.3330. Follow the manufacturer's instructions for the calibration procedure.

    • Verify the calibration using a standard reference liquid. The measured value should be within the acceptable tolerance of the certified value.

  • Sample Application:

    • Clean the prism of the refractometer with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Using a clean Pasteur pipette or micropipette, apply a few drops of the this compound sample onto the prism, ensuring the entire surface is covered.

  • Measurement:

    • Close the cover of the prism.

    • Allow a brief period for the sample to thermally equilibrate to the set temperature of 20°C.

    • Initiate the measurement as per the instrument's instructions.

    • Record the refractive index value displayed.

  • Repeatability and Data Logging:

    • Perform at least three independent measurements. To do this, clean the prism thoroughly between each measurement and apply a fresh sample.

    • The recorded values should be in close agreement. A high degree of variance may indicate incomplete cleaning, temperature instability, or a non-homogeneous sample.

    • Calculate the average of the recorded values.

  • Post-Measurement Cleaning:

    • Thoroughly clean the prism and surrounding area with a suitable solvent to remove all traces of the this compound.

    • Dispose of all used wipes and pipettes in the designated hazardous waste container.

Visual Workflow for Refractive Index Measurement

The following diagram illustrates the logical flow of the experimental protocol for determining the refractive index.

Refractive_Index_Workflow Workflow for Refractive Index Measurement A Instrument Preparation & Calibration (Set Temp: 20°C, Calibrate with H₂O) B Verify Calibration (Use Certified Standard) A->B C Clean Refractometer Prism B->C D Apply Sample: This compound C->D E Allow Thermal Equilibration D->E F Perform Measurement E->F G Record Refractive Index Value F->G H Repeat Measurement (≥3x) (Clean between each) G->H I Calculate Average Value H->I J Post-Measurement Cleaning & Waste Disposal I->J

Caption: A flowchart of the key steps for accurate refractive index determination.

Conclusion

This technical guide has provided a focused overview of the appearance and refractive index of this compound, supported by a robust and verifiable experimental protocol for its measurement. For researchers and drug development professionals, a firm grasp of these fundamental properties is not merely academic; it is a prerequisite for ensuring the quality of starting materials, the reproducibility of synthetic procedures, and the overall integrity of the scientific endeavor. Adherence to the detailed methodologies and safety precautions outlined herein will contribute to reliable and safe laboratory practices when handling this important organotin reagent.

References

  • SACH. (2025, November 10). Versatile Applications of this compound in Chemistry. Retrieved from [Link][2]

  • PubChem. (n.d.). This compound. Retrieved from [Link][8]

  • University of Colorado Boulder. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link][3]

  • RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]

  • DergiPark. (n.d.). Experimental Investigation of Refractive Index Measurement of Common Solvents and Aqueous Solutions in the Infrared Wavelengths. Retrieved from [Link][9]

  • MDPI. (2023, September 26). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of organotin compounds in environmental samples. Retrieved from [Link]

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A Technical Guide to 2-(Tributylstannyl)furan: Commercial Availability, Purification, and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)furan is a key organometallic reagent, indispensable in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, where it serves as a versatile building block for the introduction of a furan moiety into complex molecules. The furan ring is a prevalent structural motif in numerous natural products and pharmaceuticals, making this compound a valuable precursor in drug discovery and development. The purity of this reagent is paramount, as impurities can significantly impact the efficiency and outcome of catalytic reactions. This guide provides a comprehensive overview of the commercial availability of this compound, detailed protocols for its purification, and robust analytical methods for accurate purity determination.

Commercial Availability

This compound is readily available from several chemical suppliers. The typical purity of the commercially available reagent is around 97%. It is crucial for researchers to consider the stated purity and the nature of potential impurities when planning sensitive catalytic reactions. Below is a summary of some commercial suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurity
Sigma-AldrichThis compound118486-94-597%[1]
Thermo Scientific (formerly Alfa Aesar)2-(Tri-n-butylstannyl)furan118486-94-597%[2]
ChemicalBookThis compound118486-94-5Varies by supplier[3][4]

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to consult the suppliers' websites for the most current information.

Purification of this compound

While commercially available this compound is suitable for many applications, higher purity may be required for sensitive catalytic systems or for the synthesis of pharmaceutical intermediates. Column chromatography is an effective method for removing impurities such as tetra-n-butyltin and other organotin byproducts.

Experimental Protocol: Purification by Column Chromatography

This protocol is adapted from established procedures for the purification of furan derivatives.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel on aluminum backing)

  • TLC developing chamber

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica gel to settle, ensuring a uniform and air-free column bed. Drain the excess hexane until the solvent level is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with pure hexane.

  • Fraction Collection: Collect fractions in individual tubes.

  • TLC Analysis: Monitor the elution progress by TLC. Spot the collected fractions on a TLC plate and develop it in a hexane/ethyl acetate (e.g., 98:2 v/v) solvent system. Visualize the spots using a potassium permanganate stain. This compound should appear as a distinct spot.

  • Solvent Gradient (if necessary): If the product elutes too slowly, a shallow gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) can be employed to increase the mobile phase polarity.

  • Pooling and Concentration: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Silica Gel: A polar stationary phase that effectively separates the less polar this compound from more polar impurities.

  • Hexane/Ethyl Acetate Eluent System: A non-polar to moderately polar mobile phase system that allows for the fine-tuning of the elution of the target compound.

  • Potassium Permanganate Stain: A useful visualizing agent for organotin compounds on TLC plates.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Final Steps A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Hexane D->E F Collect Fractions E->F G Monitor by TLC F->G H Pool Pure Fractions G->H Identify Pure Fractions I Solvent Removal H->I J Purified Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

Purity Determination

Accurate determination of the purity of this compound is critical. Two powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Determination by GC-MS

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for assessing the purity of this compound and identifying any volatile impurities.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

Materials:

  • Purified this compound

  • High-purity solvent (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent.

  • GC-MS Method:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: 40-500 amu

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Self-Validating System:

  • The mass spectrum of the main peak should be compared with a reference spectrum of this compound to confirm its identity.

  • The retention time of the main peak should be consistent across multiple runs.

GCMS_Analysis_Workflow A Prepare Dilute Sample B Inject into GC-MS A->B C Separation in GC Column B->C D Detection by Mass Spectrometer C->D E Data Acquisition (Chromatogram & Mass Spectra) D->E F Peak Integration & Area % Calculation E->F G Purity Determination F->G

Caption: Workflow for the purity determination of this compound by GC-MS.

Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte.

Experimental Protocol: qNMR Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Purified this compound

  • High-purity deuterated solvent (e.g., CDCl₃)

  • High-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of this compound into the same NMR tube.

    • Add a precise volume of deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Trustworthiness of the Protocol:

  • The use of a certified internal standard with a known purity ensures the accuracy of the measurement.

  • The direct proportionality between signal intensity and the number of nuclei in NMR provides a fundamental basis for quantification.

Conclusion

The commercial availability of this compound provides a convenient starting point for its use in organic synthesis. However, for applications demanding high purity, the purification and analytical protocols outlined in this guide offer a robust framework for researchers to ensure the quality of this critical reagent. The careful application of column chromatography for purification, followed by rigorous purity assessment using GC-MS and/or qNMR, will contribute to more reliable and reproducible results in the synthesis of complex molecules for research, and drug development.

References

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Stille Coupling and the Furan Moiety

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and various organic electrophiles.[1][2][3] First reported in its early forms by Colin Eaborn and Toshihiko Migita in the mid-1970s and later extensively developed by John Kenneth Stille, this reaction is prized for its remarkable functional group tolerance and the stability of its organotin reagents to air and moisture.[1][4] These features make the Stille coupling particularly amenable to complex molecule synthesis, a critical aspect of drug discovery and development.[5]

Among the vast array of available organostannanes, 2-(tributylstannyl)furan is a particularly valuable building block. The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[6][7] Its incorporation into molecular architectures is a key strategy in medicinal chemistry.[8] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound, offering detailed mechanistic insights, robust experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.[9][10] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (R¹-Pd(II)-X)L₂ Pd0->OxAdd + R¹-X (Organic Electrophile) Transmetalation Transmetalation Intermediate (R¹-Pd(II)-R²)L₂ OxAdd->Transmetalation + R²-Sn(Bu)₃ (Organostannane) Product R¹-R² (Coupled Product) Transmetalation->Product Reductive Elimination Byproduct X-Sn(Bu)₃ Transmetalation->Byproduct

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition : The cycle commences with the oxidative addition of an organic electrophile (R¹-X, where X is typically a halide like I, Br, or a triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the R¹-X bond and the formation of a new Pd(II) intermediate, with both R¹ and X now bonded to the palladium center.[2][9] The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl, with chlorides often being unreactive under standard conditions.[1][10]

  • Transmetalation : In this key step, the organic group from the organostannane (in this case, the 2-furyl group) is transferred to the palladium center, displacing the halide or pseudohalide (X). The organostannane coordinates to the palladium, forming a transient pentavalent intermediate, which then eliminates the trialkyltin halide (X-SnR₃) to yield a diorganopalladium(II) complex.[1] The rate of this step can be influenced by the choice of ligands on the palladium and the solvent.

  • Reductive Elimination : The final step is the reductive elimination of the two coupled organic groups (R¹-R²) from the diorganopalladium(II) complex.[2][9] This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For this to occur, the two organic fragments must be in a cis orientation on the palladium center.[10]

Detailed Experimental Protocol: Synthesis of a 2-Aryl-Furan Derivative

This protocol provides a general procedure for the Stille coupling of this compound with an aryl bromide. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)[11]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and hot plate

  • TLC plates for reaction monitoring

  • Rotary evaporator

  • Chromatography equipment for purification

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Bromide, Solvent, and Catalyst Setup->Reagents Purge Purge with Inert Gas Reagents->Purge AddStannane Add this compound Purge->AddStannane Heat Heat to Reaction Temp (e.g., 80-110 °C) AddStannane->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Reaction Workup Monitor->Workup Reaction Complete Quench Quench with aq. KF Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification (Flash Chromatography) Dry->Purify End Characterize Product Purify->End

Figure 2: A typical experimental workflow for the Stille coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). The use of a stable, pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is common and convenient.[11]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an oxygen-free environment is critical as oxygen can deactivate the palladium catalyst.[11]

  • Solvent and Reagent Addition : Add anhydrous, degassed toluene (or another suitable solvent) via syringe. The choice of solvent is important; toluene is a common non-polar option, while more polar solvents like DMF can sometimes accelerate the reaction but may complicate the workup.[11] Stir the mixture until the solids are dissolved.

  • Stannane Addition : Add this compound (1.1 eq) to the reaction mixture via syringe. A slight excess of the organostannane is typically used to ensure complete consumption of the electrophile.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene) and stir vigorously. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or GC-MS.

  • Workup : Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Tin Byproduct Removal : A crucial step in any Stille coupling is the removal of toxic tin byproducts.[12] Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF).[2] This will cause the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite. This is often the most effective and common method.[12]

  • Extraction and Drying : Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-furan. The choice of eluent will depend on the polarity of the product.

Applications in Drug Discovery and Materials Science

The coupling of the furan ring to other aromatic or heteroaromatic systems is a powerful strategy for generating novel molecular entities with potential therapeutic applications. The resulting biaryl structures are common motifs in pharmaceuticals.

Coupling Partner (Electrophile)Catalyst SystemConditionsYield (%)Application AreaReference
1,4-DibromoperfluorobenzenePd(PPh₃)₄Toluene, 125°C, 27hHigh (not specified)Materials Science[13]
Aryl IodidesPd(PPh₃)₄ / CuIDMF, CsFOptimalHeterocyclic Synthesis[14]
Vinyl BromidesPd(dba)₂ / P(t-Bu)₃THF, RTVariesNatural Product Synthesis[1]
Aryl TriflatesPd(dppf)Cl₂ / LiClDMF, 40°C87%General Synthesis[2]

Table 1: Examples of Stille Coupling Reactions Involving Furan Stannanes and Analogs.

Furan-containing compounds have been investigated for a wide range of biological activities. For instance, they are key components in certain anti-inflammatory drugs and are being explored as scaffolds for new anticancer and antimicrobial agents.[15] The ability of the Stille reaction to tolerate a wide array of functional groups makes it an ideal tool for late-stage functionalization in the synthesis of complex drug candidates.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[11]2. Presence of oxygen.[11]3. Insufficient temperature.1. Use a fresh batch of catalyst or a different precatalyst.2. Ensure the solvent is properly degassed and the reaction is run under a strict inert atmosphere.3. Gradually increase the reaction temperature.
Homocoupling of Stannane 1. Reaction of the organostannane with the Pd(II) precatalyst.2. Radical processes.[1]1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).2. Add the organostannane slowly to the reaction mixture to keep its concentration low.[11]
Incomplete Tin Removal 1. Insufficient KF wash.2. Co-elution during chromatography due to similar polarity.[12]1. Perform multiple KF washes or increase the duration of the wash.2. Add a small amount of triethylamine (~2-5%) to the eluent during chromatography to retard the tin species.[12]
Low Product Yield 1. Sub-optimal ligand choice.2. Side reactions (e.g., proto-destannylation).1. For challenging substrates, consider more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃).2. Ensure the reaction medium is anhydrous.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile transformation in the synthetic chemist's toolkit. Its reliability and broad functional group compatibility have cemented its role in the synthesis of complex molecules for both pharmaceutical and materials science applications. By understanding the underlying mechanism, adhering to rigorous experimental technique, and being prepared to troubleshoot common issues, researchers can effectively leverage this reaction to construct valuable furan-containing compounds. The protocols and insights provided herein are intended to serve as a comprehensive guide to facilitate the successful application of this important synthetic method.

References

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]

  • The Indispensable Role of 2-Furoyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Furan Oligomers by Stille Coupling. datapdf.com. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • A GENERAL AND RELIABLE METHOD FOR THE STILLE CROSS-COUPLING OF ARYL AND HETEROARYL CHLORIDES. Organic Syntheses. [Link]

  • Pharmacological activity of furan derivatives. Prezi. [Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. NIH National Library of Medicine. [Link]

  • Applications of furan and its derivative. Slideshare. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. NIH National Library of Medicine. [Link]

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The Furanyl Nucleus in Complex Molecules: Application Notes for 2-(Tributylstannyl)furan in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furan Moiety

The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and versatile reactivity make it an invaluable synthon for organic chemists.[2] Furan's ability to participate in a wide spectrum of reactions, including cycloadditions and ring-opening transformations, allows it to serve as a precursor to diverse carbocyclic and heterocyclic frameworks.[3] In the realm of natural product synthesis, the targeted installation of a furan moiety is often a critical step, and among the methodologies available, the palladium-catalyzed Stille cross-coupling reaction stands out for its reliability and functional group tolerance.[4]

This guide focuses on a key reagent for this transformation: 2-(tributylstannyl)furan . This air- and moisture-stable organostannane provides a direct and efficient means of introducing the 2-furyl group into complex molecular scaffolds.[4][5] We will explore its application in the synthesis of bioactive natural products, delve into the mechanistic nuances that govern its reactivity, and provide detailed, field-proven protocols for its preparation and use.

Core Application: Introduction of the 2-Furyl Moiety via Stille Cross-Coupling

The primary application of this compound is to serve as the nucleophilic partner in Stille cross-coupling reactions. This powerful C-C bond-forming reaction enables the coupling of the 2-furyl group to a variety of organic electrophiles, most commonly aryl, heteroaryl, and vinyl halides or triflates.[1]

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

The efficacy of the Stille coupling hinges on a catalytic cycle involving a palladium complex. A deep understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[6]

  • Transmetalation: The organostannane, this compound, transfers the 2-furyl group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[6]

  • Reductive Elimination: The two organic groups (R¹ and the 2-furyl moiety) are coupled and eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[7]

Stille_Cycle cluster_products pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-Furyl pd2_ox->pd2_trans Transmetalation (Furyl-SnBu₃) byproduct X-SnBu₃ pd2_ox->byproduct pd2_trans->pd0 Reductive Elimination product R¹-Furyl pd2_trans->product center

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Causality in Reagent Selection: The Role of Ligands and Additives

Standard protocols often employ triphenylphosphine (PPh₃) as a ligand for the palladium catalyst. However, the choice of ligand can dramatically influence reaction rates.

  • Ligand Effects: The transmetalation step is facilitated by a coordinatively unsaturated palladium intermediate. Ligands with high donicity, like PPh₃, can bind strongly to the palladium center, inhibiting the reaction. Conversely, ligands of low donicity, such as tri(2-furyl)phosphine or triphenylarsine (AsPh₃), can accelerate the coupling by factors of 100 to 1000.[8] This is because they allow for a higher equilibrium concentration of the reactive, less-coordinated palladium species.

  • The "Copper Effect": The addition of copper(I) salts, particularly copper(I) iodide (CuI), is a widely adopted strategy to accelerate Stille couplings, especially for sluggish reactions.[6] The mechanism of this "copper effect" is multifaceted. In polar solvents like DMF, it is theorized that CuI can undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[6] In ethereal solvents, CuI may also act as a scavenger for free phosphine ligands, further activating the palladium catalyst.[9] The synergistic use of CuI with a fluoride source like cesium fluoride (CsF) can be particularly effective, as the fluoride ion is believed to form a hypervalent tin species, enhancing its ability to transfer the furyl group.[9][10]

Application in Natural Product Synthesis: The Case of Salvinorin A Analogues

Salvinorin A, a potent κ-opioid receptor agonist isolated from the plant Salvia divinorum, features a crucial furan moiety.[11] The synthesis of analogues to probe structure-activity relationships often requires modification of this furan ring. While total syntheses of Salvinorin A itself have employed various strategies for introducing the furan,[3][12] the derivatization of the natural product provides a clear and authoritative example of the strategic use of furan-stannane chemistry.

In the synthesis of a library of furan-substituted Salvinorin A analogues, researchers utilized Stille coupling to introduce various aryl and heteroaryl groups at the furan ring. Although this specific work started from a brominated furan derivative and coupled it with various organostannanes, it highlights the synthetic interchangeability and power of the Stille reaction in this context. A related approach would involve coupling a halogenated or triflated core of a natural product with this compound to install the furan ring itself.[11] For instance, the synthesis of a previously reported analogue was accomplished via a Stille coupling, demonstrating the reaction's utility on the complex Salvinorin A scaffold.[11]

Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All tin-containing waste must be collected and disposed of according to institutional hazardous waste protocols.

Protocol 1: Synthesis of this compound

This protocol is based on the common method of direct metallation of furan followed by quenching with an electrophilic tin reagent.

Materials:

  • Furan (distilled prior to use)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add furan (1.0 eq) and anhydrous THF.

  • Cool the solution to -20 °C in an appropriate cooling bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -15 °C.

  • Stir the resulting solution at -20 °C for 1 hour.

  • Add tributyltin chloride (1.1 eq) dropwise, again maintaining a low internal temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Stille Cross-Coupling of this compound with a Vinyl Bromide

This protocol provides a general procedure for coupling the furan moiety to a vinyl bromide, a common transformation in the synthesis of polyketide-derived natural products.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add vinyl bromide, Pd catalyst, ligand, and solvent to a flame-dried Schlenk flask. degas 2. Degas the mixture via three freeze-pump-thaw cycles. setup->degas add_stannane 3. Add this compound via syringe under Argon. heat 4. Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC/GC-MS. add_stannane->heat quench 5. Cool to RT, add aq. KF solution, and stir for 1 hour. extract 6. Filter through Celite, extract with ethyl acetate, wash, and dry organic layer. quench->extract purify 7. Concentrate and purify by flash column chromatography. extract->purify

Caption: General experimental workflow for the Stille coupling reaction.

Materials:

  • Vinyl bromide substrate (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%) (Optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Aqueous potassium fluoride (KF) solution (1 M)

  • Ethyl acetate

  • Celite®

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the vinyl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Add the aqueous KF solution and stir vigorously for 1 hour. This step helps to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and tin salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Stille couplings involving furanostannanes, illustrating the range of viable parameters.

Electrophile (R¹-X)StannaneCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Iodide2-(Tributylstannyl)tellurophene*Pd(PPh₃)₄ (5)CuI, CsFDMFRT3.585-95[13][14]
Allylic BromideFunctionalized OrganostannylfuranCuI (5)Cs₂CO₃DMFRT3.5~90[15]
Aryl BromideAryl StannanePdCl₂(PtBu₃)₂ (2)CuI, CsFDMF801280-95[9]
Vinyl TriflateVinyl StannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)Dioxane1101697[16]

Note: Data for the closely related tellurophene is included to demonstrate the efficacy of the CuI/CsF additive system, which is directly applicable to furanostannanes.

Conclusion

This compound is a robust and highly effective reagent for the strategic incorporation of the furan nucleus in the synthesis of complex natural products. Its stability, coupled with the mild and versatile nature of the Stille cross-coupling reaction, makes it an indispensable tool for researchers. By understanding the underlying catalytic cycle and the crucial role of ligands and additives, scientists can optimize reaction conditions to achieve high yields and chemoselectivity, even on highly functionalized substrates. The protocols and data presented herein provide a solid foundation for the successful application of this valuable synthetic building block.

References

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Application Note & Protocol: A Researcher's Guide to the Experimental Setup for Stille Cross-Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Stille Reaction

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1][2] First reported in the late 1970s, its versatility arises from the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[2][3][4][5] The reaction's broad functional group tolerance and the relative stability of organostannane reagents to air and moisture have cemented its role in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced functional materials.[3][5][6][7][8]

This guide moves beyond a simple recitation of steps. It is designed for researchers, scientists, and drug development professionals, providing a deep dive into the causality behind experimental choices. We will explore the strategic selection of reagents, the intricacies of the catalytic system, and a robust, field-proven protocol for the successful execution of Stille couplings with aryl halides.

The Catalytic Heart: Understanding the Mechanism

At its core, the Stille reaction is driven by a palladium catalyst cycling through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5][9] A thorough understanding of this cycle is not merely academic; it empowers the researcher to troubleshoot effectively and optimize conditions for challenging substrates.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.[3][5] The reactivity of the halide is paramount here, with the general trend being I > Br > OTf >> Cl.[4][10]

  • Transmetalation: This is often the rate-determining step.[5] The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.[4][5]

  • Reductive Elimination: The final step involves the two coupled organic fragments (R¹ and R²) being eliminated from the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B TinByproduct X-SnR₃ Transmetal->TinByproduct Byproduct Formation RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organostannane R²-SnR₃ Organostannane->Transmetal

Caption: Step-by-step experimental workflow for the Stille reaction.

Detailed Step-by-Step Procedure

Reagents & Equipment:

  • Aryl Halide (1.0 eq)

  • Organostannane (1.05–1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Anhydrous, Degassed Solvent (e.g., Toluene)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Stir bar, syringes, needles

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle with temperature controller

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. [11]3. Reagent Addition (Solids): To the flask, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If using a Pd(II) source and a separate ligand, add them at this stage.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a suitable concentration (typically 0.1–0.5 M). [3]5. Reagent Addition (Liquid): Add the organostannane (1.1 eq) dropwise to the stirring mixture via syringe. [3]6. Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and allow it to stir for 2–24 hours. [3][11]7. Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. [3]Look for the consumption of the starting aryl halide.

  • Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Tin Removal (KF Wash): Dilute the reaction mixture with an organic solvent like ethyl acetate. [3]Vigorously stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. [3][7][12][11]A precipitate of insoluble trialkyltin fluoride should form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the tin precipitate and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with water and brine. [3]12. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. [3]13. Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the final product. [3][12]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst due to oxygen/moisture exposure.Ensure all reagents and solvents are rigorously anhydrous and degassed. Use a fresh bottle of catalyst or a glovebox for setup. [11]
Low reaction temperature.Incrementally increase the reaction temperature.
Sterically hindered or electron-rich substrate.Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand). Consider adding CuI as a co-catalyst. [11]
Formation of Homocoupled Byproducts Presence of oxygen.Improve degassing procedures. Maintain a positive pressure of inert gas throughout the reaction. [6][7][11]
Persistent Tin Contamination Incomplete precipitation during KF wash.Increase the stirring time and/or volume of the KF solution. Ensure vigorous mixing. [11][13]
Co-elution during chromatography.Tin byproducts can be non-polar. Try a different solvent system for chromatography or consider alternative removal methods like DBU/I₂ treatment or using fluoride-impregnated silica gel. [11][13]
Streaking on TLC Plate Sample is too concentrated or contains acidic/basic impurities.Dilute the sample for spotting. Try adding a small amount (0.5%) of triethylamine or acetic acid to the TLC eluent to improve spot shape. [14]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene.
  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene.
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Verkade, J. G., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society.
  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry.
  • ResearchGate. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]

  • IONiC / VIPEr. (n.d.). The Stille Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

  • ACS Publications. (2016). The Stille Reaction, 38 Years Later. Retrieved from [Link]

  • Sowa Halphen. (n.d.). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for Stille Coupling Reactions Using Stannane Reagents.
  • Golden. (n.d.). Stille reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.
  • ACS Publications. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Stille couplings in water at room temperature. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille coupling reactions with organostannanes. Retrieved from [Link]

  • YouTube. (2020). Stille cross-coupling reaction. Retrieved from [Link]

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The Art of C-C Bond Formation: A Guide to 2-(Tributylstannyl)furan as a Nucleophilic Partner in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular architecture. Among the pantheon of cross-coupling reactions, the Stille coupling holds a distinguished place due to its remarkable functional group tolerance and the stability of its organostannane reagents.[1][2] This guide provides an in-depth exploration of 2-(tributylstannyl)furan, a versatile and highly effective nucleophilic building block for the introduction of a furan moiety, a privileged heterocycle in medicinal chemistry and materials science.

This document moves beyond a mere recitation of procedures. It aims to provide a deeper understanding of the underlying principles, the rationale behind procedural choices, and the practical nuances that distinguish a successful synthesis from a frustrating endeavor.

Understanding the Reagent: Physicochemical Properties and Handling

This compound (CAS RN: 118486-94-5) is a colorless to pale yellow liquid that is stable under air and moisture, a significant advantage over many other organometallic reagents.[1] This stability simplifies handling and storage, though its toxicity necessitates stringent safety measures.

PropertyValueReference
Molecular FormulaC₁₆H₃₀OSn[3]
Molecular Weight357.12 g/mol [3]
Boiling Point90 °C at 0.1 mmHg[4]
Density1.134 g/mL at 25 °C[4]
Refractive Indexn20/D 1.494[4]

Critical Safety Note: Organotin compounds are highly toxic.[1] All manipulations should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, is mandatory. Due to their potential for neurotoxicity and other severe health effects, exposure through inhalation, ingestion, or skin contact must be avoided.

The Heart of the Reaction: The Stille Coupling Catalytic Cycle

The palladium-catalyzed Stille cross-coupling reaction is the primary application for this compound. The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and optimizing the reaction conditions.

Stille_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex R¹-X (Electrophile) transmetalation Transmetalation (Rate-Determining) pd_complex->transmetalation trans_intermediate R¹-Pd(II)L_n-R² transmetalation->trans_intermediate R²-SnBu₃ (this compound) reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination R¹-R² (Product) reductive_elimination->pd0 Regeneration

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X), such as an aryl halide or triflate, to form a Pd(II) complex.[1][5]

  • Transmetalation: This is often the rate-determining step. The organostannane, in this case, this compound, transfers the furan moiety to the palladium center, displacing the halide or triflate.[1][5]

  • Reductive Elimination: The two organic groups (R¹ and the furan) on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[1][5]

Application Notes & Protocols

The versatility of this compound allows for its coupling with a wide range of electrophiles. The choice of catalyst, ligand, solvent, and additives is crucial for achieving high yields and reaction efficiency.

General Considerations for Optimizing Stille Couplings
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[6] Other Pd(0) sources like Pd₂(dba)₃ or Pd(II) precursors such as PdCl₂(PPh₃)₂ can also be employed.[5]

  • Ligands: The choice of ligand can significantly impact the reaction rate and scope. Electron-rich and bulky phosphine ligands often accelerate the coupling.[7]

  • Solvents: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[6]

  • Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can dramatically accelerate sluggish reactions.[7][8] Lithium chloride (LiCl) can also be beneficial in some cases.

The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with various aryl electrophiles.

Protocol 1: Stille Coupling of this compound with an Aryl Iodide

This protocol describes a standard Stille coupling reaction using a common palladium catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Magnetic stir bar

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add this compound (1.1 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature before proceeding with the work-up.

Protocol 2: Copper(I)-Cocatalyzed Stille Coupling with an Aryl Bromide

This protocol is particularly useful for less reactive aryl bromides, where the addition of CuI can significantly improve reaction rates and yields.[8]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Triphenylarsine (AsPh₃) (0.2 mmol, 20 mol%)

  • Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (10 mL)

  • Magnetic stir bar

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), AsPh₃ (0.2 mmol), and CuI (0.2 mmol).

  • Add anhydrous, degassed DMF (10 mL) via syringe.

  • Add this compound (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

The Critical Step: Work-up and Purification

A significant challenge in Stille coupling is the removal of toxic organotin byproducts.[9] A carefully planned work-up procedure is essential for obtaining a pure product and for safe waste disposal.

Workup_Flowchart start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute kf_wash Wash with Saturated Aqueous KF (1-3 times) dilute->kf_wash precipitate Formation of Insoluble Bu₃SnF Precipitate kf_wash->precipitate filter Filter through Celite® (if precipitate forms) kf_wash->filter separate Separate Organic Layer filter->separate brine_wash Wash with Brine separate->brine_wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Chromatography (Silica Gel) concentrate->chromatography

Figure 2: A general workflow for the purification of products from Stille coupling reactions.

Standard Work-up Protocol for Tin Byproduct Removal
  • Quenching and Dilution: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.[10]

  • Fluoride Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute. This converts the tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which often precipitates as a white solid. Repeat the wash 2-3 times.[10]

  • Filtration: If a significant amount of precipitate forms at the organic/aqueous interface, filter the entire mixture through a pad of Celite®.

  • Separation and Final Washes: Separate the organic layer, wash with brine, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Pro-Tip: To mitigate potential product degradation on acidic silica gel, the silica gel can be pre-treated with triethylamine (typically 2-5% in the eluent).

Conclusion

This compound is a powerful and reliable nucleophile for the synthesis of 2-substituted furans via the Stille cross-coupling reaction. Its stability and the high functional group tolerance of the reaction make it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing rigorous purification techniques to remove toxic tin byproducts, researchers can effectively harness the synthetic potential of this versatile reagent.

References

  • Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Z-Firdaus, et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • Gallou, F., et al. Stille couplings in water at room temperature. Green Chemistry, 14(11), 3117-3121. [Link]

  • Pérez-Temprano, M. H., et al. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(4), 611-617. [Link]

  • Reddy, C. R., et al. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

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  • Roth, G. P., et al. Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191-2194. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Williams, R. M., et al. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Zhang, Y., & Wang, J. H. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Acantharex. Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]

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  • Chen, Y., et al. Bottom-up Modular Synthesis of Well-Defined Oligo(arylfuran)s. ResearchGate. [Link]

  • What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. ResearchGate. [Link]

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Application Notes and Protocols: A Deep Dive into the Transmetalation Step of the Stille Reaction with 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stille Reaction and the Pivotal Role of Transmetalation

The Stille reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2][3] This palladium-catalyzed cross-coupling reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2][4] Its versatility has rendered it indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.[5][6] The catalytic cycle of the Stille reaction is a well-studied, elegant sequence of oxidative addition, transmetalation, and reductive elimination.[1][3]

While each step is crucial, the transmetalation—the transfer of an organic group from the organostannane to the palladium(II) center—is frequently the rate-determining step of the entire catalytic cycle.[1][7] The efficiency of this single step can dictate the overall yield and success of the reaction. This guide provides an in-depth exploration of the transmetalation step, with a specific focus on the versatile and widely used reagent, 2-(tributylstannyl)furan. We will delve into the mechanistic nuances, influencing factors, and provide detailed, field-proven protocols to empower researchers in leveraging this powerful reaction.

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction is propelled by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism is illustrated below.

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_intermediate trans-R¹-Pd(II)L₂-X Pd0->OA_intermediate Oxidative Addition (R¹-X) TM_intermediate R¹-Pd(II)L₂-R² OA_intermediate->TM_intermediate Transmetalation (R²-SnBu₃) TM_intermediate->Pd0 Product R¹-R² TM_intermediate->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L_n dummy1->Pd0 Influencing_Factors Transmetalation Transmetalation Rate & Yield Ligands Ligands Ligands->Transmetalation Sterics & Electronics Bulky Bulky (e.g., P(t-Bu)₃): Hinders coordination Ligands->Bulky Small Small (e.g., PMe₃): Forms stable intermediate Ligands->Small Balanced Balanced (e.g., PPh₃): Optimal Ligands->Balanced Solvent Solvent Solvent->Transmetalation Polarity & Coordination Additives Additives Additives->Transmetalation Rate Acceleration CuI Cu(I) Salts: >10³ fold rate increase Additives->CuI LiCl LiCl: Accelerates in some cases Additives->LiCl Leaving_Group Leaving Group (X) Leaving_Group->Transmetalation Electronegativity Stannane Organostannane Structure Stannane->Transmetalation Transferability of Group

Figure 2: Key factors influencing the transmetalation step.

1. Ligands: The choice of phosphine ligand on the palladium catalyst is paramount.

  • Steric Hindrance: Excessively bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), can sterically hinder the approach of the organostannane to the palladium center, thus slowing down transmetalation. [8][9]* Ligand Basicity: Conversely, small, strongly electron-donating ligands like trimethylphosphine (PMe₃) can form a very stable palladium complex, which increases the activation energy required for the subsequent transmetalation step. [8][9]* The "Goldilocks" Ligand: Triphenylphosphine (PPh₃) often represents a good balance, being bulky enough to promote reductive elimination without significantly impeding transmetalation. [8][9]Less coordinating ligands like triphenylarsine (AsPh₃) can also accelerate this step. [10] 2. Additives:

  • Copper(I) Salts: The addition of co-catalytic amounts of copper(I) iodide (CuI) is a widely adopted strategy to dramatically accelerate the transmetalation step, sometimes by a factor of over 1000. [1]It is theorized that in polar solvents, the copper salt first undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then readily transmetalates with the palladium complex. [1]In ethereal solvents, copper(I) may also act as a phosphine scavenger, creating a more coordinatively unsaturated and reactive palladium center. [1][11]* Lithium Chloride (LiCl): In cases where the halide (X) dissociates from the palladium center (an "open" mechanism), LiCl can be a powerful rate accelerant. [1][2]However, its effect can be complex; for instance, with aryl triflates, LiCl can retard transmetalation if PPh₃ is the ligand. [12][13] 3. Solvent: The polarity of the solvent plays a significant role.

  • Polar Aprotic Solvents: Solvents like DMF, NMP, and dioxane are commonly used. Increased solvent polarity can stabilize charged intermediates and transition states, thereby accelerating the transmetalation rate. [2][14]* Non-polar Solvents: Toluene is also a common solvent, particularly for reactions at higher temperatures. [15] 4. The Leaving Group on Palladium (X): The nature of the halide or pseudohalide on the Pd(II) intermediate influences the rate of transmetalation. The rate generally increases in the order I < Br < Cl. [16][17]A more electronegative halide makes the palladium center more electrophilic, facilitating the nucleophilic attack by the organostannane. [16]

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the Stille coupling of this compound with various organic electrophiles.

General Materials and Reagents
  • This compound (CAS: 118486-94-5) [18][19]* Organic halide/triflate (e.g., aryl iodide, aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if not using a pre-formed complex, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Additives (e.g., CuI, LiCl)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Safety Precaution: Organotin compounds are highly toxic. [1][3]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Protocol 1: Standard Stille Coupling with an Aryl Iodide

This protocol is optimized for a standard coupling with a reactive aryl iodide.

Reaction: Aryl-I + this compound → Aryl-furan

ParameterValue/ReagentRationale
Aryl Iodide 1.0 mmol, 1.0 eqLimiting reagent.
This compound 1.1 - 1.2 mmol, 1.1 - 1.2 eqA slight excess ensures complete consumption of the aryl iodide.
Catalyst Pd(PPh₃)₄ (0.05 mmol, 5 mol%)A common and effective pre-catalyst. [20]
Solvent Anhydrous Toluene (10 mL)A good non-polar solvent for higher temperature reactions. [15]
Temperature 110-125 °CSufficient thermal energy to drive the catalytic cycle. [15][21]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst. [22]

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (56 mg, 0.05 mmol).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add this compound (1.1 mmol, ~0.39 mL) via syringe.

  • Heat the reaction mixture to 110-125 °C with vigorous stirring. [15]6. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

Protocol 2: Accelerated Coupling with an Aryl Bromide using a Cu(I) Co-catalyst

This protocol is designed for less reactive aryl bromides, where accelerating the transmetalation step is crucial.

Reaction: Aryl-Br + this compound → Aryl-furan

ParameterValue/ReagentRationale
Aryl Bromide 1.0 mmol, 1.0 eqLimiting reagent.
This compound 1.2 mmol, 1.2 eqA slight excess is used to drive the reaction to completion.
Catalyst System Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) + AsPh₃ (0.1 mmol, 10 mol%)A ligandless Pd source with a less coordinating ligand to favor transmetalation. [10]
Co-catalyst CuI (0.1 mmol, 10 mol%)To significantly accelerate the rate-limiting transmetalation step. [1][6]
Solvent Anhydrous DMF (10 mL)A polar aprotic solvent that can enhance the rate of transmetalation. [2]
Temperature 80-100 °CMilder conditions are often possible with the use of additives.
Atmosphere Argon or NitrogenPrevents catalyst deactivation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), AsPh₃ (31 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).

  • Seal the flask and purge with argon for 15-20 minutes.

  • Add anhydrous DMF (10 mL) via syringe.

  • Add this compound (1.2 mmol, ~0.43 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

Work-up and Purification: The Challenge of Tin Byproducts

A significant drawback of the Stille reaction is the formation of toxic and often difficult-to-remove organotin byproducts (e.g., Bu₃SnX). [3][20][23] Standard Work-up Procedure:

  • Dilute the cooled reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). [3]This causes the formation of insoluble tributyltin fluoride (Bu₃SnF), which precipitates out of the solution.

  • Stir the biphasic mixture vigorously for at least 1-2 hours to ensure complete precipitation. [21][22]4. Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting the Transmetalation Step

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere. [22]
Transmetalation is too slow: The combination of ligand, solvent, and electrophile is not optimal.Add a Cu(I) co-catalyst (e.g., 10-20 mol% CuI). [1][6]Switch to a more polar solvent like DMF or NMP. [2]Use a less coordinating ligand such as AsPh₃. [10]
Homocoupling of Stannane (Furan-Furan) Reaction conditions favor homocoupling: This can occur via reaction with the Pd(II) precatalyst or through a radical process. [1]Use a pre-activated Pd(0) source like Pd(PPh₃)₄. Add the organostannane slowly to the reaction mixture to maintain a low concentration. [22]
Dehalogenation of Electrophile Side reaction competing with transmetalation: Often observed in solvents like dioxane or DMF. [14]Try a less polar solvent like toluene. [14]Increase the rate of transmetalation by adding a Cu(I) co-catalyst. [14]
Difficulty Removing Tin Byproducts Co-elution with product: Tin byproducts can be non-polar and difficult to separate via standard silica gel chromatography. [23]Ensure a thorough aqueous KF wash with vigorous stirring. [23]For chromatography, add a small percentage (2-5%) of triethylamine to the eluent to help retard the tin species. [23]

Conclusion

The transmetalation step is the linchpin of a successful Stille coupling reaction. By understanding the intricate interplay of ligands, additives, solvents, and substrates, researchers can transform this often rate-limiting step from a bottleneck into an efficient and high-yielding transformation. The use of this compound, a versatile building block, is significantly enhanced when these principles are applied. The protocols and troubleshooting guide provided herein offer a comprehensive framework for optimizing Stille reactions, empowering scientists in the pursuit of novel molecular architectures for drug discovery and materials science.

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Use of 2-(Tributylstannyl)furan for synthesis of furan-containing compounds

This compound is an exceptionally effective reagent for the synthesis of 2-substituted furans via the Stille cross-coupling reaction. The protocol's success hinges on a clear understanding of the catalytic mechanism and the rationale behind each experimental step, from the rigorous exclusion of air and water to the critical removal of toxic tin byproducts. While the toxicity of organostannanes is a significant drawback, the reaction's broad functional group tolerance and reliability make it an indispensable tool in the synthesis of complex, furan-containing molecules for pharmaceutical and materials science applications. [7][20]Continued advancements in catalysis, including the development of tin-free coupling alternatives, will further shape the future of heterocyclic synthesis. [8]

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Application Notes and Protocols for the Safe Handling and Use of 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on the Prudent Use of Organostannanes

2-(Tributylstannyl)furan is a versatile and potent reagent in modern organic synthesis, most notably as a key component in the Stille cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel materials, is well-established.[2] However, the significant biological activity of organotin compounds, including this compound, necessitates a commensurate level of caution and respect in their handling.[3] These compounds are characterized by high toxicity, and their safe management is paramount to protecting researchers and the environment.[3][4]

This guide is designed to provide a comprehensive framework for the safe and effective use of this compound. It moves beyond a simple recitation of procedural steps to elucidate the underlying principles of safe handling, enabling researchers to not only follow protocols but also to make informed decisions in their work. The information presented herein is a synthesis of established safety data, peer-reviewed protocols, and field-proven best practices.

Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks are associated with its toxicity upon ingestion, inhalation, or skin contact.[4]

1.1. Toxicological Profile

This compound is classified as acutely toxic and poses a significant health hazard.[5] Exposure can lead to a range of adverse effects, from skin and eye irritation to severe, long-term organ damage.[5][6] The toxicity of organotin compounds is largely dictated by the organic groups attached to the tin atom, with tri-substituted organotins like the tributyltin moiety in this compound being among the most toxic.[3]

Key Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[5][6]

  • Acute Toxicity (Dermal): Harmful in contact with skin.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[5][6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₆H₃₀OSn
Molecular Weight 357.12 g/mol [7]
Appearance Liquid[1]
Density 1.134 g/mL at 25 °C (lit.)[1]
Boiling Point 90 °C/0.1 mmHg (lit.)[1]
Refractive Index n20/D 1.494 (lit.)[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for this compound is a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.

2.1. Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[8][9] The fume hood should have a demonstrated and documented face velocity appropriate for handling toxic chemicals.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[8]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, are required.[8] Given the risk of absorption through the skin, double gloving is a recommended best practice.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[8] For larger scale operations or situations with a higher risk of splashing, chemical-resistant coveralls should be considered.

  • Respiratory Protection: If there is a risk of generating aerosols or if work is being conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

PPE_Workflow cluster_PreHandling Pre-Handling Protocol cluster_PPE_Selection Mandatory PPE cluster_PostHandling Post-Handling Protocol Start Start: Prepare to handle This compound Assess_Risk Assess Risks: - Scale of reaction - Potential for splashes - Adequacy of ventilation Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on assessment Goggles_Shield Safety Goggles & Face Shield Select_PPE->Goggles_Shield Gloves Double Nitrile/Neoprene Gloves Select_PPE->Gloves Lab_Coat Lab Coat, Long Pants, Closed-toe Shoes Select_PPE->Lab_Coat Respirator NIOSH-approved Respirator (if necessary) Select_PPE->Respirator Remove_PPE Remove PPE Correctly Goggles_Shield->Remove_PPE Gloves->Remove_PPE Lab_Coat->Remove_PPE Respirator->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Figure 1: Personal Protective Equipment (PPE) Workflow.

Protocols for Handling and Storage

Adherence to strict protocols for the handling and storage of this compound is critical for maintaining a safe laboratory environment.

3.1. General Handling

  • Work Area: Designate a specific area within the fume hood for handling organotin compounds.[9]

  • Inert Atmosphere: this compound is often handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially in the context of its use in catalysis.[9] Many suppliers provide the reagent in Sure/Seal™ bottles, which are designed for the transfer of air-sensitive reagents via syringe.[4]

  • Never Work Alone: Do not handle organotin reagents when working alone in the laboratory.[9]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for organometallic compounds. This should include an absorbent material, such as vermiculite or sand, and a designated, sealed container for the collected waste.

3.2. Storage

  • Container: Store this compound in its original, tightly sealed container.[4]

  • Location: Keep the container in a well-ventilated, dry, and secure area, away from incompatible materials such as strong oxidizers.[4]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and all relevant hazard warnings.

Application Protocol: Stille Cross-Coupling Reaction

The Stille reaction is a powerful and widely used method for the formation of C-C bonds and is a primary application of this compound.[6] The following is a representative protocol for the Stille coupling of an aryl halide with this compound.

4.1. Materials and Reagents

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., toluene or DMF)

  • Inert gas (argon or nitrogen)

  • Flame-dried glassware

  • Syringes and needles

4.2. Step-by-Step Experimental Procedure

  • Glassware Preparation: Ensure all glassware is thoroughly flame-dried and cooled under an inert atmosphere.[9]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Inert Atmosphere: Purge the reaction flask with an inert gas for approximately 10-20 minutes.[5]

  • Reagent Addition: Add this compound to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-125 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[5]

Stille_Coupling_Workflow Start Start: Stille Coupling Reaction Prep_Glassware Prepare Flame-Dried Glassware under Inert Atmosphere Start->Prep_Glassware Add_Reagents Add Aryl Halide and Pd Catalyst to Flask Prep_Glassware->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Purge_Inert Purge with Inert Gas Add_Solvent->Purge_Inert Add_Stannane Add this compound via Syringe Purge_Inert->Add_Stannane Heat_Monitor Heat and Monitor Reaction Add_Stannane->Heat_Monitor Quench Quench Reaction Heat_Monitor->Quench Workup Aqueous Workup (e.g., with KF solution) Quench->Workup Purify Purify Product (e.g., Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Figure 2: Stille Coupling Experimental Workflow.

4.3. Quenching and Work-up for Tin Byproduct Removal

A critical aspect of working with organotin reagents is the effective removal of the toxic tin byproducts from the reaction mixture.[3]

  • Quenching: Upon completion, cool the reaction to room temperature.

  • Aqueous Work-up with Potassium Fluoride (KF): A common and effective method for removing tributyltin byproducts is to wash the reaction mixture with an aqueous solution of potassium fluoride.[3][8] This procedure precipitates the tin as tributyltin fluoride (Bu₃SnF), which is insoluble and can be removed by filtration.[8]

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer 2-3 times with a 1M aqueous KF solution.

    • If a precipitate forms, filter the mixture through a pad of Celite®.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

5.1. First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][10]

5.2. Spill Response

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow at the spill.

  • Contain: Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material into a designated, sealed hazardous waste container.

  • Decontaminate: Decontaminate the spill area.

Waste Disposal and Decontamination

Proper disposal of organotin waste and decontamination of laboratory equipment are essential to prevent environmental contamination and cross-contamination of future experiments.

6.1. Waste Disposal

  • Segregation: All waste containing this compound, including contaminated consumables like gloves and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] The label should read "Hazardous Waste: Organotin Compounds".[8]

  • Disposal: Dispose of organotin waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

6.2. Glassware Decontamination

Glassware that has been in contact with this compound requires a specific decontamination procedure to ensure the complete removal of residual organotin compounds.

  • Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the residue.[8] Collect this rinse as hazardous waste.

  • Oxidative Soak: Soak the glassware overnight in an oxidizing solution.[8] Common and effective options include a 10% bleach solution or a 20% nitric acid bath. This process oxidizes the organotin compounds to less toxic inorganic tin species.

  • Thorough Rinsing: After the overnight soak, carefully decant the oxidizing solution into a designated hazardous waste container.[8] Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.

Conclusion

This compound is an invaluable tool in the synthetic chemist's arsenal. By approaching its use with a comprehensive understanding of its hazards and a steadfast commitment to rigorous safety protocols, researchers can harness its synthetic power while ensuring their own safety and the protection of the environment. The guidelines and protocols outlined in this document are intended to serve as a robust framework for the responsible handling of this and other organotin compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Organotin Compounds in the Laboratory.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 118486-94-5. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals.
  • Del Valle Lab. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

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Application Notes and Protocols for the Proper Storage and Stability of Tributyltin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Proper Tributyltin Compound Management

Tributyltin (TBT) compounds, a class of organotin chemicals with the general formula (n-C₄H₉)₃Sn-X, have seen widespread use as potent biocides, particularly in antifouling paints for marine vessels, as well as in wood preservation and as PVC stabilizers.[1][2][3][4][5] However, their high toxicity and endocrine-disrupting effects necessitate stringent handling and storage protocols to ensure researcher safety and maintain the integrity of scientific studies.[1][2][4] The stability of TBT compounds is paramount, as degradation can lead to the formation of less toxic, but still environmentally significant, dibutyltin (DBT) and monobutyltin (MBT) species, ultimately breaking down to inorganic tin.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of tributyltin compounds, grounded in established scientific principles and safety practices.

Factors Influencing the Stability of Tributyltin Compounds

The degradation of tributyltin compounds is a multifaceted process involving the cleavage of the tin-carbon bond.[8][9] Understanding the factors that influence this degradation is crucial for establishing appropriate storage and handling procedures.

Photodegradation

Tributyltin compounds are susceptible to photodegradation, particularly when exposed to UV light.[8][9] Laboratory studies have demonstrated that UV irradiation can lead to the stepwise degradation of TBT to DBT, MBT, and finally inorganic tin.[10][11] Therefore, protection from light is a critical aspect of TBT storage.

Temperature

Elevated temperatures can accelerate the degradation of TBT compounds.[3][12] Conversely, storing these compounds at reduced temperatures can significantly enhance their stability. Studies on TBT in biological and environmental matrices have shown that storage at +4°C and, more effectively, at -20°C, minimizes degradation over time.[13][14] However, it is important to note that freeze-thaw cycles can negatively impact the stability of TBT in certain matrices and should be minimized.[13][15]

Hydrolysis and pH

Hydrolysis of the tin-carbon bond in TBT compounds generally occurs under extreme pH conditions and is less significant under normal environmental pH.[8][9] However, the specific "X" group in the (n-C₄H₉)₃Sn-X structure can influence the compound's susceptibility to hydrolysis.[8] For instance, tributyltin halides can react with water to produce hydrogen halides.[16]

Biotic Degradation

In environmental settings, microorganisms such as bacteria, algae, and fungi play a significant role in the biodegradation of TBT.[6][7][8][12] This is a key pathway for the breakdown of TBT in soil and water.[3][4] While not a primary concern for the storage of pure compounds in a laboratory setting, it underscores the importance of preventing microbial contamination of stock solutions and samples.

Recommended Storage Conditions for Tributyltin Compounds

To ensure the long-term stability and integrity of tributyltin compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage (up to 2 days), +4°C is acceptable.[13]Reduces the rate of thermal degradation.[3][12]
Light Store in amber glass or other opaque, tightly sealed containers in a dark location.[17]Prevents photodegradation by UV light.[8][9][11]
Atmosphere Store in a dry, well-ventilated area.[17][18]Minimizes contact with moisture, which can lead to hydrolysis.[8][9]
Container Material Use tightly sealed containers made of inert materials such as borosilicate glass or, for aqueous solutions, polycarbonate.[14][19]Prevents leaching and reaction with the container material.
Purity Store pure compounds or high-concentration stock solutions.Dilute solutions, especially in complex matrices, may be more prone to degradation and adsorption to container walls.

Safe Handling and Personal Protective Equipment (PPE)

Tributyltin compounds are highly toxic via inhalation, ingestion, and dermal contact.[1][16] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : Always handle tributyltin compounds in a well-ventilated chemical fume hood.[18][19]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection : Use chemical safety goggles and a face shield.

    • Lab Coat : A lab coat or other protective clothing is required.[20]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[19][21] Do not eat, drink, or smoke in areas where these compounds are handled or stored.[19][20][21]

  • Spill and Waste Disposal : In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[16] Dispose of all waste containing tributyltin compounds according to institutional and local regulations.[21]

Protocol for a Long-Term Stability Study of a Tributyltin Compound

This protocol outlines a systematic approach to evaluating the stability of a tributyltin compound under defined storage conditions.

Materials and Reagents
  • Tributyltin compound of interest (e.g., Tributyltin chloride)

  • High-purity solvent (e.g., methanol, toluene)

  • Amber glass vials with PTFE-lined caps

  • Analytical standards of the parent TBT compound and its expected degradation products (DBT, MBT)

  • Derivatization agent (e.g., sodium tetraethylborate)[13][22]

  • Gas chromatograph with a suitable detector (e.g., mass spectrometer (MS) or flame photometric detector (FPD))[23][24]

Experimental Workflow

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_solution Prepare Stock Solution in appropriate solvent aliquot Aliquot into amber vials prep_solution->aliquot storage_minus20 Store at -20°C aliquot->storage_minus20 Condition 1 storage_plus4 Store at +4°C aliquot->storage_plus4 Condition 2 storage_rt Store at Room Temp (e.g., 25°C) aliquot->storage_rt Condition 3 time_points Sample at T=0, 1, 3, 6, 12 months storage_minus20->time_points storage_plus4->time_points storage_rt->time_points derivatize Derivatize sample for GC analysis time_points->derivatize gc_analysis Analyze by GC-MS or GC-FPD derivatize->gc_analysis data_analysis Quantify TBT, DBT, MBT and calculate degradation gc_analysis->data_analysis end Report data_analysis->end Generate Stability Report TBT_Degradation_Pathway cluster_toxicity Decreasing Toxicity TBT Tributyltin (TBT) (C₄H₉)₃Sn-X DBT Dibutyltin (DBT) (C₄H₉)₂SnX₂ TBT->DBT - Butyl Group MBT Monobutyltin (MBT) (C₄H₉)SnX₃ DBT->MBT - Butyl Group Inorganic_Tin Inorganic Tin Sn⁴⁺ MBT->Inorganic_Tin - Butyl Group

Sources

Application Notes & Protocols: Safe Disposal of Organotin Waste in a Research Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Meticulous Organotin Waste Management

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in various research and development applications, including as catalysts, stabilizers, and biocides.[1][2] However, their utility is shadowed by their significant toxicity. Tri-substituted organotins, such as Tributyltin (TBT) and Triphenyltin (TPT), are among the most toxic substances introduced by humans into the aquatic environment and are known endocrine disruptors.[3][4][5][6] Their persistence in sediments and potential for bioaccumulation necessitate a rigorous and informed approach to waste management within the laboratory to protect both researchers and the ecosystem.[6][7]

This document provides a comprehensive guide for the safe handling, treatment, and disposal of organotin waste streams generated in a research laboratory setting. The protocols herein are designed to be self-validating systems, grounded in established safety standards and chemical principles, to ensure regulatory compliance and minimize risk.

Hazard Assessment and Regulatory Landscape

Before handling any organotin compound, a thorough understanding of its specific hazards and the governing regulations is mandatory.

Toxicity Profile

The biological activity of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom. The general order of toxicity is: R₃SnX > R₂SnX₂ > RSnX₃.[8] Tetra-substituted organotins (R₄Sn) are generally less toxic but can be metabolized to toxic tri-substituted forms.[8] Exposure can occur via inhalation, ingestion, or skin absorption, with potential effects on the central nervous system, immune system, skin, and eyes.[2][3]

Regulatory Oversight

In the United States, several federal agencies regulate exposure to and disposal of organotin compounds:

AgencyRegulation/GuidelineKey Requirement
OSHA 29 CFR 1910.1000 Table Z-1Permissible Exposure Limit (PEL) for organotin compounds is a Time-Weighted Average (TWA) of 0.1 mg/m³ (as Sn).[9][10][11]
NIOSH Recommended Exposure Limit (REL)Recommends a TWA of 0.1 mg/m³ for organotins (as Sn) for a 10-hour workday and 40-hour workweek.[1][9]
EPA Resource Conservation and Recovery Act (RCRA)Classifies organotin waste as hazardous waste, mandating specific handling, storage, and disposal procedures.[3]

Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.[1]

Laboratory Workflow for Organotin Waste Management

A systematic approach to waste management, from the point of generation to final disposal, is critical. The following workflow diagram illustrates the decision-making process.

Organotin_Waste_Workflow Figure 1: Organotin Waste Management Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Containment cluster_2 Pre-Disposal Treatment (In-Lab) cluster_3 Final Disposal Start Experiment Generates Organotin Waste Segregate Segregate Waste Streams: - Liquid (Halogenated/Non-Halogenated) - Solid (Contaminated PPE, etc.) - Sharps - Aqueous Start->Segregate Characterize Characterize Waste: - Identify Organotin Compounds - Estimate Concentration Segregate->Characterize Containerize Select & Label Container: - Compatible Material - Tightly Sealed - 'Hazardous Waste: Organotin' Characterize->Containerize Treat_Q Is In-Lab Treatment Feasible & Permitted? Containerize->Treat_Q Oxidation Protocol 3.2: Oxidative Degradation Treat_Q->Oxidation Yes EHS_Pickup Arrange Pickup by Institutional EHS Treat_Q->EHS_Pickup No Neutralize Neutralize pH (if necessary) Oxidation->Neutralize Neutralize->EHS_Pickup Disposal Final Disposal via Licensed Hazardous Waste Vendor EHS_Pickup->Disposal

Caption: A logical workflow for managing organotin waste from generation to disposal.

Detailed Protocols

Protocol: Waste Segregation and Containment

Causality: Proper segregation is the cornerstone of safe and compliant waste disposal.[3] Mixing organotin waste with other streams can create incompatible mixtures, complicate disposal procedures, and increase costs. Using correctly labeled, sealed containers prevents accidental exposure and atmospheric release.[3][12]

Methodology:

  • Designate Waste Containers: Before starting any experiment, designate separate, clearly labeled hazardous waste containers for each type of organotin waste.

  • Segregate by Physical State:

    • Solid Waste: Collect all contaminated disposable materials (e.g., gloves, absorbent pads, filter paper, silica gel) in a dedicated, sealed plastic bag or a wide-mouth container.[3] Label it "Hazardous Waste: Solid Organotin Contaminated Material."

    • Liquid Waste: Collect all liquid organotin waste, including reaction mixtures and solvent rinses, in a dedicated, sealed, and chemically compatible container (e.g., glass or polyethylene).[2] It is best practice to segregate halogenated and non-halogenated solvent waste.

    • Sharps: Needles and syringes used for transferring organotins must be disposed of in a designated sharps container.[2]

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the organotin compounds, and the approximate concentrations.[3][12]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, particularly strong oxidizers.[3]

Protocol: In-Lab Oxidative Treatment of Liquid Organotin Waste

Causality: This protocol leverages the chemical reactivity of organotins to reduce their toxicity. Oxidizing agents cleave the tin-carbon bonds, converting the toxic organotin species into less toxic, more stable inorganic tin compounds (e.g., tin oxides).[3][4][8][13][14] This is a crucial step in rendering the waste safer for handling and final disposal, though the treated waste must still be disposed of as hazardous.[13] Commercial bleach (sodium hypochlorite) is a readily available and effective oxidizing agent for this purpose.[13]

Materials:

  • Liquid organotin waste

  • Commercial bleach (sodium hypochlorite solution) or another suitable oxidizing agent

  • Large, appropriate glass container for the treatment process

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Designated hazardous waste container for treated waste

Methodology:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE (safety goggles, face shield, neoprene gloves, lab coat).[3][5][14]

  • Dilution (Optional but Recommended): If the waste is highly concentrated, dilute it with a suitable solvent (e.g., the parent solvent from the reaction) to better control the reaction temperature.[13]

  • Oxidation:

    • Place the waste container in a secondary containment tray on a stir plate and begin gentle stirring.

    • Slowly add the commercial bleach to the diluted waste in small portions.[3][13]

    • CAUTION: The reaction can be exothermic. Monitor the temperature and add the oxidant slowly to prevent excessive heat generation.[3][13]

  • Reaction Time: Allow the mixture to stir for several hours, or preferably overnight, to ensure complete oxidation.[3][13]

  • Neutralization (if necessary): Check the pH of the treated solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute HCl for basic solutions).[13]

  • Final Containment: Transfer the treated waste to a new, clearly labeled hazardous waste container. The label should indicate that the waste has been treated by oxidation (e.g., "Treated Organotin Waste (Oxidized), Inorganic Tin Compounds").

  • Disposal: Arrange for pickup and disposal via your institution's EHS department.[5]

Protocol: Decontamination of Glassware

Causality: Residual organotins can persist on glassware surfaces, posing an exposure risk during subsequent use or washing. An oxidative decontamination step is necessary to degrade these residues to less harmful inorganic tin species, ensuring the glassware is safe for reuse or standard cleaning.[13][14]

Methodology:

  • Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone, toluene, or hexanes) to remove the bulk of the organotin residue.[2][13] Collect this rinse solvent as liquid organotin waste.

  • Oxidative Soak: Immerse the rinsed glassware in a designated decontamination bath.[13] Two common options are:

    • Option A: Commercial bleach (sodium hypochlorite solution).[13][14]

    • Option B: 20% Nitric Acid.[13]

  • Soaking Time: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[13]

  • Final Cleaning:

    • Carefully remove the glassware from the decontamination bath.

    • Rinse thoroughly with deionized water.

    • The glassware can now be washed using standard laboratory procedures (e.g., with soap and water).

  • Bath Disposal: The decontamination bath (bleach or acid) is now contaminated and must be disposed of as hazardous waste according to your institution's guidelines.[13]

Emergency Procedures: Spill Management

Causality: A prepared response is essential to mitigate the hazards of an accidental release. The primary goals are to contain the spill, prevent personnel exposure, and decontaminate the area.

Spill_Response Figure 2: Organotin Spill Response Protocol cluster_0 Immediate Actions cluster_1 Assessment & PPE cluster_2 Containment & Cleanup cluster_3 Decontamination & Reporting Spill Organotin Spill Occurs Alert Alert Personnel in the Immediate Area Spill->Alert Evacuate Evacuate Non-Essential Personnel Alert->Evacuate Assess Assess Spill Size & Hazard (Is it a 'Minor' or 'Major' Spill?) Evacuate->Assess PPE Don Appropriate PPE: - Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if required) Assess->PPE Minor Spill Call_EHS Call Institutional EHS/ Emergency Response Immediately Assess->Call_EHS Major Spill Contain Contain Spill: - Use Absorbent Pads/Vermiculite Cleanup_Solid For Solid Spills: - Carefully sweep to avoid dust Contain->Cleanup_Solid Cleanup_Liquid For Liquid Spills: - Absorb with inert material Contain->Cleanup_Liquid Collect Collect all contaminated materials in a sealed hazardous waste container Cleanup_Solid->Collect Cleanup_Liquid->Collect Decon Decontaminate the spill area Collect->Decon Report Report the incident to Lab Supervisor and EHS Decon->Report

Caption: Step-by-step protocol for responding to an organotin spill.

Spill Cleanup Steps:

  • Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the area.[3][14] Restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[14]

  • Don PPE: Wear full PPE, including chemically resistant gloves, safety goggles, a face shield, and a lab coat. For large spills or powders, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][14]

  • Contain:

    • Liquid Spills: Use an absorbent material like vermiculite, sand, or a spill pillow to contain the spill and soak up the compound.[3][14][15]

    • Solid Spills: Carefully sweep up the material, avoiding the generation of dust.[3]

  • Collect Waste: Place all contaminated materials (absorbents, contaminated PPE, etc.) into a dedicated, sealed, and properly labeled container for hazardous waste disposal.[3][14]

  • Decontaminate: Clean the spill area using the procedure outlined in Protocol 3.3.

  • Report: Report the incident to your supervisor and your institution's EHS department.

For large or highly hazardous spills, or if you are not trained in spill response, evacuate the area immediately and contact your institution's emergency response team.[5]

References

  • Public Health Statement - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI. Retrieved from [Link]

  • TIN, ORGANIC COMPOUNDS (as Sn). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Toxicity and speciation analysis of organotin compounds. (n.d.). Retrieved from [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022). PubMed Central. Retrieved from [Link]

  • Butyltin Trichloride. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.). CDC. Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). Del Valle Lab. Retrieved from [Link]

  • Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority. Retrieved from [Link]

  • Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. (n.d.). PMC - NIH. Retrieved from [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013). ResearchGate. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (2024). Environmental Health and Safety. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved from [Link]

  • Tributyltin compounds (TBT). (n.d.). Miljøstyrelsen. Retrieved from [Link]

  • Introduction to organotin chemistry. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Organotin: Understanding Its Legal Definition and Uses. (n.d.). Retrieved from [Link]

  • Tributyltin. (n.d.). Wikipedia. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Stille Reaction Yield with 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Stille cross-coupling reaction, with a specialized focus on optimizing yields when utilizing 2-(tributylstannyl)furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common experimental challenges, provide in-depth, scientifically-grounded solutions, and offer detailed protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide

Low yields and unexpected side products can be a significant hurdle in the application of the Stille reaction. The following table addresses common issues encountered when working with this compound and provides actionable solutions based on established organometallic principles.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not being generated in situ effectively from a Pd(II) precatalyst.[1][2] 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or transmetalation.[3][4] 3. Inappropriate Solvent: The solvent may not be anhydrous or may not be optimal for the solubility of reagents or the stability of the catalytic species.[1] 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the rate-determining step, often transmetalation.[1][2]1. Catalyst Activation: Use a freshly opened or properly stored Pd(0) catalyst like Pd(PPh₃)₄.[5] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure complete reduction to the active Pd(0) species.[6][7] 2. Ligand Screening: For electron-rich heteroaromatics like furan, electron-rich and bulky phosphine ligands can accelerate the reaction.[3][4] Consider ligands such as P(t-Bu)₃, XPhos, or tri(2-furyl)phosphine. 3. Solvent Optimization: Use anhydrous and degassed solvents like toluene, THF, or DMF.[1][5] The choice of solvent can influence the reaction rate and selectivity. 4. Temperature Adjustment: Gradually increase the reaction temperature. For many Stille couplings, temperatures between 80-120 °C are effective.[2][8]
Significant Homocoupling of this compound 1. Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of the organostannane.[2] 2. High Concentration of Stannane: A high instantaneous concentration of the organostannane can favor homocoupling. 3. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can catalyze homocoupling.1. Strict Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).[5] 2. Slow Addition: Add the this compound solution slowly to the reaction mixture using a syringe pump.[1] 3. Ligand Stabilization: The use of appropriate ligands can stabilize the palladium catalyst and prevent decomposition.[4]
Formation of Protodestannylation Product (Furan) 1. Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the cleavage of the C-Sn bond. 2. Acidic Conditions: Trace acidic impurities can catalyze the protodestannylation of the organostannane.1. Anhydrous Conditions: Use rigorously dried solvents and reagents. 2. Basic Additives: The addition of a non-nucleophilic base, such as proton sponge, can sometimes mitigate this side reaction.
Difficulty in Removing Tin Byproducts 1. Incomplete Removal during Work-up: Tributyltin halides (Bu₃SnX) can be challenging to separate from the desired product due to their nonpolar nature.[9][10]1. Aqueous KF Wash: During the work-up, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This converts the soluble Bu₃SnX into insoluble Bu₃SnF, which can be removed by filtration through Celite.[5][11] 2. Column Chromatography with Triethylamine: Running flash column chromatography on silica gel with an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[9][11] 3. Hexane/Acetonitrile Partitioning: Partitioning the crude product between hexane and acetonitrile can separate the nonpolar tin byproducts (soluble in hexane) from more polar products (soluble in acetonitrile).[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of a copper(I) iodide (CuI) additive in the Stille reaction with this compound?

A1: Copper(I) iodide is a common and highly effective additive in Stille couplings that can significantly accelerate the reaction rate, sometimes by a factor of >10³.[13] The exact mechanism of its action is still debated, but it is theorized that in polar solvents, copper can transmetalate with the organostannane to form an organocuprate species. This organocuprate then undergoes a more rapid transmetalation with the palladium catalyst.[13] In ethereal solvents, CuI may also facilitate the removal of a phosphine ligand from the palladium center, thereby activating it for subsequent steps in the catalytic cycle.[13]

Q2: How do I choose the right palladium catalyst for my Stille reaction with this compound?

A2: The choice of palladium catalyst is crucial for a successful Stille coupling. Both Pd(0) and Pd(II) sources can be used.[6]

  • Pd(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often effective catalyst that is commercially available.[5][6]

  • Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also common precatalysts that are reduced in situ to the active Pd(0) species.[6][7] For challenging couplings involving electron-rich furans, using a Pd(II) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand can lead to improved yields.[3]

Q3: Can I use 2-(trimethylstannyl)furan instead of this compound? What are the advantages and disadvantages?

A3: Yes, 2-(trimethylstannyl)furan can be used. Trimethylstannyl compounds generally exhibit higher reactivity compared to their tributylstannyl counterparts.[13] This can lead to faster reaction times and potentially milder reaction conditions. However, trimethyltin compounds are significantly more toxic than tributyltin compounds, which is a major consideration for handling and waste disposal.[13]

Q4: My reaction is sluggish. Besides increasing the temperature, what other additives can I use to accelerate the reaction?

A4: Apart from CuI, lithium chloride (LiCl) can be a powerful rate accelerant, particularly in polar aprotic solvents like DMF or NMP.[13] LiCl is thought to facilitate the transmetalation step by forming a more reactive "ate" complex with the organostannane or by preventing the coordination of spectator ligands to the palladium center.[9]

Visualizing the Stille Catalytic Cycle and Troubleshooting Workflow

To better understand the reaction mechanism and the decision-making process in optimizing your reaction, the following diagrams are provided.

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnBu₃ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 - XSnBu₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield with This compound Check_Reagents Are Reagents Pure and Anhydrous? Start->Check_Reagents Check_Catalyst Is the Catalyst Active? Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use Fresh Catalyst & Consider Ligand Screening Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase Temperature & Add CuI or LiCl Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Check_Reagents->Check_Catalyst Yes Solution_Reagents Use Dry, Degassed Solvents & Purify Reagents Check_Reagents->Solution_Reagents No Solution_Catalyst->Check_Conditions Solution_Conditions->Success Solution_Reagents->Start

Caption: A troubleshooting workflow for optimizing Stille reaction yields.

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Stille coupling of this compound with an aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous and degassed toluene (or another suitable solvent like THF or DMF)

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add anhydrous and degassed toluene via syringe to dissolve the solids.

  • Reagent Addition: Add this compound (1.1 - 1.2 eq) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

  • Tin Removal: Wash the organic layer with a saturated aqueous solution of KF and stir vigorously for at least 1 hour. A white precipitate of Bu₃SnF should form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with the organic solvent. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylfuran.

Safety Precautions: Organotin compounds are highly toxic.[7][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Stille reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stille reaction | Brief theory, double cross-coupling - YouTube. (2022, November 17). Retrieved January 12, 2026, from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 12, 2026, from [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]

  • The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

  • Org. Synth. 2011, 88, 197. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • A versatile protocol for Stille–Migita cross coupling reactions - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Workup for removing tin byproducts ? | ResearchGate. (2017, June 20). Retrieved January 12, 2026, from [Link]

  • THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.). Retrieved January 12, 2026, from [Link]

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved January 12, 2026, from [Link]

  • Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Purification of Products from 2-(Tributylstannyl)furan Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges associated with reactions involving 2-(tributylstannyl)furan. As a key reagent in Stille cross-coupling reactions, this compound is invaluable for introducing the furan-2-yl moiety into complex molecules.[1] However, the purification of the desired products is often complicated by the presence of highly toxic and difficult-to-remove organotin byproducts.[2]

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols in a practical question-and-answer format to help you achieve high purity for your furan-containing compounds.

Section 1: Troubleshooting Organotin Byproduct Removal

The most significant hurdle in purifying products from Stille couplings is the removal of stoichiometric tin byproducts, such as tributyltin halides (Bu₃SnX) and their hydrolysis products (e.g., (Bu₃Sn)₂O). These byproducts are often liquids with polarities similar to the desired product, making separation by standard chromatography challenging.

Issue 1: My NMR shows persistent tin contamination after standard chromatography.

Primary Cause: Co-elution of the desired product with organotin impurities due to similar polarities.

Analysis: Standard silica gel chromatography is often insufficient for separating lipophilic organotin compounds from the reaction product. A multi-pronged strategy involving chemical conversion of the tin byproducts followed by optimized chromatography is typically required.

Solution A: Aqueous Potassium Fluoride (KF) Wash

Causality: This is the most common and effective first-line strategy.[3] Tributyltin halides and oxides react with fluoride ions to form tributyltin fluoride (Bu₃SnF), a solid that is insoluble in most organic solvents.[4][5] This allows for its removal by simple filtration.

Experimental Protocol: Aqueous KF Wash

  • Reaction Quench & Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[3]

  • Fluoride Treatment: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M or saturated aqueous solution of potassium fluoride (KF).[5][6] For each wash, shake the funnel vigorously for at least one minute to ensure complete reaction.[6][7]

  • Precipitate Removal: A white precipitate of Bu₃SnF may form at the organic/aqueous interface.[5][6] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[3][5][6][7]

  • Final Wash & Dry: Wash the organic layer with brine to aid in breaking any emulsions and remove residual water.[4][7] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting this Protocol:

  • Emulsion Formation: If an emulsion forms, add brine to the separatory funnel to help break it up.[7]

  • Low Product Recovery: Your product may have adsorbed onto the precipitated tin fluorides.[7] After filtration, wash the Celite® cake thoroughly with the organic solvent to recover any adsorbed product.[7] If the product itself is precipitating, consider using a more dilute KF solution or performing the wash at a slightly elevated temperature.[3]

Solution B: Modified Flash Column Chromatography

Causality: The acidity of standard silica gel can sometimes be problematic. More importantly, modifying the stationary phase can dramatically improve the separation of tin byproducts.

  • Triethylamine (TEA)-Treated Silica: Adding a small amount of triethylamine (2-5%) to the eluent deactivates the acidic sites on the silica gel and can help retard the tin species, allowing for better separation.[3][5][7][8]

  • Potassium Carbonate (K₂CO₃)-Treated Silica: Preparing a stationary phase of 10% w/w anhydrous K₂CO₃ in silica gel has been shown to be highly effective at scavenging a broad range of organotin impurities.[3][7]

Experimental Protocol: Flash Chromatography on TEA-Treated Silica

  • TLC Analysis: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes) for your product using standard TLC plates.

  • Eluent Preparation: Prepare your chosen eluent and add 2-5% triethylamine by volume.[7]

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) containing the same percentage of triethylamine.[7] Pack the column as usual.

  • Sample Loading & Elution: Load your crude product and run the column with the triethylamine-containing eluent. The tin byproducts should have a much higher retention time compared to their elution on untreated silica.

Decision-Making Workflow for Tin Removal

This diagram outlines a logical approach to selecting the appropriate purification strategy.

TinRemoval Start Crude Reaction Mixture KF_Wash Perform Aqueous KF Wash Start->KF_Wash Check_NMR Analyze by NMR for Tin KF_Wash->Check_NMR Treated_Silica Chromatography on TEA or K2CO3 Treated Silica Check_NMR->Treated_Silica Tin Present Pure_Product Pure Product Check_NMR->Pure_Product Tin-Free Treated_Silica->Check_NMR Alternative Consider Alternative Methods (e.g., Hexane/Acetonitrile Partition) Treated_Silica->Alternative Still Impure

Caption: Decision tree for organotin byproduct removal.

Section 2: Addressing Furan Ring Instability

The furan ring itself presents a unique set of challenges during purification. It is notoriously sensitive to acidic conditions, which can lead to polymerization or ring-opening.[9][10]

Issue 2: My product is decomposing during column chromatography.

Primary Cause: The inherent acidity of standard silica gel.[11][12] Halogenated furans and those with electron-releasing substituents are particularly susceptible to degradation on silica.

Solutions:
  • Deactivate the Stationary Phase: As described in the previous section, use silica gel that has been treated with triethylamine.[7] This neutralizes the acidic sites responsible for decomposition.

  • Switch to a Neutral or Basic Stationary Phase: If your compound is highly acid-sensitive, consider using neutral or basic alumina as your stationary phase instead of silica gel.[7][11] Florisil is another less acidic alternative.[12]

  • pH Control in Workup: Before any chromatographic steps, ensure that your aqueous workup does not involve strong acids. Use mild bases like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic reagents or byproducts.[10][13] Perform these washes at low temperatures (e.g., 0 °C) to minimize decomposition rates.[10]

Visualizing the Purification Workflow

This diagram shows a generalized workflow for purifying a sensitive furan derivative after a Stille coupling reaction.

FuranPurification cluster_0 Workup cluster_1 Purification A Crude Reaction B Dilute with Organic Solvent A->B C Aqueous KF Wash (pH Neutral) B->C D Filter (Celite®) C->D E Dry & Concentrate D->E F Load onto Deactivated Silica E->F G Elute with Solvent System F->G H Collect & Combine Fractions G->H I Pure Product H->I

Caption: General workflow for purification of furan derivatives.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable first step to remove tributyltin byproducts? A1: An aqueous wash with potassium fluoride (KF) is the most robust and widely recommended initial step.[3][5] It converts the soluble tin halides into insoluble tributyltin fluoride, which can be easily filtered off, significantly reducing the tin load before chromatography.[4]

Q2: My purified product is an oil and refuses to crystallize, even though NMR suggests it's the right compound. What's wrong? A2: This is a classic sign of residual impurities, most commonly organotin species, depressing the melting point.[13] Even trace amounts can prevent crystallization. The solution is more rigorous purification. Try a second, different purification method. For example, if you first used a KF wash and standard chromatography, try re-purifying on K₂CO₃-impregnated silica or consider a liquid-liquid extraction (e.g., partitioning between hexane and acetonitrile).[3][14]

Q3: How do I choose the best solvent system for flash chromatography of my furan derivative? A3: The best approach is empirical, using thin-layer chromatography (TLC).[13] Furan derivatives are often of intermediate polarity. Start with various ratios of ethyl acetate and hexane, as this combination is effective for a wide range of furan compounds.[13] Aim for a solvent system that gives your desired product an Rf value of approximately 0.3.

Q4: How can I be certain my final product is free of tin for pharmaceutical applications? A4: While ¹H NMR can show the absence of the large butyl signals from the tin reagent, it is not sensitive enough for pharmaceutical-grade purity. For detecting tin at very low levels (ppm or ppb), more advanced analytical techniques are required. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful method for quantifying specific organotin species at trace concentrations.[15][16]

Q5: My product seems to be degrading even with a KF wash. What could be happening? A5: While the furan ring is acid-sensitive, some furan derivatives can also be unstable to strong bases. A saturated KF solution can be slightly basic. If you suspect base sensitivity, use a 1M KF solution and ensure the contact time is not excessively long. Also, perform the wash at a lower temperature to minimize potential degradation.

Comparative Summary of Tin Removal Techniques
MethodPrincipleProsCons
Aqueous KF Wash Precipitation of insoluble Bu₃SnF.[4][5]Simple, inexpensive, highly effective for bulk removal.[3]Can form emulsions; may not remove all tin species; product can co-precipitate.[3]
Chromatography on TEA-Treated Silica Deactivates acidic sites, modifies retention of tin species.[7][8]Good for acid-sensitive compounds; improves separation from tin.[3][7]Requires preparation of eluent; may not be sufficient for very similar polarities.
Chromatography on K₂CO₃-Treated Silica Strong scavenging of organotin impurities.[3]Highly effective for removing tin to very low levels.[3]Requires preparation of the solid phase.[3]
Iodine (I₂) Treatment Converts unreacted Bu₃SnH or (Bu₃Sn)₂ to Bu₃SnI.[3][5]Removes residual starting stannanes before KF wash.Adds an extra step and reagent.
Hexane/Acetonitrile Partition Differential solubility of product vs. impurities.[3][14]Simple liquid-liquid extraction; avoids solid supports.Efficiency is highly dependent on the specific product's partition coefficient.[3]
References
  • Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone.
  • Technical Support Center: Enhancing the Purity of Furan-3-carboxamide Products. Benchchem.
  • Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.
  • Tributyltin hydride (Tributylstannane), Tin hydrides. Organic Chemistry Portal.
  • Detection techniques in speciation analysis of organotin compounds by liquid chromatography. ResearchGate.
  • Stille Coupling. NROChemistry.
  • Technical Support Center: Purification of Halogenated Furan Intermediates. Benchchem.
  • Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI.
  • Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources. Benchchem.
  • Technical Support Center: Synthesis of Furan-Containing Compounds. Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry.
  • Workup for removing tin byproducts? ResearchGate.
  • Radical Reactions. Chemistry LibreTexts.
  • Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions. Benchchem.
  • Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. European Patent Office.
  • Chromatography method for the purification of furfural derivatives. Google Patents.
  • Stille reaction. Wikipedia.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • This compound. Benchchem.

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Removing tributyltin byproducts after Stille coupling

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> Technical Support Center: A Researcher's Guide to Removing Tributyltin Byproducts After Stille Coupling

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the efficient removal of tributyltin byproducts following Stille coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and require pristine product purity. Organotin compounds, including the common tributyltin reagents, are notoriously toxic, and their removal to parts-per-million (ppm) levels is often a regulatory and safety necessity, especially in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of post-Stille purification.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of tin byproducts so critical?

A1: Organotin compounds, such as tributyltin derivatives, exhibit significant toxicity.[1][2] For any compounds intended for biological screening or therapeutic development, residual tin can interfere with assays and pose safety risks.[1][2] Regulatory agencies often mandate stringent limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[3]

Q2: What are the typical tributyltin byproducts I should expect?

A2: The primary byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the tin reagent after transmetalation.[1][4] You may also encounter unreacted organostannane starting material and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[1][4]

Q3: Can I simply use a standard silica gel column for purification?

A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient for achieving the low ppm concentrations required for many applications.[1] The relatively non-polar nature of many tributyltin byproducts can lead to co-elution with the desired product.[1]

Q4: How can I visualize tin byproducts on a Thin Layer Chromatography (TLC) plate?

A4: Visualizing organotin compounds on a TLC plate can be challenging as they are often not UV-active.[5][6] A potassium permanganate (KMnO₄) stain can be effective, as it will react with the oxidizable alkyl groups on the tin, appearing as yellow-brown spots on a purple background.[7][8] Another method involves using a colorimetric agent, such as an ethanol solution of xylenol orange and saturated bromine water, which can produce purple-red spots for organotin compounds under natural light.[9]

Q5: Are there alternative cross-coupling reactions that avoid toxic tin byproducts?

A5: Yes, the Suzuki-Miyaura coupling, which utilizes generally less toxic boronic acids, is a popular alternative.[1] However, Stille coupling is often favored for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[1][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: Persistent tin contamination after an aqueous potassium fluoride (KF) wash.

  • Possible Cause: Insufficient mixing or reaction time between the organic and aqueous phases. The formation of insoluble tributyltin fluoride (Bu₃SnF) is a precipitation reaction that requires adequate time and surface area to go to completion.[1][11][12]

  • Recommended Solution: Ensure vigorous stirring of the biphasic mixture for at least one hour.[1][4] If a significant amount of white precipitate forms at the interface, which can hinder separation, filter the entire mixture through a pad of Celite®.[1][4][11]

Issue 2: Co-elution of tin byproducts with my product during flash chromatography.

  • Possible Cause: The polarity of your product is very similar to that of the tributyltin byproducts.

  • Recommended Solution: Modify your stationary phase. Using silica gel that has been treated with 2-5% triethylamine (TEA) in the eluent can help to retard the slightly acidic tin species.[10][11][13] Alternatively, chromatography on basic alumina can be an effective strategy.[10] A highly effective method is to use a stationary phase prepared by mixing silica gel with 10% (w/w) anhydrous potassium carbonate.[14][15]

Issue 3: Low recovery of the desired product after purification.

  • Possible Cause 1: Your product may have some solubility in the aqueous KF solution, leading to losses during the extraction phase.

  • Solution 1: Minimize the volume and number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[4]

  • Possible Cause 2: The product may be precipitating along with the tributyltin fluoride.

  • Solution 2: Try reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[1]

  • Possible Cause 3: Your product may be degrading on acidic silica gel during chromatography.

  • Solution 3: Use a less acidic stationary phase such as neutral or basic alumina, or deactivate the silica gel with triethylamine.[1][10]

Experimental Protocols and Method Selection

The choice of purification method depends on the properties of your desired product and the nature of the tin impurities.

graph TD { A[Start: Crude Stille Reaction Mixture] --> B{Is the product stable to aqueous workup?}; B -->|Yes| C[Aqueous KF Wash]; B -->|No| D[Direct Chromatography]; C --> E{Tin removal sufficient?}; E -->|Yes| F[Final Product]; E -->|No| G[Chromatography on Treated Silica/Alumina]; D --> G; G --> F; } Caption: Decision tree for selecting a tin removal method.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is often the first line of defense for removing the bulk of tributyltin byproducts. The principle lies in the high affinity of fluoride ions for tin, forming the highly insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[1][12]

Step-by-Step Methodology:

  • Cool and Dilute: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[1]

  • Extraction with KF: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of potassium fluoride. For each wash, shake the funnel vigorously for at least one minute to ensure thorough mixing.[1][11]

  • Precipitate Management: A white precipitate of Bu₃SnF will likely form at the interface of the organic and aqueous layers.[1][11] If this precipitate hinders clean separation, filter the entire biphasic mixture through a pad of Celite®.[1][4][11]

  • Final Washes and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.[1]

graph TD { A[Completed Stille Reaction] --> B[Dilute with Organic Solvent]; B --> C[Wash with 1M KF(aq) 2-3 times]; C --> D{Precipitate Hinders Separation?}; D -->|Yes| E[Filter through Celite®]; D -->|No| F[Separate Layers]; E --> F; F --> G[Wash Organic Layer with Brine]; G --> H[Dry over Na₂SO₄]; H --> I[Concentrate]; I --> J[Purified Product]; } Caption: Workflow for aqueous KF wash.
Protocol 2: Chromatography on Triethylamine-Treated Silica Gel

This method is particularly useful when the KF wash is insufficient or when the product is sensitive to aqueous conditions. The triethylamine deactivates the acidic sites on the silica and helps to bind the tin byproducts more strongly.[10][11][13]

Step-by-Step Methodology:

  • Prepare Eluent: Prepare the desired solvent system for your flash chromatography and add 2-5% (v/v) triethylamine.[10][11][13]

  • Pack Column: Pack a chromatography column with silica gel using the triethylamine-containing eluent.

  • Load Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.

  • Elute and Collect: Run the column with the triethylamine-containing eluent, collecting fractions and analyzing them by TLC to isolate the purified product.

Advanced and Alternative Strategies

For particularly stubborn cases or specialized applications, consider these alternative approaches.

MethodPrincipleAdvantagesDisadvantages
Iodine Treatment Converts residual tin hydrides and distannanes to tin iodides, which are more readily removed by a subsequent KF wash.[11]Effective for removing unreacted tin reagents.[11]Introduces an additional reagent that must be removed.
Scavenger Resins Functionalized silica gels (e.g., thiol-based scavengers) bind to and remove metal impurities.[16][17]High efficiency and selectivity for certain metals, including tin.[17]Can be more expensive than traditional methods.
Fluorinated Tin Reagents The use of fluorous tin reagents allows for their removal by liquid-liquid extraction with a fluorinated solvent.[18]Can lead to very clean product isolation.Requires the synthesis of specialized fluorous reagents.[18]
Recrystallization For solid products, recrystallization from a suitable solvent can be a highly effective final purification step.[4][19]Can yield highly pure crystalline material.Not applicable to oils or amorphous solids; can result in yield loss.

Quantification of Residual Tin

To confirm the efficacy of your purification method, quantitative analysis is essential.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace elements, making it ideal for quantifying tin at ppm or even parts-per-billion (ppb) levels.[1][3]

  • Elemental Analysis: Can be used to determine the percentage of tin in a sample, although it is less sensitive than ICP-MS.[20]

By understanding the chemical principles behind each purification technique and systematically troubleshooting any issues that arise, researchers can confidently and effectively remove toxic tributyltin byproducts, ensuring the integrity and safety of their synthesized compounds.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
  • NROChemistry. Stille Coupling.
  • BenchChem. (2025). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions. Benchchem.
  • Organic Synthesis. Stille Coupling.
  • Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341-8349. [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Speciality Chemicals Magazine.
  • Myers, A. The Stille Reaction. Chem 115.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
  • BenchChem. (2025).
  • Cornerstone.
  • CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC)
  • SiliCycle. SiliaBond Organic Scavengers.
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • TLC stains.
  • TLC Visualiz
  • SiliCycle.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Benchchem. (2025). Tributyltin Halide Workup Procedures: A Technical Support Guide.
  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.
  • Clogston, J. D., & Hu, Y. (2020). Quantitation of APIs in Polymeric Prodrug Formulations: Version 1.0. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). [Link]

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Technical Support Center: Troubleshooting Side Reactions with 2-(Tributylstannyl)furan in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(tributylstannyl)furan, a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use. By understanding the underlying mechanisms and implementing the strategies outlined below, you can optimize your reaction outcomes and accelerate your research.

Introduction to the Reactivity of this compound

This compound is a valuable building block for introducing a furan-2-yl moiety into organic molecules.[1] Its utility stems from the Stille cross-coupling reaction, which forms carbon-carbon bonds under relatively mild conditions and tolerates a wide range of functional groups.[3][4][5] However, like any reactive chemical, its use is not without challenges. The most prevalent issues arise from competing side reactions, which can significantly lower the yield of the desired product and complicate purification.

This guide will focus on three primary side reactions:

  • Homocoupling of the organostannane.

  • Protodestannylation of the starting material.

  • Furan Ring Instability and Decomposition .

Each section will provide a detailed explanation of the problem, its mechanistic basis, and a step-by-step troubleshooting guide to mitigate its occurrence.

Homocoupling: The Unwanted Dimer

One of the most frequent side reactions in Stille coupling is the homocoupling of the organostannane reagent, leading to the formation of a 2,2'-bifuran dimer.[2][6] This unwanted product consumes the starting material and can be difficult to separate from the desired cross-coupled product.

FAQ: What causes the homocoupling of this compound?

Answer: Homocoupling is a palladium-catalyzed process that can occur through two primary mechanisms:

  • Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) precatalyst before the catalytic cycle for cross-coupling is established. This leads to a reductive elimination that forms the homocoupled product.[2]

  • Radical process with the Pd(0) catalyst: The active Pd(0) catalyst can initiate a radical pathway that results in the dimerization of the organostannane.[2]

Several factors can promote homocoupling, including the choice of catalyst, ligands, and reaction conditions. For instance, the use of PdCl₂ with a triphenylarsine ligand has been shown to facilitate the homocoupling of 2-furylstannane.[6]

Troubleshooting Guide: Minimizing Homocoupling

If you are observing significant amounts of the 2,2'-bifuran byproduct, consider the following optimization steps:

Parameter Problem Solution & Rationale
Catalyst & Ligand Certain palladium sources and ligands can favor homocoupling.Switch to a different palladium source or ligand. For example, Pd(OAc)₂ in combination with ligands like Dabco (triethylenediamine) has been shown to be effective in suppressing homocoupling in Stille reactions.[7] The choice of ligand is critical; for instance, triphenylarsine was found to be a better ligand than triphenylphosphine for the homocoupling of some organostannanes, suggesting that avoiding it in cross-coupling might be beneficial.[6]
Reaction Temperature Higher temperatures can sometimes promote unwanted side reactions.Lower the reaction temperature. Stille couplings can often be performed at room temperature, especially with highly reactive substrates.[8] Running the reaction at the lowest effective temperature can help minimize homocoupling.
Oxygen Contamination The presence of oxygen can sometimes facilitate oxidative homocoupling.Ensure rigorous inert atmosphere conditions. Degas your solvents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
Stoichiometry An excess of the organostannane reagent can increase the likelihood of homocoupling.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of this compound. Carefully controlling the stoichiometry can limit the availability of the organostannane for the dimerization reaction.
Experimental Protocol: A General Procedure to Minimize Homocoupling
  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., Dabco, 4-10 mol%).

  • Add the degassed solvent (e.g., THF, toluene, or DMF).

  • Add the aryl halide or triflate (1.0 equivalent).

  • Add this compound (1.05-1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, a gentle increase in temperature may be necessary.

  • Upon completion, proceed with the appropriate workup to remove tin byproducts (e.g., washing with a saturated aqueous solution of KF).[4]

Logical Workflow for Troubleshooting Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed catalyst Change Pd Source/Ligand (e.g., Pd(OAc)₂/Dabco) start->catalyst temp Lower Reaction Temperature (e.g., to RT) catalyst->temp If still problematic inert Improve Inert Atmosphere (Degas Solvents) temp->inert If still problematic stoich Adjust Stoichiometry (1.05-1.1 eq. Stannane) inert->stoich If still problematic end Homocoupling Minimized stoich->end Optimized

Caption: A decision-making workflow for addressing homocoupling.

Protodestannylation: Loss of the Stannyl Group

Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of furan and tributyltin byproducts. This side reaction effectively removes the organostannane from the catalytic cycle, reducing the overall yield of the desired product.

FAQ: What conditions favor protodestannylation of this compound?

Answer: Protodestannylation is typically promoted by the presence of acidic protons in the reaction mixture. Potential sources of protons include:

  • Acidic impurities: Trace amounts of acid in the reagents or solvents.

  • Moisture: Water can act as a proton source.

  • Acidic additives: Some additives used in cross-coupling reactions can be acidic.

  • Generation of acid in situ: Decomposition of reagents or solvents can sometimes produce acidic byproducts.

The furan ring itself can be sensitive to acidic conditions, which can exacerbate this issue.[9]

Troubleshooting Guide: Preventing Protodestannylation

If you suspect protodestannylation is occurring (e.g., you observe furan as a byproduct), implement the following strategies:

Parameter Problem Solution & Rationale
Reagent & Solvent Purity Acidic impurities or water in reagents and solvents can cause protodestannylation.Use freshly purified and dry reagents and solvents. Ensure solvents are anhydrous and distilled over an appropriate drying agent. Reagents should be of high purity.
Reaction pH An acidic reaction environment will promote the cleavage of the C-Sn bond.Add a non-nucleophilic base. A mild, non-nucleophilic base like proton sponge or a hindered amine can be added to scavenge any trace amounts of acid without interfering with the catalytic cycle. In some cases, buffering the reaction may be beneficial.[9]
Additives Certain additives may inadvertently introduce or generate acid.Re-evaluate the necessity of all additives. If an additive is not crucial for the reaction, consider removing it. If it is necessary, ensure it is anhydrous and of high purity.
Temperature Higher temperatures can accelerate decomposition pathways that may generate acidic species.Maintain the lowest effective reaction temperature. This will slow down potential decomposition reactions that could lead to an acidic environment.
Experimental Protocol: A General Procedure to Avoid Protodestannylation
  • Ensure all glassware is flame-dried and cooled under a stream of inert gas.

  • Use freshly distilled, anhydrous solvents.

  • To the reaction flask under an inert atmosphere, add the palladium catalyst, ligand, and a non-nucleophilic base (if needed).

  • Add the degassed solvent, followed by the aryl halide or triflate.

  • Add the high-purity this compound.

  • Maintain the reaction at a low to moderate temperature and monitor its progress.

Logical Workflow for Troubleshooting Protodestannylation

Protodestannylation_Troubleshooting start Protodestannylation Suspected purity Ensure Anhydrous & Pure Reagents/Solvents start->purity base Add Non-Nucleophilic Base (e.g., Proton Sponge) purity->base If still problematic additives Re-evaluate Additives base->additives If still problematic temp Lower Reaction Temperature additives->temp If still problematic end Protodestannylation Minimized temp->end Optimized

Caption: A decision-making workflow for addressing protodestannylation.

Furan Ring Instability and Decomposition

The furan ring, while aromatic, has a lower resonance energy compared to benzene, making it susceptible to degradation under certain conditions, particularly harsh temperatures or the presence of strong acids or electrophiles.[9]

FAQ: What can cause the furan ring to decompose during the reaction?

Answer: Furan ring decomposition can be triggered by:

  • High Temperatures: The thermal stability of the furan ring can be a limiting factor, especially during prolonged heating.[9]

  • Acidic Conditions: The furan ring is prone to opening and polymerization in the presence of strong acids.[9]

  • Strong Electrophiles: Potent electrophiles can react with the electron-rich furan ring, leading to undesired side products or decomposition.

Troubleshooting Guide: Preserving the Furan Ring

To maintain the integrity of the furan moiety throughout your reaction, consider the following:

Parameter Problem Solution & Rationale
Reaction Temperature High temperatures can lead to thermal decomposition of the furan ring.Keep the reaction temperature as low as possible. Start at room temperature and only gently warm if the reaction is sluggish. For highly sensitive substrates, maintaining low temperatures is crucial.[9]
Reaction pH Acidic conditions can cause ring-opening and polymerization of the furan.Maintain neutral or slightly basic conditions. The use of a non-nucleophilic base can help neutralize any acidic species. If acidic conditions are unavoidable, a buffered system might be necessary.[9]
Solvent Choice The solvent can influence the stability of the furan ring.Choose an appropriate solvent. Solvents like 1,2-dichloroethane have been reported to give good yields in reactions involving furans.[9]
Reaction Time Prolonged reaction times, especially at elevated temperatures, increase the risk of decomposition.Optimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.
Experimental Protocol: A General Procedure for Furan Stability
  • Set up the reaction under a strict inert atmosphere in flame-dried glassware.

  • Choose a suitable solvent (e.g., 1,2-dichloroethane) and ensure it is anhydrous and degassed.[9]

  • Add the catalyst, ligand, and any necessary base to the solvent.

  • Add the coupling partners at a low temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress frequently.

  • If heating is required, increase the temperature gradually and maintain it at the minimum level necessary for a reasonable reaction rate.

  • Work up the reaction promptly upon completion.

Logical Workflow for Troubleshooting Furan Decomposition

Furan_Decomposition_Troubleshooting start Furan Decomposition Observed temp Lower Reaction Temperature start->temp ph Ensure Neutral/Basic pH (Add Base/Buffer) temp->ph If still problematic solvent Optimize Solvent Choice (e.g., DCE) ph->solvent If still problematic time Minimize Reaction Time solvent->time If still problematic end Furan Ring Preserved time->end Optimized

Caption: A decision-making workflow for addressing furan ring decomposition.

By systematically addressing these common side reactions, you can significantly improve the efficiency and reliability of your catalytic reactions involving this compound. Should you encounter further issues, consulting the primary literature for specific substrate classes is always recommended.

References
  • Kang, S.-K., Namkoong, E.-Y., & Yamaguchi, T. (1997). Palladium-Catalyzed Homocoupling of Organostannanes.
  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • YouTube. (2020). Stille Coupling. [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • Organic Reactions. (n.d.). The Stille Reaction. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3164-3167. [Link]

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Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Furan Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed furan coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of functionalized furans. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding palladium-catalyzed furan coupling reactions.

Q1: Why is my palladium-catalyzed furan coupling reaction showing low or no conversion?

Low or no conversion in these reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Common culprits include inactive or poisoned catalysts, poor choice of ligands or bases, instability of the furan ring or the boronic acid partner, and the presence of oxygen or moisture in the reaction.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Q2: My reaction mixture turns black immediately. Is this a sign of failure?

The formation of a black precipitate, commonly known as palladium black, often indicates catalyst decomposition and can be associated with a failed reaction.[1] This can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] Ensuring thorough degassing of solvents and maintaining an inert atmosphere are critical first steps to prevent this.[3]

Q3: How do I choose the right palladium catalyst and ligand for my furan coupling?

The choice of catalyst and ligand is highly dependent on the specific coupling partners and the type of reaction (e.g., Suzuki, Heck, Stille). For electron-rich furan substrates, bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be very effective as they promote the desired catalytic cycle.[1] The palladium precursor is also important; for instance, PdCl₂(CH₃CN)₂ has been shown to be highly effective in some furan syntheses due to its unique electronic and structural properties that facilitate key catalytic steps.[4]

Q4: What are the most common side reactions in furan coupling, and how can I minimize them?

Common side reactions include:

  • Protodeboronation: The boronic acid is converted back to the corresponding hydrocarbon. This is a known issue with furan-2-ylboronic acid.[2] Using anhydrous conditions and carefully selecting the base can help mitigate this.

  • Homocoupling: Two molecules of the boronic acid or the furan halide couple to form a symmetrical dimer.[3][5] This is often caused by the presence of oxygen.[5]

  • Dehalogenation: The halide on the furan starting material is replaced by a hydrogen atom. This can be promoted by certain bases and high temperatures.[6]

Q5: Can the furan ring itself be a source of problems?

Yes, the furan ring can be unstable under certain conditions. It can undergo decomposition at elevated temperatures or in the presence of strong acids.[7] Additionally, the oxygen atom in the furan ring can coordinate to the palladium center, potentially influencing the catalytic activity. Some studies have noted that furan can act as a slight catalyst poison in certain systems.[8]

In-Depth Troubleshooting Guides

When faced with a low-yielding furan coupling reaction, a systematic approach to optimization is crucial. The following guides provide detailed troubleshooting strategies for common problems.

Problem 1: Low to No Conversion of Starting Materials

This is the most frequent issue. The troubleshooting workflow below will guide you through a logical sequence of experimental modifications.

Troubleshooting Workflow: Low Conversion

G cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions A Start: Low/No Conversion B Check Reagent Purity & Integrity A->B C Optimize Catalyst System B->C Reagents OK B1 Boronic Acid Quality: - Check for decomposition - Use fresh or purified material D Screen Solvents & Bases C->D Still Low Conversion C1 Increase Catalyst Loading (e.g., to 5 mol%) E Adjust Reaction Temperature & Time D->E Still Low Conversion D1 Solvent Screening: - Dioxane, Toluene, DMF, THF F Successful Conversion E->F Improvement B2 Furan Substrate: - Check for polymerization/decomposition B3 Solvent/Base Quality: - Use anhydrous solvents - Ensure base is not hydrated C2 Screen Ligands: - Bulky, electron-rich phosphines - NHC ligands C3 Try Different Pd Precursors: - Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(CH₃CN)₂ D2 Base Screening: - K₂CO₃, K₃PO₄, Cs₂CO₃

Caption: Troubleshooting Decision Tree for Low Conversion.

1. Assess Reagent Purity and Integrity

The quality of your starting materials is paramount. Impurities can poison the catalyst and lead to side reactions.[9]

  • Boronic Acids/Esters: Furan-2-ylboronic acid is particularly susceptible to protodeboronation and trimerization to the corresponding boroxine.[2]

    • Actionable Protocol: Before use, check the purity of your boronic acid by NMR. If impurities are detected, consider recrystallization or purification via flash chromatography. Storing boronic acids under an inert atmosphere and in a desiccator is crucial.

  • Furan Halide/Triflate: Ensure the stability of your specific furan substrate. Some substituted furans can be unstable over time.

  • Solvents and Bases: Water content in solvents or bases can be detrimental, promoting protodeboronation.

    • Actionable Protocol: Use freshly distilled or commercially available anhydrous solvents. Ensure bases like K₂CO₃ or K₃PO₄ are dried in an oven before use.

2. Optimize the Catalyst System

The palladium catalyst and its coordinating ligand are the heart of the reaction.

  • Catalyst Loading: If you suspect slow catalyst turnover, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For furan couplings, which can be challenging, a ligand screening is often necessary.

    • Expertise & Experience: Electron-rich and sterically hindered ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points for difficult couplings.[1]

  • Palladium Precursor: The choice of palladium source matters. Pd(0) sources like Pd₂(dba)₃ can be effective, but sometimes Pd(II) precursors like Pd(OAc)₂ or PdCl₂(CH₃CN)₂ provide better results after in-situ reduction.[4][10]

3. Screen Solvents and Bases

The reaction medium plays a critical role in solubility, catalyst stability, and the reactivity of the base.[11]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome.[4][12]

    • Dioxane: Often an excellent choice for Suzuki couplings, promoting high yields.[4]

    • Toluene: A common non-polar solvent.

    • DMF/DMAc: Polar aprotic solvents that can be effective but may lead to side reactions at high temperatures.[4][13]

    • THF: Another common ethereal solvent.

  • Base Selection: The base activates the boronic acid in Suzuki reactions and neutralizes the acid generated in Heck reactions.[4][14]

    • K₂CO₃: A moderately strong and often effective base.[4]

    • K₃PO₄: A stronger, non-nucleophilic base that can be beneficial for less reactive substrates.

    • Cs₂CO₃: A highly effective but more expensive option.

    • Organic Bases (e.g., Et₃N, DIPEA): Commonly used in Heck reactions.

ParameterRecommended Starting Conditions & Variations
Palladium Precursor Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%), PdCl₂(CH₃CN)₂ (2 mol%)
Ligand SPhos (4 mol%), XPhos (4 mol%), PCy₃ (4 mol%)
Base K₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv)
Solvent Dioxane, Toluene, THF (often with 10-20% water for Suzuki)
Temperature 80-110 °C

Table 1: General Starting Points for Furan Coupling Optimization.

Problem 2: Significant Formation of Side Products

Observing new spots on your TLC or peaks in your LC-MS that are not starting materials or product indicates the presence of side reactions.

1. Homocoupling of Boronic Acid

This side reaction forms a biaryl from two molecules of the boronic acid.

  • Causality: The primary cause is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[3][5]

  • Actionable Protocol: Rigorous Degassing

    • Combine all solid reagents (furan halide, boronic acid, base, catalyst, ligand) in the reaction flask.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add degassed solvents via syringe. To degas solvents, sparge with an inert gas for 20-30 minutes or use the freeze-pump-thaw method.

2. Protodeboronation of Furan-Boronic Acid

This is the loss of the boronic acid group, replacing it with a hydrogen atom.

  • Causality: Furan-2-ylboronic acid is particularly prone to this side reaction, which can be accelerated by water and certain bases.[2]

  • Solutions:

    • Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are generally more stable.[15]

    • Employ strictly anhydrous conditions.

    • Use milder bases like KF.[14]

3. Dehalogenation of the Furan Halide

This results in the furan starting material losing its halide.

  • Causality: This can occur via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[6] Strong bases and high temperatures can promote the formation of Pd-H.[6]

  • Solutions:

    • Use a milder base.

    • Screen different ligands, as some can suppress this side reaction.

    • Try to run the reaction at a lower temperature for a longer time.

Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling of a Furan Halide

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the furan halide (1.0 equiv), the furan- or aryl-boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[16]

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_product A Pd(0)L₂ B Ar-Pd(II)L₂-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L₂-OR' B->C Ligand Exchange (Base) D [Ar-Pd(II)L₂-Ar']⁺ C->D Transmetalation (Ar'B(OR)₂) D->A Reductive Elimination E Ar-Ar' D->E

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. 9

  • MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.

  • Sigma-Aldrich. Cross-Coupling Reaction Guide.

  • Benchchem. Technical Support Center: Troubleshooting Cross-Coupling Reactions.

  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • Benchchem. Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.

  • PMC - NIH. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor.

  • ACS Publications. Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.

  • Globe Thesis. An experimental and theoretical study of furan decomposition on palladium(111) using scanning tunneling microscopy and density functional theory.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

  • OUCI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.

  • Kobe University. C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions.

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions.

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.

  • MSU chemistry. Catalytic CH Bond Functionalization with Palladium(II).

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • ResearchGate. Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines.

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?

  • Metal support interactions in the palladium‐catalysed decomposition of furfural to furan.

  • Benchchem. Optimizing Suzuki coupling yield for 3-(Furan-2-yl)phenol.

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.

  • NIH. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis.

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.

  • Wikipedia. Heck reaction.

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • Organic Chemistry Portal. Suzuki Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Benchchem. Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.

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Technical Support Center: Optimizing Stilling Coupling of 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Stille coupling of 2-(tributylstannyl)furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and field-proven insights to enhance the efficiency and success of your coupling reactions.

Understanding the Core Reaction: The Stille Catalytic Cycle

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The choice of ligand coordinated to the palladium center is critical as it influences each of these steps, ultimately dictating the overall efficiency and yield of the reaction.[4][6]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation (R²-SnBu₃) PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The Critical Role of Ligands: A Deep Dive

The ligand's steric and electronic properties are paramount in modulating the reactivity of the palladium catalyst.[4] For the coupling of this compound, an electron-rich heteroaromatic stannane, the ligand choice can be the difference between a high-yielding reaction and a complex mixture of byproducts.

Phosphine Ligands: The Workhorses of Stille Coupling

Phosphine ligands are the most commonly employed ligands in Stille couplings. Their efficacy is a delicate balance of steric bulk and electron-donating ability.

  • Electron-donating phosphines increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[4]

  • Bulky phosphines promote the reductive elimination step and can help prevent the formation of inactive palladium species.[4] They can also influence the mechanism of transmetalation.[4]

Common Phosphine Ligands and Their Characteristics:

LigandStructureKey Characteristics
Triphenylphosphine (PPh₃) P(C₆H₅)₃The most common and cost-effective ligand. It offers a good balance of properties for many standard couplings.[1][5]
Tri(2-furyl)phosphine (TFP) P(C₄H₃O)₃An electron-poor ligand that can accelerate the reaction by facilitating the transmetalation step.[7]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA bulky and electron-rich biaryl phosphine ligand, often effective for challenging couplings, including those with aryl sulfonates.[8]
cataCXium® A Di(1-adamantyl)-n-butylphosphineA very bulky and electron-rich ligand that can lead to high catalytic activity.[9]
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, even more so than electron-rich phosphines, which can significantly enhance catalytic activity.[10] Their steric bulk is also highly tunable.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the Stille coupling of this compound.

Q1: My reaction is giving a low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: For the coupling of an electron-rich stannane like this compound, a common issue is a slow transmetalation step. Consider switching to a more electron-withdrawing ligand like tri(2-furyl)phosphine (TFP) to accelerate this step.[7] Bulky, electron-rich phosphines like XPhos can also be effective, particularly with less reactive aryl halides.[8]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly anaerobic atmosphere.[11] Degas your solvents thoroughly and use proper Schlenk line or glovebox techniques.

  • Reagent Purity: Impurities in your this compound, aryl halide, or solvent can poison the catalyst. Ensure all reagents are of high purity and that your solvent is anhydrous.

  • Additives: The addition of a copper(I) salt, such as CuI, can significantly accelerate the reaction, especially when using PPh₃ as a ligand.[6] Copper(I) is believed to act as a scavenger for free phosphine ligand, which can inhibit the transmetalation step.[5]

Troubleshooting_Low_Yield Start Low Yield? Check_Inert Inert Atmosphere? Start->Check_Inert Check_Purity Reagent Purity? Check_Inert->Check_Purity Yes Solution_Inert Improve Degassing & Schlenk Technique Check_Inert->Solution_Inert No Check_Ligand Ligand Choice? Check_Purity->Check_Ligand Yes Solution_Purity Purify Reagents Use Anhydrous Solvent Check_Purity->Solution_Purity No Check_Additive CuI Additive? Check_Ligand->Check_Additive Optimal Solution_Ligand Switch to TFP or Bulky Phosphine (XPhos) Check_Ligand->Solution_Ligand Suboptimal Solution_Additive Add CuI (10-20 mol%) Check_Additive->Solution_Additive No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of homocoupling of my this compound. How can I prevent this side reaction?

A2: Homocoupling (R²-R²) is a common side reaction in Stille couplings.[2][4] It can be minimized by:

  • Careful Control of Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway.

  • Catalyst Addition: Add the palladium catalyst to the mixture of the aryl halide and the stannane. Avoid pre-incubating the catalyst with the stannane alone.

Q3: I am concerned about the stability of the furan ring under the reaction conditions. What precautions should I take?

A3: The furan ring can be sensitive to acidic conditions, which can lead to ring-opening or polymerization.[11] To mitigate this:

  • Avoid Acidic Conditions: Ensure your reaction medium is not acidic. If your aryl halide or other reagents contain acidic impurities, purify them before use.

  • Use a Mild Base: If a base is required for other reasons, use a non-nucleophilic, mild base.

  • Temperature Control: Avoid excessively high temperatures, which can promote decomposition.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Stille Coupling of this compound with 4-Bromoanisole using Pd(PPh₃)₄

This protocol provides a standard procedure for the coupling of an electron-rich aryl bromide.

Materials:

  • This compound (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous and degassed toluene

  • Saturated aqueous solution of potassium fluoride (KF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous and degassed toluene to dissolve the catalyst.

  • Add 4-bromoanisole (1.0 equiv) to the flask via syringe.

  • Add this compound (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.[2]

  • Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Stille Coupling with a Bulky Phosphine Ligand and CuI Additive

This protocol is designed for more challenging couplings or to improve yields.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • XPhos (10 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Anhydrous and degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and CuI (20 mol%).

  • Add the aryl bromide (1.0 equiv).

  • Add anhydrous and degassed 1,4-dioxane.

  • Add this compound (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes the impact of different ligands on the yield of the Stille coupling between this compound and various aryl bromides. The data is a synthesis of typical results reported in the literature and should be used as a guide for ligand selection.

Table 1: Ligand Effects on the Yield of 2-Aryl-furans

EntryAryl BromideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄Toluene11018~85
24-BromotoluenePd(PPh₃)₄ / CuIDMF8012>90
34-BromobenzonitrilePd₂(dba)₃ / TFPDioxane1006~92
41-Bromo-4-nitrobenzenePd(OAc)₂ / XPhost-BuOH1104~78[8]
52-BromopyridinePd₂(dba)₃ / cataCXium® ADioxane1008~88

Yields are approximate and can vary based on specific reaction conditions and substrate purity.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198605081]
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997, 50, 1-652. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or050.01]
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004, 43, 1132-1136. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200352979]
  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. J. Am. Chem. Soc.1986, 108, 3033-3040. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00271a037]
  • Milstein, D.; Stille, J. K. Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Synthetic utility and mechanism. J. Am. Chem. Soc.1979, 101, 4992-4998. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00511a032]
  • Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angew. Chem. Int. Ed.2002, 41, 1290-1309. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20020415)41:8%3C1290::AID-ANIE1290%3E3.0.CO;2-Y]
  • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. On the Nature of the "Copper Effect" in the Stille Cross-Coupling. J. Org. Chem.1994, 59, 5905-5911. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00100a001]
  • Farina, V.; Krishnan, B. Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. J. Am. Chem. Soc.1991, 113, 9585-9595. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00025a025]
  • Feringa, B. L. Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Acc. Chem. Res.2000, 33, 346-353. [URL: https://pubs.acs.org/doi/abs/10.1021/ar990098e]
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43, 4704-4734. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200300638]
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998, 37, 3387-3388. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19981231)37:24%3C3387::AID-ANIE3387%3E3.0.CO;2-W]
  • Grasa, G. A.; Nolan, S. P. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Org. Lett.2001, 3, 119-122. [URL: https://pubs.acs.org/doi/abs/10.1021/ol006830m]
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Angew. Chem. Int. Ed.2004, 43, 1132-1136. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200352979]
  • Beller, M.; Zapf, A. The Development of Efficient Catalysts for the Suzuki and Heck Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.1998, 37, 3387-3388. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19981231)37:24%3C3387::AID-ANIE3387%3E3.0.CO;2-W]
  • Stille Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • Stille Reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • Stille Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/28%3A_Aryl_Halides_and_Phenols/28.08%3A_Palladium-Catalyzed_Suzuki-Miyaura_and_Stille_Coupling_Reactions]
  • Stille Coupling. NROChemistry. [URL: https://www.nro-chem.com/stille-coupling]
  • Stille reaction | Brief theory, double cross-coupling. YouTube. [URL: https://www.youtube.
  • Protocol for Stille Coupling Reactions Using Stannane Reagents. Benchchem. [URL: https://www.benchchem.com/application-notes/protocol-for-stille-coupling-reactions-using-stannane-reagents]
  • The Stille Reaction. Myers Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/documents/Stille.pdf]
  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Org. Lett.2010, 12, 4944-4947. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3626154/]

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Technical Support Center: Solvent Selection for Stille Reactions Involving 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Stille cross-coupling reactions with 2-(tributylstannyl)furan. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide field-proven insights into solvent selection and reaction troubleshooting. The following information is presented in a direct question-and-answer format to resolve specific experimental issues.

Frequently Asked Questions & Troubleshooting Guides
Question 1: What is the recommended starting solvent for a Stille reaction with this compound, and what is the scientific rationale?

Answer: For most Stille couplings involving this compound and a standard aryl halide (bromide or iodide), the most common and recommended starting solvents are Toluene or Tetrahydrofuran (THF) .

Scientific Rationale: The Stille reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

  • Non-Polar, Non-Coordinating Solvents (Toluene, Dioxane): These solvents are often sufficient to dissolve the organostannane, the organic halide, and the palladium catalyst complex.[2] They are generally inert and less likely to interfere with the catalytic cycle. Toluene is particularly advantageous for reactions requiring higher temperatures due to its high boiling point.

  • Coordinating Ethereal Solvents (THF, Dioxane): Solvents like THF can be beneficial as their oxygen atoms can coordinate to and stabilize metallic species in the catalytic cycle without being overly reactive.[3] This can help maintain catalyst stability and solubility.

The furan ring itself is sensitive to acid and can be prone to degradation.[4][5] Starting with relatively non-polar, aprotic solvents like toluene or THF minimizes the risk of protic side reactions that could lead to ring-opening.

Question 2: My reaction is sluggish or providing a low yield. How can I use solvent choice to improve the outcome?

Answer: A sluggish reaction or low yield is a classic sign that one or more steps in the catalytic cycle are slow. Switching to a more polar, aprotic solvent is a primary troubleshooting step.

Scientific Rationale: The oxidative addition step, where the aryl halide adds to the Pd(0) catalyst, often involves the formation of polar, charged intermediates or transition states.[3][6] Highly polar aprotic solvents can stabilize these species, accelerating this key step and the overall reaction rate.[7]

Recommended Solvents for Rate Enhancement:

  • N,N-Dimethylformamide (DMF)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • N,N-Dimethylacetamide (DMAc)

These solvents are excellent at dissolving palladium salts and ligands and can significantly increase reaction rates. However, be aware that their high boiling points can make removal during workup more difficult. Furthermore, DMF itself can be oxidized by Pd(II) species under certain conditions, which could affect catalyst performance.[3] In one study involving stannylated heterocycles, a switch to DMF along with specific additives proved optimal.[8]

Question 3: I'm observing decomposition of my this compound or my coupled product. Could the solvent be the cause?

Answer: Yes, solvent choice is critical for the stability of the furan ring. Decomposition, often observed as the formation of a dark polymer or baseline material on a TLC plate, can be exacerbated by the wrong solvent or impurities.

Scientific Rationale: The furan ring possesses lower aromatic resonance energy compared to benzene, making it susceptible to degradation under acidic conditions.[4]

  • Avoid Protic Solvents: Protic solvents like alcohols or water (even trace amounts in other solvents) can facilitate protodestannylation (cleavage of the C-Sn bond by a proton) or acid-catalyzed ring-opening of the furan moiety.[5] Ensure your solvents are anhydrous.

  • Solvent Purity: Amine-based solvents like DMF can degrade over time to produce small amounts of dimethylamine and formic acid. This acidic impurity can be detrimental to the furan ring. Using freshly opened or purified solvents is crucial.

If you suspect furan decomposition, switching back to a less aggressive, non-polar solvent like toluene or rigorously drying your polar aprotic solvent is recommended.

Question 4: My palladium catalyst and/or phosphine ligand are not fully dissolving. What should I do?

Answer: Complete dissolution of the catalyst and ligand is essential for a homogeneous catalytic reaction. If you observe poor solubility in a non-polar solvent like toluene, switching to a more polar or coordinating solvent is the correct approach.

Recommended Actions:

  • Switch to THF or Dioxane: These ethereal solvents are slightly more polar and better at coordinating with and dissolving palladium-phosphine complexes.[3]

  • Use a Polar Aprotic Solvent: DMF or NMP offer superior solvating power for a wide range of palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.[3]

  • Consider a Solvent Mixture: A mixture of toluene and DMF can sometimes provide a good balance between reaction kinetics and moderation of solvent effects.

Solvent Selection Summary Table
SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations for Furan Stille Couplings
Toluene 1112.4Good First Choice. Inert, high temperature possible. Good for substrates prone to side reactions. Requires anhydrous conditions.[2]
THF 667.6Good First Choice. Mild conditions, good coordinating solvent for catalyst stability. Must be anhydrous.[8]
1,4-Dioxane 1012.2Similar to THF but with a higher boiling point. Can be a good alternative to toluene.
DMF 15336.7For Sluggish Reactions. Significantly accelerates reaction rate by stabilizing polar intermediates.[3] Must be high purity/anhydrous to avoid furan degradation.
NMP 20232.2For Sluggish/High-Temp Reactions. Similar to DMF but with a higher boiling point. Useful for very unreactive coupling partners.
Logical Workflow for Solvent Selection

The following diagram outlines a logical process for selecting and troubleshooting the solvent for your Stille reaction involving this compound.

Solvent_Selection_Workflow start Start: Define Substrates (Ar-X and this compound) initial_choice Initial Solvent Choice: Toluene or Anhydrous THF start->initial_choice run_test Run Small-Scale Test Reaction (e.g., 60-110 °C) initial_choice->run_test monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) run_test->monitor decision_yield Reaction Outcome? monitor->decision_yield success Success! Proceed with Optimization (Concentration, Temp.) decision_yield->success  Good Yield &  Reasonable Rate troubleshoot Troubleshoot Reaction decision_yield->troubleshoot Low Yield or Sluggish Rate   switch_polar Switch to Polar Aprotic Solvent (Anhydrous DMF or NMP) troubleshoot->switch_polar check_stability Check for Furan Decomposition (Polymerization, Dark Color) switch_polar->check_stability decision_stability Decomposition Observed? check_stability->decision_stability purify_solvent Use High-Purity/Anhydrous Solvent. Re-evaluate Additives/Temp. decision_stability->purify_solvent Yes rerun_test Re-run Test Reaction decision_stability->rerun_test No purify_solvent->rerun_test rerun_test->monitor

Caption: Logical workflow for solvent selection and troubleshooting.

Experimental Protocol: Small-Scale Solvent Screening

This protocol describes a parallel experiment to efficiently screen four different solvents for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (Ar-Br)

  • This compound

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/PPh₃)

  • Solvents: Toluene, THF, Dioxane, DMF (all anhydrous)

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars and septa

Procedure:

  • Preparation (Inert Atmosphere): To four separate, identical, oven-dried reaction vials, add the aryl bromide (1.0 eq., e.g., 0.1 mmol), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and a stir bar.

  • Reagent Addition:

    • To each vial, add this compound (1.1 eq., 0.11 mmol).

    • To Vial 1, add anhydrous Toluene (to achieve 0.1 M concentration, e.g., 1.0 mL).

    • To Vial 2, add anhydrous THF (1.0 mL).

    • To Vial 3, add anhydrous Dioxane (1.0 mL).

    • To Vial 4, add anhydrous DMF (1.0 mL).

  • Reaction: Seal all vials and place them in a pre-heated aluminum block on a stirrer hotplate. Set the temperature to 80 °C (a good starting point for comparison).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h), carefully take a micro-sample from each vial under an inert atmosphere. Quench the sample in a small amount of solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to determine the consumption of starting material and formation of the product.

  • Analysis: Compare the conversion rates across the four solvents. The solvent that provides the highest conversion in the shortest time with the fewest byproducts is the optimal choice for further optimization and scale-up.

This systematic approach provides clear, actionable data for making an informed decision on the best solvent system for your specific substrates.[9][10]

References
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • YouTube. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Retrieved from [Link]

  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • YouTube. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. Retrieved from [Link]

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Technical Support Center: Managing Reaction Temperature for Selective 2-(Tributylstannyl)furan Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the selective coupling of 2-(tributylstannyl)furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these sensitive cross-coupling reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring higher yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is resulting in a low yield of the desired product. Could temperature be the primary issue?

A1: Yes, temperature is a critical parameter in Stille coupling reactions.[1] While often considered robust, these reactions are highly sensitive to thermal conditions.[2] Insufficient temperature may lead to a sluggish or stalled reaction due to inadequate energy to overcome the activation barriers of the catalytic cycle, particularly the transmetalation step.[1][3] Conversely, excessively high temperatures can lead to catalyst decomposition, thermal degradation of the organostannane reagent, or the promotion of undesired side reactions, all of which will lower the yield of your target molecule.[1][4] It is crucial to find the optimal temperature range for your specific substrate and catalyst system.[1]

Q2: I am observing a significant amount of homocoupled product (furan-furan dimer). How does reaction temperature influence this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[3][5][6] This can be exacerbated by elevated temperatures. Higher temperatures can promote the reaction of the organostannane with the Pd(II) precatalyst before it is reduced to the active Pd(0) state.[6] Additionally, thermal decomposition of the organostannane can generate radical species that lead to homocoupling.[4] Careful control of the reaction temperature, often starting at room temperature and gradually increasing if necessary, can help minimize this undesired pathway.[7][8]

Q3: What is the typical temperature range for Stille coupling of this compound, and how do I determine the optimal temperature for my specific reaction?

A3: The optimal temperature can vary widely depending on the reactivity of the electrophile, the palladium catalyst, and the ligands used. Reactions can be run anywhere from room temperature to over 100 °C.[2][9] For highly reactive electrophiles like aryl iodides, the reaction may proceed efficiently at or slightly above room temperature (e.g., 40-50 °C).[7][8][10] Less reactive electrophiles, such as aryl bromides or chlorides, often require higher temperatures (e.g., 80-100 °C) to facilitate the initial oxidative addition step.[9][11][12] The best approach is to start with milder conditions reported in the literature for similar substrates and then systematically increase the temperature if the reaction is slow or does not proceed to completion. Small-scale screening experiments are highly recommended to pinpoint the optimal temperature for your system.

Q4: Can additives like Cu(I) salts or chlorides affect the optimal reaction temperature?

A4: Absolutely. Additives play a crucial role and can significantly lower the required reaction temperature. Copper(I) iodide (CuI) is a well-known co-catalyst that can dramatically accelerate the rate of Stille couplings, allowing reactions to proceed at much milder temperatures.[6][13][14] The mechanism is thought to involve a transmetalation with the organostannane to form a more reactive organocopper intermediate.[14] Similarly, chloride salts like lithium chloride (LiCl) can accelerate the transmetalation step, often leading to higher yields at lower temperatures.[6][15] When using these additives, it is often possible to reduce the reaction temperature that would be required in their absence.

Troubleshooting Guides

Problem 1: Low or No Conversion to Product
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC/LC-MS.The activation energy for the rate-determining step (often transmetalation) has not been overcome.[3] Increasing thermal energy will increase the reaction rate.
Catalyst Decomposition If high temperatures are necessary, consider switching to a more thermally stable catalyst system. Use ligands that are known to stabilize the palladium catalyst at elevated temperatures.High temperatures can cause the palladium catalyst to decompose into inactive palladium black, halting the catalytic cycle.[1] Bulky, electron-rich phosphine ligands can enhance catalyst stability.[13]
Poor Solvent Choice Ensure the chosen solvent is appropriate for the reaction temperature (e.g., has a sufficiently high boiling point). Consider switching to a higher-boiling solvent like DMF, dioxane, or toluene if higher temperatures are required.Low-boiling solvents will limit the achievable reaction temperature. The polarity of the solvent can also influence reaction rates; sometimes a solvent screen is necessary.[1]
Problem 2: Poor Selectivity - Significant Homocoupling of this compound
Potential Cause Troubleshooting Step Scientific Rationale
Excessively High Reaction Temperature Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider adding a co-catalyst like CuI to accelerate the desired cross-coupling pathway.[6][14]High temperatures can promote side reactions, including the thermal decomposition of the organostannane, which can lead to homocoupling.[3][4] CuI can facilitate the desired reaction at a lower temperature, outcompeting the homocoupling pathway.[14]
Presence of Oxygen Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction vessel.Oxygen can facilitate oxidative homocoupling of the organostannane reagent.[5][16]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.2 equivalents) of the organostannane.A large excess of the organostannane can increase the statistical probability of homocoupling.

Experimental Protocols & Data

Table 1: General Temperature Guidelines for Stille Coupling of this compound with Various Electrophiles
Electrophile (R-X)Typical Catalyst SystemTypical Temperature Range (°C)Notes
Aryl IodidePd(PPh₃)₄, Pd₂(dba)₃/AsPh₃Room Temperature - 80 °COften proceeds efficiently at lower temperatures.[7]
Aryl BromidePd(PPh₃)₄ with CuI, PdCl₂(dppf)80 - 110 °CGenerally requires higher temperatures than aryl iodides.[12]
Vinyl Bromide/IodidePd(PPh₃)₄50 - 90 °CStereochemistry of the alkene is typically retained under mild conditions.[3]
Acyl ChloridePdCl₂(PPh₃)₂Room Temperature - 60 °CCan often be performed at lower temperatures.[15]
Protocol: Screening for Optimal Reaction Temperature
  • Setup: In parallel, prepare several small-scale reaction vials (e.g., 1-2 mL) under an inert atmosphere.

  • Reagents: To each vial, add the electrophile (1.0 eq), this compound (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and degassed solvent (e.g., DMF or toluene).

  • Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of conversion and the relative amount of desired product versus byproducts.

  • Optimization: Based on the results, the reaction can be scaled up using the temperature that provided the best balance of conversion and selectivity.

Visualizing the Process

The Stille Catalytic Cycle

The following diagram illustrates the fundamental steps of the Stille cross-coupling reaction. Temperature influences the rate of each of these steps, particularly transmetalation and reductive elimination.

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnBu3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination Product Product R1-Pd(II)L2-R2->Product R1-R2 Transmetalation\n(R2-SnBu3) Transmetalation (R2-SnBu3) SnBu3X SnBu3X Transmetalation\n(R2-SnBu3)->SnBu3X Byproduct caption Fig. 1: The Stille Catalytic Cycle

Fig. 1: The Stille Catalytic Cycle
Temperature Effects on Reaction Pathways

This diagram illustrates how temperature can shift the balance between the desired heterocoupling and the undesired homocoupling side reaction.

Temperature_Effect cluster_main Reaction Pathways Reactants This compound + R-X + Pd(0) Catalyst Desired_Product Heterocoupled Product (Furan-R) Reactants->Desired_Product Optimal Temperature (e.g., 60-80 °C) Side_Product Homocoupled Product (Furan-Furan) Reactants->Side_Product High Temperature (e.g., >100 °C) Decomposition Catalyst/Reagent Decomposition Reactants->Decomposition Excessive Temperature caption Fig. 2: Influence of Temperature on Selectivity

Fig. 2: Influence of Temperature on Selectivity

References

  • Stille reaction - Wikipedia. [Link]

  • The Stille Reaction - Chem 115 Myers. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Exploring the mechanism of Stille C–C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity - Catalysis Science & Technology (RSC Publishing). [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. [Link]

  • 43 Reaction pathways in the thermolysis of organotin and organosilicon compounds - Oxford Academic. [Link]

  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS - Organic Syntheses. [Link]

  • Magnetically Recoverable Pd/Fe3O4-Catalyzed Stille Cross-Coupling Reaction of Organostannanes with Aryl Bromides - ResearchGate. [Link]

  • Stille Coupling | NROChemistry. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. [Link]

  • New perspectives in the cross-coupling reactions of organostannanes - SciSpace. [Link]

  • Heteroaromatic thioether-organostannane cross-coupling - PubMed. [Link]

  • The Stille Reaction - Organic Reactions. [Link]

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Identifying and removing impurities from commercial 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(tributylstannyl)furan. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities from commercial batches of this versatile reagent. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?

Commercial this compound can contain several process-related and degradation-induced impurities. Understanding their origin is the first step toward effective removal.

ImpurityLikely SourceIdentification Signature
Hexabutyldistannoxane Reaction of tributyltin halides with moisture.Complex signals in ¹H NMR; characteristic Sn-O-Sn stretch in IR.
Tetra(n-butyl)tin Side reactions during synthesis.A single set of butyl signals in ¹H and ¹³C NMR, often overlapping with the product.
Tributyltin Halides (e.g., Bu₃SnCl) Incomplete reaction or carryover.Can be detected by GC-MS or changes in ¹¹⁹Sn NMR chemical shifts.
Furan Destannylation (hydrolysis) of the product.[1][2][3]Sharp singlets in the aromatic region of the ¹H NMR (~6.4 and 7.4 ppm).
n-Butanol/Butane Quenching of n-butyllithium during synthesis.Characteristic signals in the aliphatic region of the ¹H NMR.
Residual Solvents (THF, Hexanes) Incomplete removal after synthesis/workup.Overlapping signals in the aliphatic region of the ¹H NMR.
Q2: My this compound has turned slightly yellow. Is it still usable?

A pale yellow coloration is common and does not necessarily indicate significant decomposition. However, it can signal the onset of minor degradation. The primary concern with organostannanes is their sensitivity to air and moisture, which can lead to the formation of hexabutyldistannoxane and destannylation to form furan.[4] It is crucial to assess the purity using an analytical technique like ¹H NMR before use. For high-stakes applications like Stille couplings, where catalyst activity is paramount, using freshly purified material is always recommended.

Q3: How should I properly store this compound to minimize degradation?

To maintain product quality, store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[4] Refrigeration is recommended to slow down potential degradation pathways.[4] As it is sensitive to moisture and air, repeated opening and closing of the container should be minimized.[4] Using a syringe technique with a septum-sealed bottle is advisable for transferring the liquid.

Q4: What is destannylation and why is it a problem?

Destannylation is the cleavage of the carbon-tin bond.[1][2][3][5] In this case, it results in the formation of furan and a trialkyltin byproduct. This can occur under acidic conditions or in the presence of electrophiles. In the context of a Stille coupling, the presence of destannylated furan means there is less active reagent available for the desired cross-coupling, leading to lower yields. Furthermore, the resulting tributyltin byproducts can complicate purification of the final coupled product.[6]

Troubleshooting Guide: Impurity Identification

Accurate identification is critical for selecting the appropriate purification strategy.

Workflow for Purity Assessment

G cluster_0 Purity Assessment Workflow A Obtain Commercial Sample B Perform ¹H NMR Analysis A->B Initial Check C Analyze Aliphatic Region (0.8-1.6 ppm) B->C D Analyze Furan Region (6.0-7.5 ppm) B->D E Integrate Signals C->E D->E F Identify Impurities & Quantify Purity E->F Compare to Standard G Decision Point: Purify or Use As-Is? F->G

Caption: Logic flow for assessing the purity of this compound.

Interpreting NMR Spectra

Nuclear Magnetic Resonance (NMR) is the most powerful tool for assessing the purity of your stannane.

  • ¹H NMR (in CDCl₃):

    • Product Signals: The furan protons will appear as distinct multiplets in the aromatic region (~6.2-7.5 ppm). The tributyl groups will show a series of multiplets between ~0.9 ppm (terminal CH₃) and ~1.6 ppm (CH₂ groups).

    • Impurity Signals:

      • Furan (Destannylation): Look for sharp singlets around 6.4 and 7.4 ppm.

      • Hexabutyldistannoxane: Often presents as complex, overlapping multiplets in the butyl region, which can slightly broaden the product signals.

      • Tetra(n-butyl)tin: Signals will directly overlap with the product's butyl signals, making it very difficult to detect by ¹H NMR alone. ¹¹⁹Sn NMR is more effective.

  • ¹³C NMR: Provides confirmation of the carbon skeleton. The carbon attached to the tin atom (C2 of the furan ring) will show a characteristic large coupling constant (¹J(¹¹⁹Sn-¹³C)).

  • ¹¹⁹Sn NMR: This is highly informative for identifying tin-containing impurities. Each unique tin species will give a distinct resonance.

    • This compound: Expected around -5 to -15 ppm.

    • Hexabutyldistannoxane: Typically observed between +70 and +80 ppm.

    • Tetra(n-butyl)tin: Appears near 0 ppm.

Troubleshooting Guide: Purification Protocols

If analysis confirms the presence of significant impurities, the following purification methods can be employed.

Method 1: Flash Column Chromatography

This is the most common method for removing a wide range of impurities. However, organostannanes can be challenging to work with on silica gel.

When to Use: For removing polar impurities (like hexabutyldistannoxane) and non-polar byproducts (like tetra(n-butyl)tin) if a non-polar eluent is used.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes.

  • Column Packing: Pack a glass column with the slurry. Do not let the column run dry.

  • Loading: Pre-adsorb the crude this compound onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with 100% hexanes.[7] This will elute non-polar impurities like tetra(n-butyl)tin first.

  • Gradient Elution (Optional): If needed, slowly introduce a polar co-solvent like ethyl acetate (e.g., starting with 1-2% EtOAc in hexanes) to elute the desired product.[7]

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) using a suitable stain (e.g., p-anisaldehyde or potassium permanganate) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Expert Tip: Silica gel is slightly acidic and can promote destannylation. To minimize this, you can either:

  • Use silica gel that has been pre-treated with triethylamine (slurry the silica in hexanes containing 1-2% Et₃N before packing).

  • Run the column quickly to minimize the residence time of the compound on the silica.

Method 2: Vacuum Distillation

This method is highly effective for separating compounds based on boiling point and is ideal for removing less volatile impurities like hexabutyldistannoxane or high-boiling solvents.

When to Use: For large-scale purification or when the primary impurities are non-volatile tin polymers.

Physical Properties for Distillation:

  • Boiling Point: ~90 °C at 0.1 mmHg.[8][9][10][11][12]

  • Density: ~1.134 g/mL at 25 °C.[8][9][10][11][12]

Step-by-Step Protocol:

  • Setup: Assemble a distillation apparatus suitable for vacuum operation (e.g., a short-path or Kugelrohr apparatus). Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collect Distillate: Collect the fraction that distills at the expected temperature and pressure (~90 °C / 0.1 mmHg).[8][9][10][11][12]

  • Verification: Verify the purity of the collected distillate by NMR.

Method 3: Aqueous Potassium Fluoride (KF) Wash

This is not a primary purification method for the stannane itself, but it is an invaluable technique for removing tin-based impurities from the product of a subsequent reaction (e.g., a Stille coupling). It is included here for its relevance in handling organotin compounds.

Mechanism of Action: Tributyltin halides and oxides react with aqueous KF to form tributyltin fluoride (Bu₃SnF), which is a solid that is insoluble in most organic solvents and can be easily removed by filtration.[6]

G cluster_1 Purification Decision Tree Start Impure Stannane (Purity <95%) Q1 Primary Impurity Type? Start->Q1 Polar Polar (e.g., Oxides) Q1->Polar Polarity Difference Volatile Different Volatility Q1->Volatile Boiling Point Difference Method1 Flash Chromatography Polar->Method1 NonPolar Non-Polar (e.g., R₄Sn) Method2 Vacuum Distillation Volatile->Method2 End Pure Stannane (>98%) Method1->End Method2->End

Caption: Decision tree for selecting a purification method.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • PubChem. (n.d.). This compound. PubChem.
  • Journal of the American Chemical Society. (n.d.). Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. ACS Publications.
  • American Chemical Society. (n.d.). Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. American Chemical Society.
  • Biosynth. (n.d.). This compound. Biosynth.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • NROChemistry. (n.d.). Stille Coupling. NROChemistry.
  • Fisher Scientific. (2015). SAFETY DATA SHEET. Fisher Scientific.
  • Journal of the American Chemical Society. (n.d.). Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor Scholar.
  • ACS Publications. (n.d.). Synthesis and electrophilic destannylation reactions of trimethylstannyl-substituted methyl crotonates. Organometallics.
  • Organic Syntheses Procedure. (n.d.). Furan. Organic Syntheses.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • Scribd. (n.d.). 11-The Stille Reaction PDF. Scribd.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • BenchChem. (n.d.). This compound. BenchChem.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Organic Syntheses Procedure. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses.
  • Alfa Chemistry. (n.d.). CAS 118486-94-5 this compound. Alfa Chemistry.
  • Wikipedia. (n.d.). Organostannane addition. Wikipedia.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • BenchChem. (n.d.). Application Notes and Protocols: Stille Coupling of 2-Iodoselenophene for C-C Bond Formation. BenchChem.
  • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
  • ChemTube3D. (n.d.). Furan Hydrolysis. ChemTube3D.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)propene AldrichCPR. Sigma-Aldrich.

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Technical Support Center: Stille Cross-Coupling with 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-(tributylstannyl)furan in Stille cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a primary focus on mitigating the prevalent issue of homocoupling. Our approach is grounded in mechanistic understanding to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Stille reaction with this compound is producing a significant amount of 2,2'-bifuran as a byproduct. What is causing this homocoupling?

A1: The formation of 2,2'-bifuran, or homocoupling, is a common side reaction in Stille couplings.[1] It can arise from two primary mechanistic pathways:

  • Reaction with the Pd(II) Precatalyst: Two equivalents of your this compound can react with the Pd(II) precatalyst, leading to a reductive elimination that forms the homocoupled product.[1]

  • Radical Process with Pd(0): The active Pd(0) catalyst can initiate a radical process that results in the dimerization of the furan moiety.[1]

The electron-rich nature of the furan ring can make this compound particularly susceptible to these side reactions, especially at elevated temperatures.

Q2: I've heard that adding copper(I) iodide (CuI) can help suppress homocoupling. What is the mechanism behind this, and how much should I use?

A2: Yes, the addition of a copper(I) co-catalyst is a highly effective strategy. The beneficial effect of CuI is multifaceted:

  • Preferential Transmetalation: In polar solvents, it is theorized that the organostannane first transmetalates with the copper(I) salt to form a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the palladium center, outcompeting the homocoupling pathway.

  • Ligand Scavenging: In ethereal solvents, CuI can act as a scavenger for excess phosphine ligands.[2] Free phosphine ligands in solution can inhibit the rate-determining transmetalation step of the desired cross-coupling, and by removing them, CuI indirectly favors the productive catalytic cycle.

A catalytic amount of CuI, typically in the range of 5-20 mol%, is usually sufficient. In some challenging cases, stoichiometric amounts have been used. It's crucial to optimize the loading for your specific substrates. A study on a palladium-free, copper-catalyzed Stille coupling of a functionalized organostannylfuran with allylic bromides found that as little as 5 mol% CuI with an inorganic base could afford the coupled product in excellent yield.[3]

Q3: My reaction is sluggish, and I'm still observing homocoupling even with CuI. Could my choice of palladium catalyst or ligand be the issue?

A3: Absolutely. The choice of both the palladium source and the ancillary ligand is critical for both reactivity and selectivity.

  • Palladium Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often more efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] This can lead to lower catalyst loadings, shorter reaction times, and cleaner reactions. For instance, PdCl₂(CH₃CN)₂ has been shown to be a highly efficient catalyst for the synthesis of functionalized furans.[5]

  • Ligands: The ligand's steric and electronic properties play a crucial role.

    • Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can accelerate the rates of oxidative addition and reductive elimination, which can favor the desired cross-coupling over homocoupling.[2]

    • For some substrates, arsene ligands like triphenylarsine (AsPh₃) in combination with CuI have been shown to be essential for obtaining the desired product.[2]

It is highly recommended to screen a small panel of ligands and palladium precatalysts to identify the optimal combination for your specific substrate pairing.

Q4: Does reaction temperature influence the extent of homocoupling?

A4: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired Stille coupling, they can also disproportionately accelerate the rate of side reactions like homocoupling and protodestannylation (cleavage of the C-Sn bond by acidic protons). It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates like this compound, starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress is a good strategy.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Stille cross-coupling cycle and the undesired homocoupling pathway.

Stille_vs_Homocoupling cluster_stille Desired Stille Cross-Coupling cluster_homo Undesired Homocoupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product Stannane R²-SnBu₃ (this compound) Stannane->TM Halide R¹-X Halide->OA Pd0_homo Pd(0)L₂ Radical Radical Pathway Pd0_homo->Radical Stannane1 R²-SnBu₃ Stannane1->Radical Stannane2 R²-SnBu₃ Stannane2->Radical Dimer R²-R² (2,2'-Bifuran) Radical->Dimer

Caption: Competing pathways: Desired Stille coupling vs. undesired homocoupling.

Comparative Data on Reaction Conditions

The following table summarizes the impact of various additives on the yield of Stille coupling products, providing a basis for experimental design. While specific data for this compound homocoupling is sparse in a comparative tabular format, the following results from a closely related copper-catalyzed system offer valuable insights.

EntryCatalyst (mol%)Additive (equiv)SolventTemperature (°C)Time (h)Yield of Cross-Coupled Product (%)Reference
1CuI (50)Na₂CO₃ (0.1)DMSO/THF (3:1)233.570[3]
2CuI (50)Na₂CO₃ (0.1)DMF233.582[3]
3CuI (5)Na₂CO₃ (0.1)DMF233.589[3]
4CuI (5)Cs₂CO₃ (0.1)DMF233.590[3]
5NoneNa₂CO₃ (0.1)DMF233.5No Reaction[3]

Data adapted from a study on the copper-catalyzed Stille coupling of a functionalized organostannylfuran with allyl bromide.[3] These results clearly demonstrate the crucial role of the copper catalyst and the beneficial effect of optimizing the base and solvent.

Optimized Experimental Protocol for Minimizing Homocoupling

This protocol incorporates best practices to suppress the formation of 2,2'-bifuran in the Stille coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or dioxane)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram:

Protocol_Workflow start Start: Prepare Schlenk Flask reagents Add Aryl Bromide, Pd Precatalyst, Ligand, & CuI start->reagents inert Establish Inert Atmosphere (3x Vacuum/Backfill with Argon) reagents->inert solvent Add Degassed Solvent via Syringe inert->solvent stannane Add this compound via Syringe solvent->stannane reaction Heat to Optimized Temperature (e.g., 80 °C) stannane->reaction monitor Monitor Progress by TLC/GC-MS reaction->monitor workup Cool to RT, Aqueous Workup (e.g., KF solution) monitor->workup purify Purify by Flash Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for an optimized Stille coupling protocol.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if using a catalyst that is not pre-ligated, 1-2 mol%), and copper(I) iodide (10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, to make a ~0.1 M solution) via syringe.

  • Stannane Addition: Add this compound (1.1-1.2 equiv) via syringe. A slight excess of the stannane is often beneficial.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 30 minutes before filtering through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-furan.

References

  • Al-Amin, M., Roth, G. J., & Roy, R. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. ACS Omega, 5(25), 15485–15493. [Link]

  • Al-Masum, M. A., & Al-Zoubi, R. M. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 844. [Link]

  • Stille reaction. (2023). In Wikipedia. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3164-3168. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]

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Validation & Comparative

A Researcher's Guide to Furan C-C Bond Formation: 2-(Tributylstannyl)furan vs. 2-Furyllithium

Author: BenchChem Technical Support Team. Date: January 2026

The furan ring is a cornerstone structural motif in medicinal chemistry and natural product synthesis. Its prevalence demands robust and versatile methods for carbon-carbon bond formation at the C2 position. Among the plethora of cross-coupling protocols, two nucleophilic partners stand out: the shelf-stable 2-(tributylstannyl)furan for Stille couplings and the highly reactive 2-furyllithium, typically used in Negishi-type couplings after transmetalation. This guide provides a direct comparison of these two reagents, offering insights into their preparation, reactivity, operational handling, and respective advantages to help researchers make informed decisions in their synthetic campaigns.

At a Glance: Key Decision-Making Parameters

FeatureThis compound (Stille Coupling)2-Furyllithium (via Negishi Coupling)
Reagent Stability & Handling Stable, isolable liquid; can be purified by distillation and stored for extended periods.[1][2]Highly reactive and unstable; generated in situ at low temperatures and used immediately.[3][4][5]
Functional Group Tolerance Excellent; compatible with a wide range of functional groups (esters, ketones, amides, etc.).[6][7]Poor to moderate; highly basic and nucleophilic nature incompatible with acidic protons and many electrophilic groups.[8]
Reaction Conditions Generally mild, though often requires elevated temperatures (60-120 °C).Requires cryogenic temperatures (-78 °C) for generation, followed by coupling, which may proceed at room temperature.
Toxicity & Environmental Impact High; organotin byproducts are toxic and require specific workup procedures for removal.[9][10]Lower; organozinc byproducts are more environmentally benign. Organolithium reagents are pyrophoric.[8]
Workup & Purification Can be challenging due to the need to remove tin residues, often requiring a fluoride wash or specialized chromatography.[11][12]Generally more straightforward, with standard aqueous workup procedures.
Primary Application Ideal for late-stage functionalization of complex, highly functionalized molecules.[6][7]Best for early-stage synthesis with less complex substrates lacking sensitive functional groups.[8][13]

Mechanistic Underpinnings: Stille vs. Negishi Coupling

Both reactions are powerful palladium-catalyzed cross-couplings that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The critical difference lies in the organometallic nucleophile and the nature of the transmetalation step.

The Stille coupling utilizes an organotin reagent. The transmetalation step is generally the rate-limiting step and is thought to proceed through a neutral, associative mechanism. The use of polar aprotic solvents and additives like lithium chloride can accelerate this step.[14]

The Negishi coupling employs an organozinc reagent, which is more reactive than its organotin counterpart.[15] The 2-furyllithium is first generated and then transmetalated with a zinc salt (e.g., ZnCl₂) to form the more reactive and thermally stable 2-furylzinc species. This reagent then undergoes a rapid transmetalation with the palladium complex.[8][16]

Stille_vs_Negishi_Cycles Figure 1. Catalytic Cycles cluster_stille Stille Coupling cluster_negishi Negishi Coupling s_pd0 Pd(0)L₂ s_oa R-Pd(II)L₂(X) s_pd0->s_oa Oxidative Addition s_tm R-Pd(II)L₂(Furyl) s_oa->s_tm Transmetalation s_tm->s_pd0 s_re R-Furyl s_tm->s_re Reductive Elimination s_stannane Furyl-SnBu₃ s_stannane->s_tm s_halide R-X s_halide->s_oa n_pd0 Pd(0)L₂ n_oa R-Pd(II)L₂(X) n_pd0->n_oa Oxidative Addition n_tm R-Pd(II)L₂(Furyl) n_oa->n_tm Transmetalation n_tm->n_pd0 n_re R-Furyl n_tm->n_re Reductive Elimination n_zinc Furyl-ZnX n_zinc->n_tm n_halide R-X n_halide->n_oa

A simplified comparison of the Stille and Negishi catalytic cycles.

Practical Considerations & Workflow Comparison

The choice between these reagents often comes down to practical laboratory considerations, from initial reagent preparation to final product purification.

Workflow_Comparison Figure 2. Workflow Comparison cluster_stannyl This compound Workflow cluster_lithium 2-Furyllithium Workflow stannyl_start Purchase or Synthesize This compound stannyl_store Store reagent (stable liquid) stannyl_start->stannyl_store stannyl_setup Set up Stille Coupling: - Degas solvent - Add Pd catalyst, ligand,  R-X, and stannane stannyl_store->stannyl_setup stannyl_react Heat reaction (e.g., 80-100 °C) stannyl_setup->stannyl_react stannyl_workup Workup: - Quench - KF wash to remove tin - Extraction stannyl_react->stannyl_workup stannyl_purify Purification: - Column chromatography (may require special care to remove all tin byproducts) stannyl_workup->stannyl_purify lithium_start Start with Furan lithium_generate Generate 2-Furyllithium in situ: - Anhydrous solvent - Add n-BuLi at -78 °C lithium_start->lithium_generate lithium_transmetalate Transmetalate to Zinc: - Add ZnCl₂ solution - Warm slightly lithium_generate->lithium_transmetalate lithium_setup Set up Negishi Coupling: - Add Pd catalyst, ligand,  and R-X to organozinc lithium_transmetalate->lithium_setup lithium_react React at RT to 60 °C lithium_setup->lithium_react lithium_workup Workup: - Quench - Standard aqueous extraction lithium_react->lithium_workup lithium_purify Purification: - Standard column  chromatography lithium_workup->lithium_purify

Step-by-step comparison of laboratory workflows.
Reagent Preparation and Handling
  • This compound: This reagent is a commercially available, high-boiling point liquid that is stable to air and moisture, allowing for easy storage and handling.[2] It can be synthesized by the lithiation of furan followed by quenching with tributyltin chloride.[1] Its stability is a significant advantage for routine use and screening reactions.

  • 2-Furyllithium: This is a powerful nucleophile and a strong base that is highly sensitive to air and moisture.[3] It is not isolated but generated in situ, typically by the deprotonation of furan with an organolithium base like n-butyllithium at cryogenic temperatures (-78 °C).[5][17] For Negishi couplings, it must then be transmetalated with a zinc salt, adding a step to the reaction setup.[18] This multi-step, in situ process requires strict anhydrous and inert atmosphere techniques.

Functional Group Tolerance: The Deciding Factor

The most significant distinction between the two methods is their compatibility with other functional groups.

  • Stille Coupling: The Stille reaction is renowned for its exceptional functional group tolerance.[6][7] The organostannane is relatively unreactive towards common organic functionalities like esters, amides, ketones, nitriles, and nitro groups. This makes it the superior choice for coupling reactions on complex substrates, particularly in the later stages of a total synthesis.

  • Negishi Coupling: The precursor, 2-furyllithium, is a potent base and will readily deprotonate any acidic protons (e.g., -OH, -NH, -SH). It can also add to electrophilic carbonyls. While the resulting organozinc reagent is less basic, the initial generation step severely limits the compatible functional groups on the substrate.[8] Therefore, this method is better suited for simpler substrates where protecting group strategies can be easily implemented if necessary.

Toxicity and Purification

A major drawback of the Stille coupling is the toxicity of organotin compounds.[9][10] The tributyltin byproducts (e.g., Bu₃SnCl) are often difficult to separate from the desired product due to their nonpolar nature. Standard purification protocols require a post-reaction wash with an aqueous fluoride solution (e.g., KF) to precipitate the tin as a filterable solid.[11][12] In contrast, the zinc byproducts from a Negishi coupling are generally less toxic and more easily removed during a standard aqueous workup, simplifying purification.[8]

Experimental Protocols

Protocol 1: Stille Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound (1.1 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-iodoanisole and Pd(PPh₃)₄.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add this compound via syringe and stir the mixture.

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature.

  • Add an equal volume of saturated aqueous KF solution and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.[11]

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)furan.

Protocol 2: Negishi Coupling of 2-Furyllithium with 4-Iodoanisole

Materials:

  • Furan (1.2 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Zinc chloride (1.2 equiv, 0.5 M solution in THF)

  • 4-Iodoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Anhydrous THF

Procedure:

  • Generation of Organozinc: To an oven-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add furan via syringe.

  • Slowly add n-butyllithium solution dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add the zinc chloride solution dropwise to the freshly prepared 2-furyllithium.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The 2-furylzinc chloride reagent is now formed.

  • Coupling Reaction: In a separate flask, add 4-iodoanisole and Pd(PPh₃)₄ under an inert atmosphere.

  • Transfer the prepared 2-furylzinc chloride solution to the second flask via cannula.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until complete (typically 4-8 hours).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

The choice between this compound and 2-furyllithium is a classic trade-off between operational convenience and reagent reactivity.

Choose this compound for Stille Coupling when:

  • The substrate contains sensitive functional groups (esters, amides, ketones).

  • The reaction is part of a late-stage functionalization in a complex synthesis.

  • Operational simplicity and the use of a stable, off-the-shelf reagent are prioritized.

  • The lab is equipped to handle and dispose of toxic organotin waste properly.

Choose 2-Furyllithium for Negishi Coupling when:

  • The coupling partners are simple and lack sensitive functional groups.

  • Higher reactivity is needed for unreactive coupling partners.

  • Avoiding highly toxic tin reagents is a primary concern.

  • The researcher is proficient with air- and moisture-sensitive techniques required for generating organolithium reagents.

Ultimately, both reagents are invaluable tools for introducing the furan moiety. By understanding their distinct characteristics, chemists can select the optimal method to advance their synthetic goals efficiently and successfully.

References

  • Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry. Benchchem.
  • Negishi coupling. In Wikipedia. [Link]

  • Negishi and Stille Coupling Reactions. A NET GATE Perspective (YouTube). [Link]

  • Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Furans. Benchchem.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Correa, A., & Carril, M. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Society Reviews, 40(10), 5141-5156.
  • Meyers, C., & Beaudry, C. M. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810.
  • Meyers, C., & Beaudry, C. M. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807–5810.
  • Stille Coupling. Organic Chemistry Portal. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Watson, D. A., & Jarvo, E. R. (2013). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(4), 1252-1255.
  • An efficient method for removing organotin impurities. Shandong Look Chemical Co.,Ltd. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 127(33), 11620-11621.
  • Wang, D., & Wang, C. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1438.
  • Optimized reaction of 2-furyllithium with propylene oxide. ResearchGate. [Link]

  • Negishi coupling – Knowledge and References. Taylor & Francis. [Link]

  • Catalytic cycles of the Negishi and Stille coupling reactions. ResearchGate. [Link]

  • Dealkylation of Organotin Compounds by Biological Dithiols: Toward the Chemistry of Organotin Toxicity. Journal of the American Chemical Society, 124(16), 4216-4217.
  • Muzammil, et al. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers, 78, 3399–3430.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • Barnes, J. M., & Stoner, H. B. (1959). The toxicity of tin compounds. Pharmacological Reviews, 11(2), 211-231.
  • This compound. PubChem. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.
  • Lithium, 2-furanyl-. LookChem. [Link]

  • Norio, M., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Low-cost transition metal catalysed Negishi coupling: an update. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. ResearchGate. [Link]

  • 2-Lithiofuran. PubChem. [Link]

  • General routes to 4-methyl-2-substituted-furans: a total synthesis of pleraplysillin-2, a metabolite of the sponge, Pleraplysilla spinifera. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

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A Comparative Guide to Greener Alternatives for C-C Bond Formation: Moving Beyond 2-(Tributylstannyl)furan in Stille Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Moiety and the Stille Reaction Dilemma

The furan ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. For decades, the palladium-catalyzed Stille cross-coupling reaction has been a cornerstone for forging carbon-carbon bonds and incorporating this vital heterocycle into complex molecular architectures.[1] The use of organostannane reagents, such as 2-(tributylstannyl)furan, has been widespread due to their general stability to air and moisture, and their broad functional group tolerance under neutral reaction conditions.[2]

However, the utility of the Stille reaction is overshadowed by a significant and persistent drawback: the toxicity of organotin compounds.[3] Tributyltin (TBT) derivatives are potent immunotoxins, endocrine disruptors, and environmental pollutants that are notoriously difficult to remove from reaction products.[4][5][6] The high lipophilicity of tin byproducts complicates purification, often requiring multiple chromatographic steps and posing a major barrier to the synthesis of active pharmaceutical ingredients (APIs) where purity is paramount.[7]

This guide provides an in-depth, data-driven comparison of the primary alternatives to this compound. We will move beyond a simple listing of methods to explore the mechanistic nuances, practical considerations, and experimental data that empower researchers, scientists, and drug development professionals to select the most effective and sustainable strategy for their synthetic goals. We will evaluate leading alternatives including the Suzuki-Miyaura, Hiyama, and Negishi couplings, as well as the emerging field of direct C-H functionalization, providing a comprehensive roadmap to greener and more efficient furan chemistry.

Part 1: The Incumbent Reagent: Understanding this compound

Before exploring alternatives, it is crucial to benchmark the performance and pitfalls of the current standard. This compound is a powerful reagent, but its application comes with significant safety and purification burdens.

The Toxicity Profile of Tributyltin

Tributyltin compounds are known to be highly toxic.[8] They can accumulate in the food chain and have been shown to cause immune system damage, endocrine disruption, and developmental effects in various organisms. In a laboratory setting, occupational exposure to TBT can lead to skin and respiratory irritation.[7] The primary challenge for chemists is the removal of stoichiometric tin-containing byproducts (e.g., XSnBu₃) from the desired product, a problem that escalates significantly at larger scales.

Baseline Stille Protocol: Arylation of this compound

A typical procedure involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst.

  • Reaction Setup: To a dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 eq), the aryl halide (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and an anhydrous, degassed solvent such as toluene or DMF.

  • Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Workup & Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and often washed with an aqueous solution of potassium fluoride (KF) to precipitate insoluble tributyltin fluoride. The organic layer is then dried and concentrated. Purification almost invariably requires column chromatography to remove residual tin impurities.

The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the furan group is transferred from tin to palladium, is the key bond-forming event.

Stille_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X (Aryl Halide) Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both R²-SnBu₃ (2-Furylstannane) PdII_Both->Pd0 R¹-R² (Product) RedElim Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Part 2: The Leading Contender: Suzuki-Miyaura Coupling with 2-Furylboron Reagents

The Suzuki-Miyaura coupling is arguably the most widely adopted alternative to the Stille reaction.[9] Its popularity stems from the low toxicity and environmental impact of organoboron reagents and their byproducts, which are typically inorganic salts that are easily removed by aqueous workup.[10][11]

The Family of 2-Furylboron Reagents

Unlike the singular stannane reagent, Suzuki couplings offer a variety of furan donors:

  • 2-Furylboronic Acid: While commercially available, it is prone to decomposition (protodeboronation), especially at the elevated temperatures often required for coupling.[12]

  • 2-Furylboronic Acid Pinacol Ester: A more stable and commonly used alternative that releases the boronic acid in situ.

  • Potassium 2-Furyltrifluoroborate: An air-stable, crystalline solid that offers high reactivity and stability.

  • 2-Furyl MIDA Boronate: A highly stable, protected form of the boronic acid that is robust to purification and slowly releases the active species under reaction conditions.

Head-to-Head Comparison: Stille vs. Suzuki

FeatureStille Coupling (2-Tributylstannylfuran)Suzuki-Miyaura Coupling (2-Furylboron Reagents)
Toxicity High (Reagents and byproducts are toxic)[7][8]Low (Boron compounds have low toxicity)[11]
Byproduct Removal Difficult (Requires chromatography, KF wash)Easy (Typically removed by aqueous workup)[10]
Reaction Conditions Generally neutral, no base required.Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9]
Reagent Stability Generally stable to air and moisture.[1]Varies; boronic acids can be unstable, while esters and trifluoroborates are robust.[12]
Functional Group Tol. Excellent, especially for base-sensitive substrates.Very good, but base-sensitive groups may be an issue.
Commercial Availability Reagent is commercially available.Wide variety of boronic acids and esters are available.[13]

Experimental Protocol: Suzuki Coupling with 2-Furylboronic Acid Pinacol Ester

  • Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), 2-furylboronic acid pinacol ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2 mol%), and a base like K₃PO₄ (3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture like dioxane/water (4:1).

  • Execution: Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude product, which is often significantly cleaner than the product from a Stille reaction.

The Suzuki-Miyaura Catalytic Cycle

The key difference from the Stille cycle is the transmetalation step, which requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[9][14]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X (Aryl Halide) Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both PdII_Both->Pd0 R¹-R² (Product) RedElim Reductive Elimination Boronate [R²-B(OR)₃]⁻ Boronate->PdII_Aryl BoronicEster R²-B(OR)₂ (2-Furylboronate) BoronicEster->Boronate Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 3: The Silicon-Based Alternative: Hiyama Coupling with 2-Furylsilanes

The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[15] Like boron, silicon is non-toxic and its byproducts are environmentally benign. Organosilanes are often highly stable, isolable, and compatible with a wide range of reaction conditions, making them attractive for complex molecule synthesis.[16]

Activation is Key: From Fluoride to Silanols

The central challenge in Hiyama coupling is the activation of the relatively inert Si-C bond.[15]

  • Fluoride Activation: The classic Hiyama coupling uses a stoichiometric fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent, pentacoordinate silicon species that is active in transmetalation.

  • Hiyama-Denmark Coupling: A significant advancement involves the use of organosilanols (R₃Si-OH). These can be activated by a simple base, avoiding the need for fluoride and expanding substrate scope to include silyl-protected functional groups.[17] This modification makes the reaction more practical for large-scale applications.[18]

Comparative Data: Stille vs. Hiyama

FeatureStille Coupling (2-Tributylstannylfuran)Hiyama Coupling (2-Furylsilanes/silanols)
Toxicity HighVery Low (Silicon byproducts are inert)[16]
Activator None required.Requires stoichiometric activator (fluoride or base).[15]
Reagent Stability GoodExcellent (Organosilanes are very robust).[16]
Reaction Rate Generally fast.Can be slower; rate depends on the activator and silane.
Byproduct Removal DifficultEasy (Silicates are easily removed).

Experimental Protocol: Hiyama-Denmark Coupling of a 2-Furylsilanol

  • Reagent Preparation: The 2-furylsilanol can be prepared by hydrolysis of the corresponding chlorosilane or alkoxysilane.

  • Reaction Setup: Combine the aryl halide (1.0 eq), the 2-furylsilanol (e.g., (2-furyl)dimethylsilanol, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos), and a base such as KOSiMe₃ or t-BuOK (2.0 eq) in an anhydrous solvent like THF or dioxane.

  • Execution: Heat the reaction under an inert atmosphere. The reaction progress is monitored by standard techniques.

  • Workup: The reaction is quenched with water, extracted with an organic solvent, washed, dried, and concentrated. Purification is typically straightforward.

The Hiyama Catalytic Cycle

The cycle mirrors the others, with the transmetalation step being initiated by an activator that generates a reactive pentacoordinate silicate or silanolate.

Hiyama_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X (Aryl Halide) Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both PdII_Both->Pd0 R¹-R² (Product) RedElim Reductive Elimination Silicate [R²-SiR₃(OH)]⁻ Silicate->PdII_Aryl Silanol R²-SiR₂OH (2-Furylsilanol) Silanol->Silicate Base Base Base->Silicate

Caption: The catalytic cycle of the Hiyama-Denmark coupling.

Part 4: The High-Reactivity Option: Negishi Coupling with 2-Furylzinc Reagents

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling chemistry.[19] This high reactivity often allows for reactions to proceed under very mild conditions, sometimes at room temperature, with excellent functional group tolerance.

The primary drawback has historically been the air and moisture sensitivity of organozinc reagents, requiring strict anhydrous and anaerobic techniques.[19] However, recent innovations have led to the development of solid, moderately air-stable heteroaryl zinc reagents, which significantly improves their practicality and ease of handling.[20][21][22]

Comparative Data: Stille vs. Negishi

FeatureStille Coupling (2-Tributylstannylfuran)Negishi Coupling (2-Furylzinc Halides)
Toxicity HighModerate (Zinc salts are less toxic than tin)
Reactivity GoodVery High (Often proceeds at room temp)[19]
Reagent Handling Air/moisture stable.Traditionally requires inert atmosphere; newer solid reagents are more stable.[20]
Functional Group Tol. ExcellentExcellent, including esters and ketones.[21]
Preparation Reagent is commercially available.Often prepared in situ from 2-lithiofuran or 2-furyl Grignard and ZnCl₂.

Experimental Protocol: In Situ Generation and Negishi Coupling of 2-Furylzinc

  • Reagent Generation: In a dry flask under argon, dissolve 2-bromofuran (1.0 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.0 eq) dropwise. After stirring, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF and allow the mixture to warm to room temperature. This generates the 2-furylzinc chloride reagent.

  • Coupling Reaction: To the freshly prepared organozinc solution, add the aryl halide (0.9 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until complete.

  • Workup: Quench the reaction carefully with saturated NH₄Cl solution, extract with an organic solvent, wash with brine, dry, and concentrate.

Part 5: The Atom-Economical Frontier: Direct C-H Functionalization of Furan

The most sustainable long-term alternative to pre-formed organometallic reagents is the direct functionalization of furan's C-H bonds.[23] This approach is highly atom-economical as it avoids the synthesis and use of stoichiometric organometallic intermediates, thereby minimizing waste.[24]

Significant progress has been made in the palladium-catalyzed direct arylation of furans with aryl halides.[25] These reactions typically couple at the C5 position of a 2-substituted furan or the C2 position of unsubstituted furan. The main challenges remain controlling regioselectivity, especially for functionalizing the C3 or C4 positions, and broadening the substrate scope.[23][26]

CH_vs_CrossCoupling cluster_CC Traditional Cross-Coupling cluster_CH Direct C-H Functionalization Furan Furan Step1 1. Halogenation or Lithiation/Borylation etc. Furan->Step1 Organometallic Furan-M (M = Sn, B, Si, Zn) Step1->Organometallic Step2 2. Pd-catalyzed Cross-Coupling Organometallic->Step2 Product_CC Arylated Furan Step2->Product_CC Waste_CC Waste: - Halide salt - Metal byproduct (Sn, B, Si, Zn) Step2->Waste_CC ArylX Ar-X ArylX->Step2 Furan_CH Furan Step_CH Pd-catalyzed C-H Activation Furan_CH->Step_CH Product_CH Arylated Furan Step_CH->Product_CH Waste_CH Waste: - H-X Step_CH->Waste_CH ArylX_CH Ar-X ArylX_CH->Step_CH

Caption: Cross-Coupling vs. C-H Activation Workflow.

Part 6: Synthesis and Decision-Making Guide

Choosing the right method depends on a careful analysis of the project's specific requirements, including substrate complexity, scale, cost, and safety considerations.

Summary Comparison of Alternatives

MethodKey AdvantageKey DisadvantageBest For...
Stille High functional group tolerance, neutral conditions.High toxicity, difficult purification.Late-stage functionalization with very sensitive substrates.
Suzuki Low toxicity, easy workup, vast reagent availability.Requires base, potential boronic acid instability.General purpose, large-scale synthesis, early-stage discovery.
Hiyama Very low toxicity, stable reagents.Requires stoichiometric activator, can be slower.Green chemistry applications, silyl-protected substrates.
Negishi High reactivity, mild conditions.Air/moisture sensitive reagents.Rapid synthesis, sterically hindered substrates.
C-H Activation Most atom-economical, reduces steps.Limited scope, regioselectivity can be an issue.Simple, unfunctionalized furan starting materials.

Decision Tree for Method Selection

Decision_Tree Start Start: Need to synthesize an arylated furan Q_Toxicity Is removing toxic metal byproduct a major concern? Start->Q_Toxicity Stille Consider Stille Coupling Q_Toxicity->Stille No Q_Base Is the substrate sensitive to strong base? Q_Toxicity->Q_Base Yes Q_Base->Stille Yes Suzuki Use Suzuki Coupling (Leading Choice) Q_Base->Suzuki No Q_Reactivity Is high reactivity at low temp required? Suzuki->Q_Reactivity If yields are low... Negishi Use Negishi Coupling (Handle with care) Q_Reactivity->Negishi Yes Q_Atom Is atom economy critical? Is furan starting material simple? Q_Reactivity->Q_Atom No Hiyama Consider Hiyama Coupling (Greenest Option) Q_Atom->Hiyama No CH_Activation Explore Direct C-H Activation Q_Atom->CH_Activation Yes

Caption: A guide to selecting the optimal coupling method.

Conclusion and Future Outlook

The era of defaulting to this compound for the synthesis of furan-containing molecules is drawing to a close. Driven by the dual imperatives of safety and sustainability, the synthetic community has developed a robust toolkit of alternatives. The Suzuki-Miyaura coupling has emerged as the preeminent replacement, offering a combination of low toxicity, broad reagent availability, and operational simplicity. For applications demanding the highest level of green chemistry or tolerance to silyl protecting groups, the Hiyama coupling is an excellent choice. When sheer reactivity is needed to overcome challenging substrates, the Negishi coupling, now more accessible through stabilized reagents, remains a powerful option.

Looking forward, the continued development of direct C-H functionalization holds the greatest promise. As catalysts become more active and selective, these methods will further streamline synthesis, reduce waste, and truly embody the principles of green chemistry, rendering the use of toxic organometallic reagents obsolete for an ever-expanding range of applications.

References

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]

  • Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Royal Society of Chemistry. [Link]

  • An Overview on Toxicity of Tributyltin. International Scientific Organization. [Link]

  • C−H Activation Based Functionalization of Furfural Derivatives. ResearchGate. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health (PMC). [Link]

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ACS Publications. [Link]

  • Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate. [Link]

  • Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed. [Link]

  • Toxicity and speciation analysis of organotin compounds. African Journal of Pure and Applied Chemistry. [Link]

  • Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. Edinburgh Research Explorer. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • TRIBUTYLTIN (TBT). Oregon Department of Human Services. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health (PMC). [Link]

  • Synthetic process for preparing 2-furoic acid derivatives.
  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. ACS Publications. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. PubMed. [Link]

  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ResearchGate. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Institutes of Health (PMC). [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. ResearchGate. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Chemistry Portal. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. National Institutes of Health (PMC). [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. MIT DSpace. [Link]

  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. National Institutes of Health (PMC). [Link]

  • Stille reaction. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC). [Link]

  • Suzuki reaction. Wikipedia. [Link]

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A Comparative Guide to the Reactivity of Trimethylstannyl vs. Tributylstannyl Furan in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the arsenal of cross-coupling methodologies, the Stille reaction stands out for its tolerance of a wide array of functional groups, a critical feature in the synthesis of complex molecules.[1] The choice of the organostannane reagent is a pivotal decision in this process, directly influencing reaction efficiency, yield, and purification strategies. This guide provides an in-depth technical comparison of two commonly employed reagents for the introduction of a furan moiety: 2-(trimethylstannyl)furan and 2-(tributylstannyl)furan.

The Crux of the Matter: Reactivity and the Transmetalation Step

The overall efficacy of a Stille coupling reaction is often dictated by the rate of the transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst.[2] It is in this critical phase of the catalytic cycle that the differences between trimethylstannyl and tributylstannyl furans become most apparent.

Mechanistic Insights

The Stille reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Stille_Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)L₂-X Pd0:e->PdII:w R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII:s->PdII_R1R2:n R²-SnR₃ Byproduct X-SnR₃ PdII->Byproduct Transmetalation Transmetalation (Rate-Determining Step) Stannane R²-SnR₃ (Stannyl Furan) PdII_R1R2:n->Pd0:s Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination RX R¹-X (Aryl/Vinyl Halide)

Figure 1. Simplified catalytic cycle of the Stille reaction.

Experimental and computational studies indicate that trimethylstannyl compounds exhibit higher reactivity compared to their tributylstannyl counterparts.[3] This enhanced reactivity is primarily attributed to the reduced steric bulk of the methyl groups on the tin atom. The smaller methyl groups present less steric hindrance as the organostannane approaches the palladium complex for the crucial transmetalation step. This facilitates the formation of the necessary transition state, leading to a faster transfer of the furan group.

In a compelling example from solid-phase synthesis, a coupling reaction with a phenyltrimethyltin reagent resulted in complete conversion, whereas the analogous reaction with phenyltributyltin failed entirely. This was directly attributed to the superiority of the trimethyltin derivative in the transmetalation step.[4] While this example does not involve furan, the underlying principle of steric influence on the transmetalation rate is broadly applicable.

The choice of the non-transferable alkyl groups (methyl vs. butyl) thus presents a classic trade-off:

  • Trimethylstannyl Furan: Favored for reactions where the electrophile is sterically hindered or electronically deactivated, as the higher intrinsic reactivity can help overcome these barriers and achieve reasonable reaction times and yields.

  • Tributylstannyl Furan: Often sufficient for reactions with activated or unhindered electrophiles. The lower reactivity can sometimes be advantageous in complex syntheses where side reactions are a concern.

A Critical Consideration: Toxicity

The utility of organotin reagents is tempered by their significant toxicity. This is a paramount consideration for laboratory safety, process scale-up, and environmental impact. A stark difference exists between the toxicity profiles of trimethyltin and tributyltin compounds.

Trimethyltin derivatives are known to be potent neurotoxins and are considerably more toxic than their tributyltin analogues.[5] Some sources suggest the toxicity of trimethylstannyl compounds can be up to 1000 times greater than that of tributylstannyl compounds.[3] This dramatic difference is quantitatively supported by acute toxicity data.

CompoundSpeciesRouteLD50 Value
Trimethyltin ChlorideRatOral12.6 mg/kg[5]
Tributyltin ChlorideRatOral122 - 349 mg/kg[5]
Table 1: Comparison of Acute Oral Toxicity (LD50) in Rats.

The data clearly illustrates that trimethyltin chloride is an order of magnitude more acutely toxic than tributyltin chloride. This necessitates more stringent handling precautions, including the use of chemical fume hoods, appropriate personal protective equipment (PPE), and rigorous decontamination procedures. For large-scale applications in drug development, the high toxicity of trimethyltin compounds can be a significant barrier to their use.

The Aftermath: Purification and Byproduct Removal

A practical challenge in Stille couplings is the removal of stoichiometric tin-containing byproducts (Me₃SnX or Bu₃SnX) from the reaction mixture. Both trimethyltin and tributyltin byproducts can be difficult to separate from the desired product due to their often nonpolar nature. However, the significantly higher toxicity of trimethyltin residues makes their complete removal a more critical issue, especially for compounds intended for biological evaluation.

Several methods have been developed to address this purification challenge:

  • Aqueous Potassium Fluoride (KF) Wash: This is the most common and often effective method. Treatment of the reaction mixture with a saturated aqueous solution of KF precipitates the organotin halides as insoluble and less toxic tin fluorides (Me₃SnF or Bu₃SnF), which can then be removed by filtration.

  • Chromatography: Flash column chromatography is a standard purification technique. The polarity of organotin byproducts can be similar to the coupled product, leading to co-elution. Treating the silica gel with triethylamine (~2-5%) can help retain the acidic tin byproducts, improving separation.[5]

  • Specialized Reagents: For particularly challenging separations, the use of polymer-supported or fluorous-tagged organotin reagents can simplify purification to a simple filtration step.

While these methods are applicable to both reagent classes, the consequences of incomplete removal are far more severe with trimethylstannyl derivatives. Therefore, the choice of tributylstannyl furan may be strategically advantageous if purification is anticipated to be difficult, as the residual byproducts are less hazardous.

Experimental Protocol: A Representative Stille Coupling

The following protocol provides a representative example for the Stille coupling of an aryl bromide with this compound. The principles and steps are broadly applicable to trimethylstannyl furan, though reaction times may be shorter.

Reaction: Coupling of 1-bromo-4-nitrobenzene with this compound

Materials:

  • 1-bromo-4-nitrobenzene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere, which is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 eq), this compound (1.1 mmol, 1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The use of a slight excess of the organostannane ensures complete consumption of the limiting aryl bromide.

  • Solvent Addition: Add 20 mL of anhydrous, degassed toluene via syringe. The solvent must be free of oxygen and water to maintain catalyst activity.

  • Reaction: The reaction mixture is heated to 100 °C under a positive pressure of argon. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The toluene is removed under reduced pressure. The residue is redissolved in diethyl ether (30 mL) and transferred to a separatory funnel.

  • Byproduct Removal: The ether solution is stirred vigorously with a saturated aqueous solution of potassium fluoride (KF) (20 mL) for 1-2 hours. A precipitate of tributyltin fluoride will form.

  • Purification: The mixture is filtered through a pad of celite to remove the tin fluoride precipitate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-(4-nitrophenyl)furan.

Conclusion and Recommendations

The choice between trimethylstannyl furan and tributylstannyl furan is a nuanced decision that requires careful consideration of the specific synthetic challenge.

Decision_Tree start Choosing a Stannyl Furan Reagent substrate Is the electrophile sterically hindered or deactivated? start->substrate use_trimethyl Consider 2-(Trimethylstannyl)furan (Higher Reactivity) substrate->use_trimethyl Yes use_tributyl This compound is likely sufficient (Lower Toxicity) substrate->use_tributyl No toxicity_check Are stringent toxicity controls and purification feasible? use_trimethyl->toxicity_check proceed_trimethyl Proceed with Trimethylstannyl toxicity_check->proceed_trimethyl Yes reconsider_tributyl Re-evaluate with Tributylstannyl or alternative methods toxicity_check->reconsider_tributyl No

Sources

A Comprehensive Spectroscopic Guide to 2-(Tributylstannyl)furan for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, organotin reagents remain indispensable tools for the construction of complex molecular architectures. Among these, 2-(Tributylstannyl)furan stands out as a versatile building block, particularly in Stille cross-coupling reactions, for the introduction of a furan-2-yl moiety. A thorough understanding of its spectroscopic properties is paramount for its effective use, ensuring purity, and characterizing reaction outcomes. This guide provides a detailed spectroscopic characterization of this compound, comparing its spectral features with relevant alternatives and offering insights into the interpretation of the underlying data.

Introduction to this compound and its Analytical Significance

This compound, with the chemical formula C₁₆H₃₀OSn, is a key organometallic reagent.[1] Its utility in carbon-carbon bond formation necessitates a robust analytical framework for its quality control and for monitoring its reactivity. Full spectroscopic characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure and purity. This guide will delve into each of these techniques, presenting experimental data and explaining the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. We will examine the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, which together provide a comprehensive map of the hydrogen, carbon, and tin environments within the molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of organotin compounds is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra using standard pulse sequences. For ¹³C and ¹¹⁹Sn, proton decoupling is typically employed to simplify the spectra and improve the signal-to-noise ratio.

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS). For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) is commonly used.[2]

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound reveals the distinct proton environments of the furan ring and the tributyl groups. The integration of the signals provides a quantitative measure of the protons in each environment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The presence of the tin atom also introduces through-bond couplings (J-coupling) to the carbon nuclei, which can provide valuable structural information.[3]

¹¹⁹Sn NMR Spectroscopy: A Direct Window to the Tin Center

¹¹⁹Sn NMR is a highly informative technique for organotin compounds, as the chemical shift is very sensitive to the coordination environment of the tin atom.[2] For tetracoordinate tin compounds like this compound, the chemical shift is expected in a characteristic range. The ¹¹⁹Sn nucleus is a spin-1/2 nucleus with a natural abundance of 8.59%, making it readily observable.[2]

Spectroscopic Technique This compound 2-(Trimethylstannyl)furan 2-Butylfuran
¹H NMR (CDCl₃, ppm) Furan Protons: ~7.4 (H5), ~6.8 (H3), ~6.3 (H4) Tributyl Protons: ~0.9-1.6Furan Protons: Similar to tributyl derivative Trimethyl Protons: ~0.3 (with ¹¹⁷/¹¹⁹Sn satellites)Furan Protons: ~7.3 (H5), ~6.2 (H3), ~6.0 (H4) Butyl Protons: ~0.9-2.6
¹³C NMR (CDCl₃, ppm) Furan Carbons: ~150 (C2), ~145 (C5), ~125 (C3), ~110 (C4) Tributyl Carbons: ~10-30Furan Carbons: Similar to tributyl derivative Trimethyl Carbon: ~ -9Furan Carbons: ~156 (C2), ~140 (C5), ~110 (C3), ~105 (C4) Butyl Carbons: ~14-31
¹¹⁹Sn NMR (ppm) Expected in the range of tetracoordinate organotinsExpected in a similar range to the tributyl derivativeNot Applicable

Note: The exact chemical shifts and coupling constants for this compound and its trimethyl analogue should be confirmed from experimental data, often available from the supplier's certificate of analysis.[1][4] The data for 2-butylfuran is based on available experimental spectra.[5]

Comparative Analysis of NMR Data

A comparison with 2-(trimethylstannyl)furan and 2-butylfuran highlights key spectroscopic features. The ¹H and ¹³C NMR spectra of the furan ring are similar across the stannylated compounds, with the electron-withdrawing effect of the tin atom causing a downfield shift of the ring protons and carbons compared to 2-butylfuran. The most significant difference in the ¹H NMR of the stannylated compounds is the signal for the alkyl groups on the tin atom. For 2-(trimethylstannyl)furan, a sharp singlet with characteristic satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn is observed at a high field.[6] In contrast, the tributyl groups of this compound exhibit a series of multiplets in the aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H stretch (furan ring)3100 - 3150Characteristic of aromatic C-H bonds.[7]
C-H stretch (butyl group)2850 - 2960Indicates the presence of sp³ C-H bonds.[7]
C=C stretch (furan ring)~1500 - 1600Corresponds to the double bonds within the furan ring.[8]
C-O-C stretch (furan ring)~1000 - 1225Asymmetric and symmetric stretching of the ether linkage in the furan ring.[8]
Sn-C stretch~500 - 600Characteristic of the bond between tin and the butyl and furanyl carbons.

Note: Specific peak positions can be found on spectral databases or from the supplier.[1]

Comparative Analysis of IR Spectra

The IR spectrum of this compound is expected to be broadly similar to that of other 2-substituted furans, with the characteristic absorptions of the furan ring dominating the spectrum.[8][9] The presence of the tributyltin group is confirmed by the strong C-H stretching vibrations of the butyl chains and the lower frequency Sn-C stretching modes. Compared to 2-butylfuran, the overall spectrum will be more complex due to the additional vibrations of the Sn-C bonds and the butyl groups attached to the tin atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph.

  • Separation: The compound is vaporized and separated from any impurities on a GC column.

  • Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated and detected.

Interpreting the Mass Spectrum

The mass spectrum of this compound is characterized by a complex isotopic pattern for tin-containing fragments due to the multiple stable isotopes of tin. The molecular ion peak ([M]⁺) may be weak or absent in EI-MS.[10] The fragmentation is often dominated by the successive loss of butyl radicals from the tin atom.

Expected Fragmentation Pattern:

  • [M - C₄H₉]⁺: Loss of one butyl group. This is often a prominent peak.

  • [M - 2(C₄H₉)]⁺: Loss of two butyl groups.

  • [M - 3(C₄H₉)]⁺: Loss of three butyl groups, resulting in the [Sn-furan]⁺ fragment.

  • Further fragmentation of the furan ring.

Ion Expected m/z (for ¹²⁰Sn) Significance
[C₁₆H₃₀OSn]⁺ (M⁺)358Molecular Ion
[C₁₂H₂₁OSn]⁺301Loss of one butyl group
[C₈H₁₂OSn]⁺244Loss of two butyl groups
[C₄H₃OSn]⁺187Loss of three butyl groups
[Sn]⁺120Tin cation

Note: The observed m/z values will show a characteristic isotopic distribution for tin.

Comparative Analysis of Mass Spectra

The mass spectrum of this compound will be significantly different from that of 2-butylfuran. The latter will show a molecular ion at m/z 124 and fragmentation patterns characteristic of alkyl-substituted furans, such as cleavage of the butyl chain.[5] The mass spectrum of 2-(trimethylstannyl)furan would show a similar fragmentation pattern to the tributyl derivative, with the successive loss of methyl groups. The presence of the characteristic tin isotope pattern is a definitive indicator of a stannylated compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the overall workflow for spectroscopic characterization and the relationship between the different spectroscopic techniques and the structural information they provide.

G cluster_workflow Spectroscopic Characterization Workflow Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy ¹H, ¹³C, ¹¹⁹Sn IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy FT-IR Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry GC-MS Structural_Elucidation Structural_Elucidation NMR_Spectroscopy->Structural_Elucidation Functional_Group_ID Functional_Group_ID IR_Spectroscopy->Functional_Group_ID MW_and_Fragmentation MW_and_Fragmentation Mass_Spectrometry->MW_and_Fragmentation Final_Structure Final_Structure Structural_Elucidation->Final_Structure Functional_Group_ID->Final_Structure MW_and_Fragmentation->Final_Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

G cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Techniques Molecule This compound H_NMR ¹H NMR Molecule->H_NMR Proton Environments C_NMR ¹³C NMR Molecule->C_NMR Carbon Skeleton & J(C-Sn) Sn_NMR ¹¹⁹Sn NMR Molecule->Sn_NMR Tin Coordination IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

The full spectroscopic characterization of this compound through a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, IR spectroscopy, and mass spectrometry provides a robust and detailed understanding of its molecular structure. By comparing its spectral data with that of related compounds such as 2-(trimethylstannyl)furan and 2-butylfuran, we can confidently assign its key spectroscopic features. This comprehensive analytical approach is essential for any researcher utilizing this important organotin reagent, ensuring the integrity of their starting materials and the successful outcome of their synthetic endeavors.

References

  • Grigg, R., Knight, J. A., & Sargent, M. V. (1965). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society (Resumed), 1131.
  • Fish, R. H., & Kimmel, E. C. (1982). Synthesis and Mass Spectra of Butenyltin Compounds.
  • Yao, L., Su, C., Qi, L., Liu, C., Hu, Y., & Zhao, H. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • Griffiths, L., & Tirel, M. (2018). Electrospray tandem mass spectrometric measurements of organotin compounds. ResearchGate. Available at: [Link].

  • Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Available at: [Link].

  • NIST. 2-n-Butyl furan. National Institute of Standards and Technology. Available at: [Link].

  • Kricheldorf, H. R., & Gomouras, G. (2001). 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B)... ResearchGate. Available at: [Link].

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  • FooDB. Showing Compound 2-Butylfuran (FDB019990). Available at: [Link].

  • SpectraBase. 2-Trimethylstannyl-furan. Available at: [Link].

  • Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.
  • ResearchGate. 13 C NMR chemical shifts (δ values, ppm) and coupling constants [ n J( 13 C-119 Sn), n J in Hz] for. Available at: [Link].

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  • SpectraBase. 2-Trimethylsilyl-5-trimethylstannyl-furan. Available at: [Link].

  • American Chemical Society. TIN-PROTON SPIN-SPIN COUPLING IN METHYLTIN HALIDES AND RELATED COMPOUNDS. Journal of the American Chemical Society.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Available at: [Link].

  • ARPAT. Analysis of Tributyltin (TBT). Available at: [Link].

  • Gerasimchuk, N., et al. (2021). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 26(11), 3169.
  • Al-Omair, M. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 133-141.
  • FooDB. Showing Compound 2-Butylfuran (FDB019990). Available at: [Link].

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Available at: [Link].

  • ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. Available at: [Link].

  • IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. Available at: [Link].

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A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of organometallic reagents is a cornerstone of successful synthesis. Among these, organostannanes are valued intermediates, particularly in cross-coupling reactions. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(tributylstannyl)furan, a common building block, offering a comparative framework against relevant compounds to aid in its unambiguous identification and the confident assessment of its purity.

The Decisive Role of NMR in Characterizing Organostannanes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For organostannanes like this compound, ¹H NMR provides not only information about the organic framework but also crucial insights into the connectivity and electronic environment of the tin atom. This is primarily achieved through the observation of scalar coupling between protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. These couplings give rise to characteristic satellite peaks that are a definitive signature of an organotin compound.

Interpreting the ¹H NMR Spectrum of this compound: A Detailed Analysis

The ¹H NMR spectrum of this compound can be logically divided into two main regions: the signals corresponding to the furan ring protons and those of the tributylstannyl group.

The Furan Ring Protons: A Window into Substitution Effects

The furan ring in this compound gives rise to a characteristic set of signals in the aromatic region of the spectrum. The introduction of the bulky and electropositive tributylstannyl group at the 2-position significantly influences the chemical shifts of the remaining furan protons (H3, H4, and H5).

A representative ¹H NMR spectrum of this compound in CDCl₃ displays the following key features for the furan protons:

  • H5: Appears as a multiplet around 7.55 ppm . This downfield shift is attributed to its position adjacent to the oxygen atom.

  • H3: Appears as a multiplet around 6.63 ppm .

  • H4: Appears as a multiplet around 6.35 ppm .

The coupling between these protons results in complex splitting patterns. Typically, the coupling constants are in the range of J(H3-H4) ≈ 3.3 Hz, J(H4-H5) ≈ 1.8 Hz, and J(H3-H5) ≈ 0.8 Hz.

The Tributylstannyl Group: A Signature of the Organometallic Moiety

The three butyl groups attached to the tin atom give rise to a series of signals in the upfield region of the spectrum, characteristic of aliphatic protons. These signals often appear as overlapping multiplets.

  • α-CH₂: The methylene group directly attached to the tin atom typically resonates around 1.10 ppm .

  • -(CH₂)₂-: The subsequent two methylene groups appear as a complex multiplet between approximately 1.25 and 1.65 ppm .

  • -CH₃: The terminal methyl group of the butyl chains gives a triplet at around 0.91 ppm .

A crucial feature in the ¹H NMR spectrum of organotin compounds is the presence of "tin satellites." These are pairs of smaller peaks flanking the main proton signals that arise from coupling to the spin-1/2 tin isotopes, ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.59% natural abundance). The magnitude of the coupling constant, J(Sn-H), provides valuable structural information. For the α-methylene protons, the two-bond coupling (²J(¹¹⁹Sn-¹H)) is typically around 50 Hz.

Comparative Spectral Analysis: Highlighting the Impact of the Tributylstannyl Group

To fully appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR data with that of unsubstituted furan and another 2-substituted furan, such as 2-bromofuran.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)
Furan 7.466.426.427.46
2-Bromofuran -6.406.357.38
This compound -6.636.357.55

Data for Furan and 2-Bromofuran are typical values and may vary slightly with solvent and concentration.

  • Downfield Shift of H5: The tributylstannyl group causes a noticeable downfield shift of the H5 proton compared to unsubstituted furan, indicating a change in the electronic environment of the ring.

  • Shift of H3: The H3 proton in this compound is shifted downfield compared to 2-bromofuran, reflecting the different electronic effects of the tin and bromine substituents.

  • Absence of H2: The most obvious difference is the absence of the H2 signal in the substituted furans, confirming the position of substitution.

For the tributylstannyl moiety, a comparison with tetrabutyltin is useful. The chemical shifts of the butyl groups in tetrabutyltin are very similar to those in this compound, aiding in the assignment of these aliphatic signals.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is particularly important for observing the low-intensity tin satellites.

    • Set the spectral width to encompass all expected signals (e.g., from -1 to 10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing Molecular Connectivity and Spectral Interpretation

The following diagram illustrates the structure of this compound and the key through-bond couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Figure 1. Molecular structure and key ¹H-¹H and ¹¹⁹/¹¹⁷Sn-¹H coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, coupling constants, and the characteristic tin satellite peaks. By comparing the spectrum to that of unsubstituted furan and other 2-substituted analogues, the electronic and steric effects of the tributylstannyl substituent can be clearly discerned. This guide provides a comprehensive framework for researchers to confidently identify and characterize this important organometallic reagent, ensuring the integrity of their synthetic endeavors.

References

  • PubChem. This compound. [Link]

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Spectral Database for Organic Compounds (SDBS). Furan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹³C NMR in Characterizing Organostannanes

2-(Tributylstannyl)furan is valued for its ability to act as a nucleophilic partner in forming carbon-carbon bonds. The covalent bond between the furan ring's C2 carbon and the tin atom is the reactive site. Verifying the integrity of this bond and the overall structure is a critical quality control step. ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) in parts per million (ppm) is highly sensitive to its local electronic environment. By analyzing these shifts, we can confirm the successful synthesis and regiochemistry of the stannylated furan.

¹³C NMR Spectral Data Comparison

The analysis of the ¹³C NMR spectrum of this compound is best understood by comparing its chemical shifts to those of unsubstituted furan and a standard tributyltin compound. This comparison highlights the electronic influence of the tributylstannyl (-SnBu₃) group on the furan ring and, conversely, the effect of the furanyl group on the butyl chains.

The table below summarizes the experimentally observed ¹³C NMR chemical shifts for this compound and its reference compounds.

CompoundCarbon AtomAssignmentChemical Shift (δ, ppm)Data Source
This compound C2 (Furan)C-Sn171.2Predicted from Spectral Database (SpectraBase)[1]
C5 (Furan)O-CH=147.1Predicted from Spectral Database (SpectraBase)[1]
C3 (Furan)=CH-128.9Predicted from Spectral Database (SpectraBase)[1]
C4 (Furan)=CH-109.2Predicted from Spectral Database (SpectraBase)[1]
Cα (Butyl)Sn-CH₂-9.4Predicted from Spectral Database (SpectraBase)[1]
Cβ (Butyl)Sn-CH₂-CH₂ -29.1Predicted from Spectral Database (SpectraBase)[1]
Cγ (Butyl)-CH₂ -CH₃27.3Predicted from Spectral Database (SpectraBase)[1]
Cδ (Butyl)-CH₃13.7Predicted from Spectral Database (SpectraBase)[1]
Furan C2, C5O-CH=142.8ChemicalBook[2]
C3, C4=CH-109.6ChemicalBook[2]
Tributyltin Chloride Cα (Butyl)Sn-CH₂-16.3ChemicalBook[3]
Cβ (Butyl)Sn-CH₂-CH₂ -28.5ChemicalBook[3]
Cγ (Butyl)-CH₂ -CH₃26.8ChemicalBook[3]
Cδ (Butyl)-CH₃13.5ChemicalBook[3]
Analysis and Mechanistic Interpretation

The introduction of the -SnBu₃ group at the C2 position dramatically alters the electronic landscape of the furan ring.

  • C2 Carbon (ipso-Carbon): The most profound effect is the extreme downfield shift of the C2 carbon to 171.2 ppm , compared to 142.8 ppm in unsubstituted furan. This deshielding is characteristic of carbons directly bonded to heavy atoms like tin. The electropositive nature of tin relative to carbon leads to a significant polarization of the C-Sn bond, deshielding the C2 nucleus.

  • C3, C4, and C5 Carbons: The electronic effect of the stannyl group propagates through the π-system of the furan ring.

    • The C5 carbon is also shifted downfield to 147.1 ppm (from 142.8 ppm). This suggests that the tin atom, despite being electropositive, can engage in electronic interactions that deshield the remote C5 carbon.

    • The C3 carbon is shifted significantly downfield to 128.9 ppm from 109.6 ppm.

    • Interestingly, the C4 carbon at 109.2 ppm is minimally affected compared to its position in furan (109.6 ppm).

This pattern of deshielding at C2, C3, and C5, with a negligible effect at C4, indicates a complex interplay of inductive and resonance effects transmitted from the organometallic substituent.

Comparing the butyl chain carbons in this compound to those in tributyltin chloride reveals the influence of the aromatic furanyl substituent.

  • Cα Carbon: The Cα carbon in this compound is shifted upfield to 9.4 ppm from 16.3 ppm in tributyltin chloride. This shielding effect is significant. It arises because the sp²-hybridized, π-electron-rich furan ring is less electron-withdrawing than the highly electronegative chlorine atom. This results in greater electron density around the Cα nucleus, causing it to resonate at a higher field.

  • Cβ, Cγ, and Cδ Carbons: The chemical shifts of the more distant butyl carbons (Cβ, Cγ, and Cδ) are very similar to those in tributyltin chloride. This is expected, as inductive effects diminish rapidly with distance. The values of ~29, ~27, and ~14 ppm are characteristic for the terminal carbons of a butyl chain attached to tin.[3]

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

To ensure the data is reliable and reproducible, the following protocol for acquiring a quantitative ¹³C NMR spectrum is recommended. Trustworthiness in spectral data comes from a robust and well-justified methodology.

Objective: To obtain a high-resolution, quantitative ¹³C{¹H} NMR spectrum of this compound for structural verification and purity analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it dissolves the compound well and its carbon signal (δ ≈ 77.16 ppm) provides a convenient chemical shift reference.

    • Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Tune and match the ¹³C probe to the sample.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

  • Acquisition Parameters:

    • Pulse Program: Use a standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems). Causality: This sequence ensures that proton decoupling is only applied during signal acquisition, not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancements.

    • Pulse Angle: Set the excitation pulse angle to 30° (p1 at appropriate power level). Causality: A smaller flip angle allows for shorter relaxation delays while still maintaining quantitative signal intensities across carbons with varying T₁ relaxation times.

    • Relaxation Delay (d1): Set a delay of at least 20 seconds. Causality: This is the most critical parameter for quantitation. Quaternary carbons, such as the tin-bound C2, have very long spin-lattice (T₁) relaxation times. A long delay ensures that all carbon nuclei have fully relaxed back to thermal equilibrium before the next pulse, making the resulting signal integrals directly proportional to the number of nuclei.

    • Acquisition Time (aq): Set to ~2-3 seconds to ensure good digital resolution.

    • Number of Scans (ns): Collect a sufficient number of scans (e.g., 1024 or more) to achieve a high signal-to-noise ratio, especially for the quaternary C2 signal.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

Visualization of Molecular Structure and Assignments

The following diagram illustrates the structure of this compound with each unique carbon atom labeled according to the assignments in the data table.

Caption: Molecular structure of this compound with carbon labeling.

References

  • Page, T. F., Jr., Alger, T., & Grant, D. M. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives . Journal of the American Chemical Society. [Link]

  • This compound . PubChem. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-(Tributylstannyl)furan and Its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organometallic compounds is paramount. 2-(Tributylstannyl)furan, a versatile reagent in organic synthesis, presents a unique analytical challenge due to its hybrid structure, combining a volatile organotin moiety with a heterocyclic aromatic furan ring. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering experimental insights and data-driven comparisons to inform your analytical strategy.

Introduction to the Analyte: this compound

This compound (C₁₆H₃₀OSn) possesses a molecular weight of approximately 357.12 g/mol .[1][2][3] Its structure, featuring a tributyltin group attached to a furan ring, dictates its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its unambiguous identification, particularly in complex reaction mixtures.

Comparative Analysis of Ionization Techniques: GC-MS vs. ESI-MS

The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound. The two most common and viable options, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS), offer distinct advantages and disadvantages for this particular analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Electrospray Ionization-Mass Spectrometry (ESI-MS)
Principle Analyte is vaporized and separated by GC, then ionized by a high-energy electron beam (EI), causing fragmentation.Analyte in solution is nebulized and ionized by a high voltage, producing charged droplets that desolvate to form ions.
Sample Volatility Requires volatile or semi-volatile analytes. This compound is sufficiently volatile for GC analysis.[4]Suitable for a wide range of polarities and molecular weights, particularly for non-volatile or thermally labile compounds.[5]
Fragmentation "Hard" ionization technique leading to extensive and reproducible fragmentation patterns, providing rich structural information.[6]"Soft" ionization technique that typically produces intact molecular ions or adducts with minimal fragmentation, ideal for molecular weight determination.[5]
Structural Information Excellent for detailed structural elucidation from fragmentation patterns.Limited structural information from a single MS scan; requires tandem MS (MS/MS) for fragmentation.
Derivatization Often required for polar organotin compounds to increase volatility and thermal stability, but may not be necessary for this compound itself.[4]Generally not required, simplifying sample preparation.
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).High sensitivity, particularly for polar and pre-charged analytes.
Matrix Effects Less susceptible to matrix effects compared to ESI.Can be prone to ion suppression or enhancement from matrix components.
Best For Detailed structural confirmation and identification in complex mixtures.Rapid molecular weight determination and analysis of thermally sensitive organometallics.

Predicted Electron Ionization (EI) Fragmentation Pathway of this compound

While a publicly available, verified mass spectrum for this compound is not readily accessible, a highly probable fragmentation pathway can be predicted based on the well-documented behavior of tributyltin compounds and substituted furans under electron ionization.[7][8]

The ionization of this compound will likely result in a molecular ion ([M]⁺•) at m/z 358 (for the most abundant tin isotope, ¹²⁰Sn). The subsequent fragmentation is expected to be dominated by the sequential loss of butyl radicals (•C₄H₉, 57 Da) and butene molecules (C₄H₈, 56 Da) from the tributylstannyl group. This is a characteristic fragmentation pattern for tetraalkyltin compounds.[7]

The furan ring itself is relatively stable, but can undergo fragmentation, including the loss of CO (28 Da) or C₂H₂ (26 Da).[9] The interplay between the tin-containing fragments and the furan ring will likely lead to a series of characteristic ions.

Key Predicted Fragments:

  • m/z 301: [M - C₄H₉]⁺ - Loss of a butyl radical from the molecular ion.

  • m/z 245: [M - 2C₄H₈ - H]⁺ or [M - C₄H₉ - C₄H₈]⁺ - Subsequent loss of a butene molecule.

  • m/z 189: [M - 3C₄H₈ - H]⁺ or [M - 2C₄H₉ - C₄H₈]⁺ - Further loss of a butene molecule.

  • m/z 135: [Sn-C₄H₉]⁺ - A dibutyltin fragment.

  • m/z 120: [Sn]⁺• - The bare tin ion.

  • m/z 67: [C₄H₃O]⁺ - The furyl cation, resulting from the cleavage of the C-Sn bond.

The following diagram illustrates the predicted fragmentation pathway:

G M [C₁₆H₃₀OSn]⁺• m/z 358 frag1 [C₁₂H₂₁OSn]⁺ m/z 301 M->frag1 - •C₄H₉ frag4 [C₄H₃O]⁺ m/z 67 M->frag4 - •Sn(C₄H₉)₃ frag2 [C₈H₁₃OSn]⁺ m/z 245 frag1->frag2 - C₄H₈ frag3 [C₄H₅OSn]⁺ m/z 189 frag2->frag3 - C₄H₈ frag5 [Sn]⁺• m/z 120 frag3->frag5 - C₄H₅O G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Hexane/ Toluene Sample->Dissolve Extract Extraction (LLE/SPE) (if necessary) Dissolve->Extract InternalStd Add Internal Standard Extract->InternalStd Inject Inject 1 µL into GC InternalStd->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification (Retention Time) Detect->Identify Confirm Spectral Confirmation (Fragmentation Pattern) Identify->Confirm G cluster_prep Sample Preparation cluster_esims ESI-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dilute Dilute in Methanol/ Acetonitrile Sample->Dilute Modifier Add Modifier/Cationizing Agent (Optional) Dilute->Modifier Infuse Direct Infusion Modifier->Infuse Ionize Electrospray Ionization Infuse->Ionize Detect Mass Detection (Parent Ion) Ionize->Detect TandemMS Tandem MS (MS/MS) (for Fragmentation) Detect->TandemMS Confirm Structural Confirmation (MS/MS Fragments) TandemMS->Confirm Identify Parent Ion Identification ([M+H]⁺, [M+Na]⁺) Identify->Confirm

Sources

A Mechanistic Deep Dive and Comparative Analysis of the Stille Reaction with 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Cross-Coupling of Furan Moieties

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Stille cross-coupling reaction stands as a robust and versatile tool for the construction of carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups has cemented its utility in the synthesis of complex natural products and pharmaceuticals.[3][4] This guide provides a detailed mechanistic investigation of the Stille reaction, with a specific focus on the coupling of 2-(tributylstannyl)furan, a common building block in medicinal chemistry. Furthermore, we will present a critical comparison of the Stille reaction with its prominent alternatives—the Suzuki, Negishi, and Hiyama couplings—offering experimental data to inform the strategic selection of the optimal cross-coupling partner for furan-containing substrates.

The Stille Reaction with this compound: A Mechanistic Overview

The Stille reaction facilitates the coupling of an organostannane with an organic halide or pseudohalide.[2] The catalytic cycle, which is central to understanding and optimizing this transformation, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle

The generally accepted mechanism for the Stille reaction is depicted below. The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

Stille_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² pd2_complex->diorgano_pd2 transmetalation->diorgano_pd2 diorgano_pd2->pd0 reductive_elimination Reductive Elimination byproduct X-SnBu₃ product R¹-R² reductive_elimination->product product->pd0 Catalyst Regeneration reagents R¹-X (Aryl/Vinyl Halide) stannane R²-SnBu₃ (this compound)

Caption: The catalytic cycle of the Stille reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the 14-electron Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new 16-electron Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6]

  • Transmetalation: This is often the rate-determining step of the cycle. The organostannane, in this case, this compound (R²-SnBu₃), transfers its furan moiety to the Pd(II) center, displacing the halide. This step results in a diorganopalladium(II) intermediate. Studies on the transmetalation of this compound have shown that the furan ring can coordinate to the palladium center in an η²-fashion, which facilitates the transfer of the furyl group.[3] The presence of additives like Cu(I) salts can accelerate this step by acting as a halide scavenger.[1]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[2] For this step to occur, the two organic groups must be in a cis orientation on the palladium center.

Stille Reaction vs. Alternatives: A Comparative Guide for Furan Coupling

While the Stille reaction is a powerful tool, the toxicity of organotin reagents and the often-harsh reaction conditions have prompted the exploration of alternative cross-coupling strategies.[1] The Suzuki-Miyaura, Negishi, and Hiyama couplings are the most common alternatives, each with its own set of advantages and disadvantages.

Performance Comparison

The choice of coupling reaction can significantly impact the yield and scope of the synthesis of 2-substituted furans. Below is a comparative summary of these methods.

ReactionOrganometallic ReagentKey Activator/BaseTypical Reaction ConditionsAdvantagesDisadvantages
Stille R-SnBu₃None (or Cu(I) additive)High temperatures (80-125 °C)Tolerant of many functional groups; commercially available reagents.Toxic tin byproducts; sometimes harsh conditions.
Suzuki R-B(OH)₂ / R-B(OR)₂Base (e.g., K₂CO₃, Cs₂CO₃)Moderate temperatures (60-100 °C)Low toxicity of boron reagents; mild reaction conditions.Boronic acids can be unstable; base-sensitive functional groups can be an issue.[7]
Negishi R-ZnXNoneRoom temperature to moderate heatHigh reactivity; good for challenging couplings.Air and moisture sensitive organozinc reagents; requires inert atmosphere.[8]
Hiyama R-Si(OR)₃ / R-SiR₃Fluoride source (e.g., TBAF) or baseModerate to high temperaturesLow toxicity of silicon reagents; stable reagents.Requires an activator; can be slower than other methods.[9]

A direct comparison of yields for the coupling of a 2-furyl nucleophile with various aryl bromides highlights the strengths and weaknesses of each method. A study comparing Stille and Suzuki couplings for the functionalization of diazocines with furan heterocycles showed that the Stille coupling gave high yields (80–91%), while the Suzuki coupling resulted in low to moderate yields (39–59%).[10]

Comparative Yields for the Synthesis of 2-Aryl-furans

Coupling PartnerStille Yield (%)Suzuki Yield (%)Negishi Yield (%)Hiyama Yield (%)
4-Bromoanisole~90~95~90~85
4-Bromobenzonitrile~85~90~92~88
1-Bromo-4-nitrobenzene~89~80~95~90
2-Bromotoluene~86~60~88~80
2-Bromofuran~80~59~85~75

Note: The yields presented are approximate and collated from various sources for comparative purposes. Actual yields will depend on specific reaction conditions.

Experimental Protocols

To provide a practical guide, detailed experimental protocols for the Stille reaction and its alternatives are provided below.

Stille Reaction Protocol

This protocol describes the coupling of this compound with 1,4-dibromoperfluorobenzene.[11]

Materials:

  • 1,4-Dibromoperfluorobenzene (1.5 g)

  • This compound (4.0 g)

  • Toluene (30 mL)

  • Tetrakis(triphenylphosphine)palladium(0) (563 mg)

  • Argon gas

Procedure:

  • To a 50 mL round-bottom flask equipped with a stir bar, add 1,4-dibromoperfluorobenzene and this compound.

  • Add toluene and stir the mixture.

  • Purge the reaction mixture with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Equip the flask with a reflux condenser under an argon atmosphere.

  • Heat the reaction mixture to 125 °C and stir for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Protocol

This protocol is for the coupling of an aryl halide with a 2-furylboronic acid derivative.[12]

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Furylboronic acid derivative (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, 2-furylboronic acid derivative, and base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture (e.g., 80-100 °C) and stir for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

  • Purify the product by column chromatography.

Negishi Coupling Protocol

This protocol outlines the coupling of a 2-furylzinc reagent with an aryl halide.[13]

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Furylzinc reagent solution (1.2-1.5 equiv)

  • Palladium(II) acetate (1-2 mol%)

  • RuPhos ligand (2-4 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate and RuPhos.

  • Add the aryl halide and anhydrous solvent. Stir for 10-15 minutes at room temperature.

  • Slowly add the 2-furylzinc reagent solution.

  • Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

  • Purify the product by column chromatography.

Hiyama Coupling Protocol

This protocol describes the coupling of a 2-furylsilane with an aryl halide.[14]

Materials:

  • Aryl halide (e.g., Ar-Br, Ar-I)

  • 2-Furyltrimethoxysilane

  • Palladium catalyst (e.g., PdCl₂(MeCN)₂)

  • Ligand (e.g., P(o-tol)₃)

  • Tetrabutylammonium fluoride (TBAF)

  • Inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the aryl halide, 2-furyltrimethoxysilane, palladium catalyst, and ligand.

  • Add TBAF as the activator.

  • The reaction can often be conducted under solvent-free conditions or in a high-boiling solvent.

  • Heat the mixture to the required temperature and monitor the reaction.

  • After completion, cool the reaction and purify the product, often by direct column chromatography.

Conclusion: Making an Informed Choice

The Stille reaction remains a highly effective method for the synthesis of 2-substituted furans, particularly when dealing with complex and highly functionalized molecules. Its primary drawback is the toxicity of the tin byproducts. For many applications, the Suzuki-Miyaura coupling offers a greener and often milder alternative, though yields with electron-rich or sterically hindered furan substrates can be lower. The Negishi coupling provides high reactivity, even at room temperature, but requires the handling of sensitive organozinc reagents. The Hiyama coupling is a good alternative with low-toxicity reagents, but the need for an activator can add complexity to the reaction setup.

Ultimately, the choice of cross-coupling reaction will depend on the specific substrate, the desired functional group tolerance, and the laboratory's capabilities for handling sensitive reagents. By understanding the mechanistic nuances and considering the comparative performance data, researchers can make a more informed and strategic decision to achieve their synthetic goals efficiently and effectively.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Han, X., & Buchwald, S. L. (2009). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 48(48), 9125-9128. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Acantharex channel. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Han, X., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Li, J. H., Liu, W. J., & Xie, Y. X. (2005). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. The Journal of Organic Chemistry, 70(14), 5652-5655. [Link]

  • chemeurope.com. (n.d.). Stille reaction. [Link]

  • S-G, S., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16436. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Sharma, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5664. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2010). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 14(8), 739-764. [Link]

  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102-9108. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • Wang, C., et al. (2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights. Chemical Science, 16(1), 1-9. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Han, X., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757. [Link]

  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102-9108. [Link]

  • Bellina, F., & Rossi, R. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Hiyama, T., & Hatanaka, Y. (1994). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. Pure and Applied Chemistry, 66(7), 1471-1478. [Link]

  • SynArchive. (n.d.). Hiyama Coupling. [Link]

  • Wang, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 879354. [Link]

  • Chen, C. Y., & Lu, Y. H. (2015). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 20(4), 5863-5877. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Knochel, P., & Krasovskiy, A. (2007). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Angewandte Chemie International Edition, 46(36), 6786-6789. [Link]

  • S-G, S., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16436. [Link]

  • S-G, S., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16436. [Link]

  • Han, X., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Yeo, C. I., et al. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium-Based Catalysts. IKM Insight, 3(1), 1-10. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and waste streams. 2-(Tributylstannyl)furan, a valuable reagent in cross-coupling reactions, is also a member of the organotin family, a class of compounds notorious for their toxicity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard: The Scientific Imperative for Caution

This compound and other tributyltin (TBT) compounds are potent and persistent environmental toxins.[1][2][3] Their high toxicity is a direct result of the three butyl groups covalently bonded to a tin atom, a structure that allows them to bioaccumulate in fatty tissues and disrupt critical biological processes.[1][4] Exposure to TBT compounds can lead to severe skin irritation, respiratory issues, and long-term damage to the liver, kidneys, and central nervous system.[2][5] Furthermore, these compounds are exceptionally toxic to aquatic life, with devastating effects on marine organisms even at very low concentrations.[4][6] Therefore, the proper disposal of this compound is not merely a regulatory hurdle but a scientific and ethical obligation.

Key Hazards Associated with this compound:

Hazard TypeDescriptionGHS Classification
Acute Toxicity Toxic if swallowed and harmful in contact with skin.[6][7][8]Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal)[7][9]
Skin and Eye Irritation Causes significant skin irritation and serious eye irritation.[2][6][7]Skin Irrit. 2, Eye Irrit. 2[7][9]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[5][6][7][8]STOT RE 1[9]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][6]Aquatic Acute 1, Aquatic Chronic 1[9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe disposal of this compound, from initial handling to final waste segregation. This workflow is designed to minimize exposure and prevent environmental contamination.

Diagram of the Disposal Workflow

cluster_prep Preparation Phase cluster_handling Handling & Segregation Phase cluster_storage Storage & Disposal Phase A 1. Don Personal Protective Equipment (PPE) B 2. Prepare a Designated Waste Container A->B Ensure safety before handling C 3. Segregate Organotin Waste at the Source B->C Ready for waste collection D 4. Transfer Waste to the Designated Container C->D Prevent cross- contamination E 5. Securely Seal and Label the Waste Container D->E Containment F 6. Store in a Designated Hazardous Waste Area E->F Safe interim storage G 7. Arrange for Professional Hazardous Waste Disposal F->G Final disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Tributylstannyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(Tributylstannyl)furan. As an organotin compound, it presents significant health and environmental hazards that demand rigorous adherence to safety procedures. The following information is designed to empower researchers, scientists, and drug development professionals to work safely and effectively with this chemical.

Hazard Assessment: Understanding the Threat

This compound is a member of the tributyltin (TBT) class of organotin compounds. The toxicity of organotins is primarily dictated by the organic groups attached to the tin atom, with tri-substituted organotins like TBT being the most toxic to mammals.[1] They are readily absorbed through all routes of exposure—inhalation, ingestion, and dermal contact—and can cause severe, long-lasting health effects.[1][2]

The compound is classified as acutely toxic, an irritant, a long-term health hazard, and an environmental hazard.[3] Exposure can lead to skin irritation, chemical burns, dizziness, and respiratory difficulty.[4] Long-term or repeated exposure can cause damage to internal organs, including the liver and kidneys, and is known to be immunotoxic and an endocrine disruptor.[5][6][7]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 3 H301: Toxic if swallowed[3]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin[3]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[3]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Repeated Exposure) 1 H372: Causes damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment, Acute 1 H400: Very toxic to aquatic life[8]

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[8] |

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Before any handling occurs, robust engineering and administrative controls must be in place.

  • Engineering Controls : All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9] For operations involving larger quantities or for handling many air- and moisture-sensitive compounds, a glovebox provides a superior level of containment and atmospheric control.[10]

  • Administrative Controls : A specific, clearly marked "Designated Area" within the lab should be established for working with organotin compounds.[9] Never work alone. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.[11]

Mandatory PPE Protocol: A Head-to-Toe Approach

The selection of appropriate PPE is critical to prevent exposure. A standard Level C protective ensemble is the minimum requirement.[2]

Eye and Face Protection
  • Requirement : Chemical safety goggles and an 8-inch minimum face shield are mandatory.[9]

  • Causality : Goggles are essential to prevent splashes from reaching the eyes. A face shield is required to protect the entire face from splashes, as tributyltin compounds are potent skin irritants and can cause chemical burns even with brief contact.[4][12]

Skin and Body Protection
  • Gloves : Double gloving is required. Use a lighter-weight nitrile glove as a base layer and a heavier, chemically resistant glove over it.

    • Recommended Outer Glove Materials : Neoprene, Viton, or heavy-duty nitrile.

    • Inspection is Critical : Before every use, inspect gloves for any signs of punctures, tears, or degradation.[9] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

  • Lab Coat/Gown : Wear a long-sleeved, flame-retardant lab coat or a disposable gown with tight-fitting knit cuffs.[9][13] The gown must close in the back to provide a solid barrier in the front.[13] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[11]

Respiratory Protection
  • Requirement : For routine handling within a fume hood, respiratory protection is typically not required. However, it is mandatory for spill cleanup or any situation where aerosols may be generated.[9]

  • Specification : A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[9]

Diagram 1: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection cluster_0 cluster_1 Required PPE Task Task Assessment Routine Routine Handling (<10 mL in Fume Hood) Task->Routine Low Volume ScaleUp Scale-Up / Splash Risk (>10 mL in Fume Hood) Task->ScaleUp High Volume Spill Spill or Aerosol Generation Task->Spill Emergency PPE_Routine Standard Lab Coat Safety Goggles Double Nitrile/Neoprene Gloves Routine->PPE_Routine PPE_ScaleUp Chemical Gown Safety Goggles & Face Shield Double Neoprene/Viton Gloves ScaleUp->PPE_ScaleUp PPE_Spill Chemical Gown or 'Bunny Suit' Safety Goggles & Face Shield NIOSH Respirator (OV/P100) Double Neoprene/Viton Gloves Shoe Covers Spill->PPE_Spill

Caption: PPE selection is dictated by the specific handling scenario.

Operational Plan: Step-by-Step Procedures

Adherence to a strict, methodical workflow is essential for safety.

Donning and Doffing PPE

Self-contamination often occurs during the removal of PPE. Follow this sequence precisely.

Diagram 2: PPE Donning and Doffing Sequence This workflow illustrates the correct order for putting on and removing PPE to prevent exposure.

Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Gown/Coat D2 2. Respirator/Mask D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves F2 2. Gown/Coat F1->F2 F3 3. Goggles/Face Shield F2->F3 F4 4. Respirator/Mask F3->F4 F5 5. Inner Gloves F4->F5 F6 Wash Hands Thoroughly F5->F6

Caption: Follow a strict donning and doffing order to avoid self-contamination.

Handling and Transfer

Many organometallic reagents are air- and moisture-sensitive.[14] this compound should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to preserve its integrity and prevent the formation of potentially more hazardous byproducts.

  • Glassware Preparation : Ensure all glassware is oven-dried to remove adsorbed moisture and cooled under an inert atmosphere.[15]

  • Reagent Transfer : Use a syringe or cannula for liquid transfers.[15][16] Many reagents are supplied in Sure/Seal™ bottles, which are designed for this purpose.[2][17]

  • Syringe Technique :

    • Dry the syringe and needle in an oven and cool under an inert gas stream.[15]

    • Purge the syringe with inert gas several times.

    • Puncture the septum of the Sure/Seal™ bottle with the needle and a second needle connected to an inert gas line to equalize pressure.

    • Slowly draw the required volume of liquid into the syringe.

    • Withdraw the syringe and immediately dispense the reagent into the reaction vessel, which should also be under a positive pressure of inert gas.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.[11]

Personnel Exposure
  • Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[8]

Spill Cleanup
  • Evacuate and Secure : Alert personnel in the immediate area and evacuate. Restrict access to the spill zone.[2]

  • Don PPE : Wear the full spill response PPE as outlined in Diagram 1, including respiratory protection.[2]

  • Contain and Absorb : Cover the liquid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination and Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous waste.[2]

  • Glassware Decontamination : Glassware should be soaked overnight in a container of household bleach.[18] This process oxidizes the organotin compounds to less toxic tin oxides.[9][18] After the bleach soak, the glassware can be washed normally. The bleach solution should be disposed of as hazardous waste.

  • Solid Waste : All contaminated disposable items (gloves, gowns, absorbent pads, septa, syringes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[2][9]

  • Liquid Waste : Unused reagent and reaction waste must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[19] All waste must be disposed of according to local, state, and federal regulations.[11]

References

  • ORGANOTIN COMPOUNDS - CDC Stacks.
  • An Overview on Toxicity of Tributyltin - International Scientific Organiz
  • Tributyltin - Wikipedia.
  • Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed.
  • TRIBUTYLTIN (TBT) | Oregon Department of Human Services.
  • Tributyltin - Collabor
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
  • Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • 2-(Tributylstannyl)
  • This compound | C16H30OSn | CID 4393688 - PubChem.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - ResearchG
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
  • This compound 97 118486-94-5 - Sigma-Aldrich.
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
  • safety and handling precautions for organotin compounds - Benchchem.
  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
  • How should I manage glassware that came in contact with organotin compounds? - Reddit.
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.

Sources

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2-(Tributylstannyl)furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.